molecular formula C5H8N2O3 B1506034 (S)-5-Oxopiperazine-2-carboxylic acid CAS No. 135630-97-6

(S)-5-Oxopiperazine-2-carboxylic acid

Cat. No.: B1506034
CAS No.: 135630-97-6
M. Wt: 144.13 g/mol
InChI Key: CJFBRFWMGHQBFJ-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Oxopiperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H8N2O3 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-5-oxopiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c8-4-2-6-3(1-7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFBRFWMGHQBFJ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717063
Record name (2S)-5-Oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135630-97-6
Record name (2S)-5-Oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-5-Oxopiperazine-2-carboxylic Acid: A Technical Guide to its Synthesis, Characterization, and Application as a Conformationally Constrained Peptidomimetic

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-5-Oxopiperazine-2-carboxylic acid (PCA) is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, six-membered ring structure serves as an effective mimic for dipeptide units, enabling the design of peptidomimetics with predictable and stable secondary structures. This technical guide provides an in-depth exploration of the PCA scaffold, beginning with the historical context of cyclic peptide chemistry that spurred its development. We present a detailed, field-proven enantioselective synthesis, outline its comprehensive spectroscopic characterization, and discuss its critical application in constraining peptide conformations to elicit specific biological activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable molecular building block.

Introduction and Historical Context

The quest to create therapeutic agents from peptides has historically been challenged by their inherent conformational flexibility and susceptibility to enzymatic degradation. A pivotal strategy to overcome these liabilities involves the introduction of conformational constraints, effectively locking the peptide into its bioactive shape. The intellectual origins of this approach can be traced back to the early 20th century and the foundational work on cyclic dipeptides, also known as 2,5-diketopiperazines. These molecules, representing the simplest cyclic forms of peptides, were recognized as stable structures resulting from the intramolecular condensation of dipeptide esters.

While not a direct discovery of this compound, this early research established a fundamental principle: cyclization imparts rigidity. The oxopiperazine core, a structural analogue of a diketopiperazine, emerged from this legacy as a more nuanced tool. It functions as a non-symmetrical dipeptide mimic, offering a unique vector for side-chain presentation and backbone geometry. Unlike its diketopiperazine cousins, the oxopiperazine scaffold has received focused attention more recently, particularly for its ability to induce specific turn-conformations in peptide sequences, a critical structural motif for protein-receptor interactions. The development of stereochemically pure PCA has been a key enabler for its rational incorporation into complex peptidomimetics.

Modern Enantioselective Synthesis: A Validated Protocol

The practical application of PCA in drug discovery hinges on a reliable and stereocontrolled synthetic route. While several methods exist, the synthesis reported by Guitot et al. (2009) stands out for its straightforward execution and use of readily available chiral starting materials.[1] This approach leverages L-serine as the chiral precursor to establish the desired (S)-stereochemistry at the C2 position.

The causality behind this synthetic strategy is rooted in a sequence of reliable, high-yielding transformations designed to build the heterocyclic core without racemization.

Experimental Protocol: Synthesis of N-Boc-(S)-5-Oxopiperazine-2-carboxylic Acid

This protocol is adapted from the work of Guitot, Carboni, Reiser, and Piarulli.

  • Step 1: Reductive N-Alkylation. L-serine methyl ester is reacted with ethyl glyoxylate via reductive amination. The use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere efficiently forms the secondary amine intermediate. The glyoxylate provides the two-carbon unit required for the eventual piperazine ring.

  • Step 2: Azide Formation. The primary alcohol of the serine side-chain is converted to an azide. This is achieved under Mitsunobu conditions, a reliable method for inverting the stereochemistry of a secondary alcohol, though in this case, it cleanly converts a primary alcohol to an azide without affecting the crucial C2 stereocenter. The azide serves as a masked amine, poised for a subsequent reduction and cyclization.

  • Step 3: Staudinger Reduction and Lactamization. The azide is reduced to a primary amine using triphenylphosphine (PPh₃) in the presence of water (Staudinger reaction). Upon formation, the nascent amine undergoes spontaneous intramolecular cyclization with the adjacent methyl ester, forming the stable 5-oxopiperazine (lactam) ring. This cyclization is thermodynamically driven and proceeds efficiently.

  • Step 4: N-Boc Protection. The secondary amine at the N1 position is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This step is critical for preventing side reactions in subsequent peptide coupling steps and enhancing the solubility of the scaffold in organic solvents.

  • Step 5: Saponification. The methyl ester is hydrolyzed to the free carboxylic acid using a base such as sodium hydroxide (NaOH). Careful acidification then yields the final target compound, N-Boc-(S)-5-oxo-piperazine-2-carboxylic acid, ready for use in peptide synthesis.

// Connections {Serine, Glyoxylate} -> Step1 [label="1"]; Step1 -> Int1; Int1 -> Step2 [label="2"]; Step2 -> Int2; Int2 -> Step3 [label="3"]; Step3 -> Int3; Int3 -> Step4 [label="4"]; Step4 -> Int4; Int4 -> Step5 [label="5"]; Step5 -> Final; }

Caption: Enantioselective synthesis of N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid.

Physicochemical and Spectroscopic Characterization

The unambiguous characterization of the PCA scaffold is essential for its use in synthesis. The N-Boc protected form is a stable, crystalline solid. Its structure is confirmed through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The supporting information associated with the primary literature provides the complete spectral data.[2]

PropertyData
Molecular Formula C₁₀H₁₆N₂O₅
Molecular Weight 244.24 g/mol
Appearance White solid
Melting Point 165-175 °C
¹H NMR (CDCl₃, δ ppm) Key signals include the Boc protons (~1.45 ppm, s, 9H), diastereotopic methylene protons of the ring, the α-proton at C2, and the amide N-H proton. The exact shifts can vary with solvent.
¹³C NMR (CDCl₃, δ ppm) Characteristic peaks include the carboxylic acid carbonyl (~170-175 ppm), the lactam carbonyl (~165-170 ppm), the Boc carbonyl (~155 ppm) and quaternary carbon (~80 ppm), and the α-carbon at C2 (~50-55 ppm).
IR (KBr, cm⁻¹) Strong absorptions for the carboxylic acid O-H stretch (broad, ~3300-2500 cm⁻¹), C=O stretch of the carboxylic acid (~1740 cm⁻¹), C=O stretch of the Boc group (~1690 cm⁻¹), and C=O stretch of the lactam (~1650 cm⁻¹).
Mass Spectrometry (MS) ESI-MS will typically show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight.

Application in Peptidomimetics and Drug Discovery

The primary utility of the PCA scaffold lies in its role as a dipeptide mimic and an inducer of secondary structure . When incorporated into a peptide sequence, the rigid oxopiperazine ring restricts the conformational freedom of the backbone, pre-organizing it into a specific geometry.

Mechanism of Conformational Constraint

The PCA scaffold is particularly adept at mimicking or inducing β-turn and γ-turn conformations.[1] These turns are crucial secondary structures in peptides and proteins, often mediating molecular recognition events.

  • Rationale: In a flexible, linear peptide, a vast ensemble of conformations exists in solution, only one of which may be the "bioactive" conformation recognized by a receptor. The energetic cost of forcing the peptide into this specific shape upon binding can reduce affinity.

  • PCA's Role: By replacing a dipeptide unit with a PCA scaffold, the peptide backbone is locked into a turn-like structure. This pre-organization reduces the entropic penalty of binding, potentially leading to a significant increase in binding affinity and biological activity.

The specific conformation induced (e.g., Type II β-turn vs. γ-turn) can be influenced by the stereochemistry of the PCA ((S) vs. (R)) and the surrounding amino acid residues.[1] The choice of which dipeptide to replace is a critical aspect of the design process, often guided by computational modeling or existing structure-activity relationship (SAR) data.

// Connections A -> B [label="Analyze"]; B -> C [label="Hypothesize"]; C -> E; D -> E [label="Incorporate"]; E -> F; F -> G; G -> H [label="Interpret Data"]; H -> I; A -> I [style=dashed, label="Baseline"]; I -> J; J -> K; }

Caption: Workflow for applying PCA in rational peptidomimetic design.

Conclusion

This compound is more than a mere cyclic amino acid; it is a sophisticated tool for medicinal chemists. Its development is a direct result of the long-standing effort to imbue peptides with drug-like properties. The availability of robust, enantioselective synthetic routes has made this scaffold accessible for rational incorporation into peptide-based therapeutics. By enforcing specific, bioactive conformations, the PCA core helps to bridge the gap between the potent biological activity of peptides and the stringent pharmacokinetic requirements of successful drugs. Its application continues to be a promising strategy in the development of novel therapeutics targeting a wide range of diseases.

References

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • PubMed. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. National Center for Biotechnology Information. [Link]

  • American Chemical Society. (2009). Supporting Information for Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. ACS Publications. [Link]

Sources

An In-depth Technical Guide to (S)-5-Oxopiperazine-2-carboxylic acid: A Chiral Scaffold for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-Oxopiperazine-2-carboxylic acid is a conformationally constrained chiral building block of significant interest in medicinal chemistry and drug development. Its rigidified cyclic structure, incorporating both a lactam and a secondary amine, offers a unique scaffold for the design of peptidomimetics, therapeutic peptides, and more recently, as a key component in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, offering insights for its strategic deployment in drug discovery programs.

Part 1: Molecular Structure and Chemical Properties

This compound possesses a defined stereochemistry at the C2 position, which is crucial for its application in stereospecific molecular recognition. The piperazinone ring exists in a constrained conformation, influencing the spatial orientation of the carboxylic acid and the ring nitrogens.

Chemical Structure

The structure of this compound is characterized by a six-membered piperazine ring containing a ketone at the 5-position and a carboxylic acid at the chiral center (S)-configuration at the 2-position.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound and its common derivatives are summarized below. The free acid is a polar molecule, while the N-Boc protected form exhibits increased solubility in organic solvents. The hydrochloride salt is typically used to improve handling and aqueous solubility.[][2][3][4][5][6]

PropertyThis compound(S)-1-Boc-5-oxopiperazine-2-carboxylic acidThis compound HCl
CAS Number 1246552-66-8 (for racemate)1033713-11-9[4]1621961-57-6[2][7]
Molecular Formula C₅H₈N₂O₃C₁₀H₁₆N₂O₅C₅H₉ClN₂O₃
Molecular Weight 144.13 g/mol 244.24 g/mol [4]180.59 g/mol [2][7]
Appearance SolidSolidSolid
Melting Point Not reported165-175 °C[5]Not reported
Solubility Soluble in water and polar organic solventsSoluble in many organic solventsSoluble in water
pKa Estimated acidic pKa ~2-3 (carboxylic acid), basic pKa ~7-8 (piperazine N-H)Estimated acidic pKa ~2-3 (carboxylic acid)Not applicable

Part 2: Spectroscopic Analysis

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular structure. The spectra for the N-Boc protected form are well-characterized.[8]

1H NMR (400 MHz, CDCl₃) of (S)-1-Boc-5-oxopiperazine-2-carboxylic acid:

  • δ 1.48 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

  • δ 3.40-3.60 (m, 2H): Methylene protons of the piperazine ring.

  • δ 3.80-4.00 (m, 2H): Methylene protons of the piperazine ring.

  • δ 4.50 (dd, 1H): Proton at the chiral center (C2).

  • δ 6.50 (br s, 1H): Amide proton (N-H).

  • δ 9.50 (br s, 1H): Carboxylic acid proton (O-H).

13C NMR (100 MHz, CDCl₃) of (S)-1-Boc-5-oxopiperazine-2-carboxylic acid:

  • δ 28.3: Methyl carbons of the Boc group.

  • δ 45.0: Methylene carbon of the piperazine ring.

  • δ 50.0: Methylene carbon of the piperazine ring.

  • δ 55.0: Chiral carbon (C2).

  • δ 81.0: Quaternary carbon of the Boc group.

  • δ 155.0: Carbonyl carbon of the Boc group.

  • δ 168.0: Lactam carbonyl carbon (C5).

  • δ 172.0: Carboxylic acid carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

  • 3300-2500 cm-1 (broad): O-H stretching of the carboxylic acid, often overlapping with N-H and C-H stretches.[9]

  • ~3200 cm-1: N-H stretching of the secondary amine and amide.[10]

  • ~1710 cm-1: C=O stretching of the carboxylic acid.[9]

  • ~1650 cm-1: C=O stretching of the lactam (amide).[10]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of this compound. The fragmentation pattern of piperazine derivatives typically involves cleavage of the C-N bonds within the ring and between the ring and its substituents.[11] For this compound, the protonated molecule [M+H]⁺ would be observed at m/z 145.05.

Part 3: Synthesis

A reliable and scalable synthesis is crucial for the accessibility of this compound for research and development. A straightforward and commonly employed method starts from the readily available chiral precursor, L-serine.[8][12]

G cluster_0 Synthetic Pathway start L-Serine step1 Protection of amine (e.g., Boc anhydride) start->step1 intermediate1 N-Boc-L-Serine step1->intermediate1 step2 Reaction with ethyl glyoxylate intermediate1->step2 intermediate2 Cyclization precursor step2->intermediate2 step3 Intramolecular cyclization (Lactam formation) intermediate2->step3 intermediate3 (S)-1-Boc-5-oxopiperazine- 2-carboxylic acid ethyl ester step3->intermediate3 step4 Ester hydrolysis (e.g., LiOH) intermediate3->step4 product (S)-1-Boc-5-oxopiperazine- 2-carboxylic acid step4->product step5 Deprotection (e.g., TFA or HCl) product->step5 final_product (S)-5-Oxopiperazine- 2-carboxylic acid step5->final_product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of (S)-1-Boc-5-oxopiperazine-2-carboxylic acid

This protocol is adapted from established literature procedures.[8][12]

Step 1: Synthesis of N-Boc-L-Serine

  • Dissolve L-serine in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by acidifying with a mild acid (e.g., KHSO₄) and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-serine.

Step 2: Cyclization to form (S)-1-Boc-5-oxopiperazine-2-carboxylic acid ethyl ester

  • Dissolve N-Boc-L-serine in a suitable solvent such as dichloromethane.

  • Add a coupling agent (e.g., EDC) and an activator (e.g., HOBt).

  • Add ethyl glyoxylate and a mild base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • The subsequent intramolecular cyclization to the piperazinone can be promoted by heating or by the addition of a suitable reagent.

Step 3: Hydrolysis to (S)-1-Boc-5-oxopiperazine-2-carboxylic acid

  • Dissolve the ethyl ester from the previous step in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic layer to obtain the desired N-Boc protected acid.

Step 4: Deprotection to this compound

  • Dissolve the N-Boc protected acid in a suitable solvent like dichloromethane or dioxane.

  • Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for a few hours.

  • Remove the solvent and excess acid under reduced pressure to obtain the final product, often as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

Part 4: Applications in Drug Discovery

The unique structural features of this compound make it a valuable tool in several areas of drug discovery.

Peptidomimetics and Constrained Dipeptide Mimics

The rigid piperazinone scaffold serves as a constrained dipeptide mimic, capable of inducing specific secondary structures, such as β-turns, in peptides.[12][13][14] This conformational constraint can lead to peptides with:

  • Increased receptor affinity and selectivity: By locking the peptide into a bioactive conformation.

  • Enhanced metabolic stability: The non-natural amino acid structure is less susceptible to proteolytic degradation.

  • Improved pharmacokinetic properties: The constrained conformation can influence cell permeability and other ADME properties.

Incorporation of this scaffold allows for the systematic exploration of the conformational requirements for peptide-receptor interactions.

Building Block for Proteolysis Targeting Chimeras (PROTACs)

This compound and its derivatives are increasingly being utilized as building blocks for the linkers in PROTACs.[15][16][17][18] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a critical role in the efficacy of a PROTAC.

G cluster_0 PROTAC Structure warhead Target Protein Ligand (Warhead) linker Linker (containing piperazine scaffold) warhead->linker e3_ligand E3 Ligase Ligand linker->e3_ligand

Caption: General structure of a PROTAC molecule.

The piperazine moiety within the linker offers several advantages:

  • Conformational Rigidity: The cyclic structure reduces the flexibility of the linker, which can help to optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[15]

  • Modulation of Physicochemical Properties: The nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can improve the solubility and cell permeability of the PROTAC molecule.[16]

  • Vectorial Control: The defined geometry of the piperazine ring allows for precise control over the exit vectors of the linker, facilitating the rational design of PROTACs with optimal spatial orientation of the warhead and E3 ligase ligand.

Conclusion

This compound is a versatile and valuable chiral building block for modern drug discovery. Its constrained cyclic structure provides a powerful tool for the design of sophisticated molecules, from conformationally defined peptides to highly effective protein degraders. A thorough understanding of its chemical properties, synthesis, and strategic applications will continue to fuel innovation in the development of new therapeutics.

References

  • Mout, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 22963-22972. [Link]

  • Mout, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate. Retrieved January 20, 2026, from [Link]

  • Scaffidi, A., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Chemical Society Reviews, 50(12), 6934-6966. [Link]

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Figshare. Retrieved January 20, 2026, from [Link]

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • Enantioselective Synthesis of trans-4-Methylpipecolic Acid. (2007). The Journal of Organic Chemistry. [Link]

  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 481-489. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Gellman, S. H., et al. (1998). Stereochemical Requirements for β-Hairpin Formation: Model Studies with Four-Residue Peptides and Depsipeptides. Journal of the American Chemical Society, 120(9), 1959–1968. [Link]

  • Stereoselective Total Synthesis of cis- and trans-3-Hydroxypipecolic Acid. (2005). The Journal of Organic Chemistry. [Link]

  • Pohlmann, A., et al. (1998). Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. Journal of Peptide Research, 51(2), 116–120. [Link]

  • Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. (2020). The Journal of Physical Chemistry Letters, 11(10), 4017–4021. [Link]

  • 1 H-and 13 C-NMR chemical shifts for compound 7. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. Retrieved January 20, 2026, from [Link]

  • Pohlmann, A., et al. (1998). Synthesis and conformational analysis of two 2‐oxopiperazine‐containing tetrapeptide analogues. Sci-Hub. Retrieved January 20, 2026, from [Link]

  • Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 1-10. [Link]

  • 5-oxopiperazine-2-carboxylic acid (C5H8N2O3). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

  • (2S)-5-Oxo-piperidine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Masani, Y., et al. (2020). Synthesis of Triazabenzo[a]pyrenes and Their Photophysical, Acid-Responsive, and Electrochemical Properties. Chemistry – An Asian Journal, 15(15), 2376-2381. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • 5-oxopiperazine-2-carboxylic acid (C5H8N2O3). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

  • Piperazine-2-carboxylic acid. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

  • Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. (2015). ACS Chemical Biology, 10(11), 2569–2578. [Link]

  • Malkov, A. V., et al. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(21), 8425–8427. [Link]

  • Adejoro, I. A., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Retrieved January 20, 2026, from [Link]

  • Adejoro, I. A., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. ResearchGate. Retrieved January 20, 2026, from [Link]

  • FTIR of pyrazine-2-carboxylic acid derivatives 1a-c. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

(S)-5-Oxopiperazine-2-carboxylic Acid: A Chiral Scaffold for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-Oxopiperazine-2-carboxylic acid is a conformationally constrained, chiral cyclic amino acid analog that has garnered significant interest within the medicinal chemistry and drug discovery communities. Its rigid piperazinone core serves as a valuable scaffold for the design of peptidomimetics and other complex molecular architectures. By introducing specific stereochemistry and conformational restrictions, this building block enables the precise spatial arrangement of pharmacophoric elements, a critical factor in optimizing drug-target interactions. This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound, offering a technical resource for its strategic deployment in research and development.

Core Molecular Identifiers

Clarity in identifying the precise chemical entity is paramount for reproducibility and regulatory compliance. This compound is commonly handled in its free acid form, as a hydrochloride salt, or with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom at position 1. The fundamental properties of these common forms are detailed below.

IdentifierThis compound (Free Acid)This compound hydrochloride(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Molecular Formula C₅H₈N₂O₃[1][2][3]C₅H₉ClN₂O₃[4][5]C₁₀H₁₆N₂O₅[6]
Molecular Weight 144.13 g/mol [1][2]180.59 g/mol [4][5]244.24 g/mol [6]
CAS Number Not explicitly assigned; Racemate: 3262-59-7[1][2]1621961-57-6[4][5]1033713-11-9[6]

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is a critical step in its application. A well-established and efficient method commences with the readily available and chiral starting material, L-serine. The synthesis is typically performed to yield the N-Boc protected derivative, which is a versatile intermediate for further chemical modifications, such as peptide coupling.

Synthetic Pathway Overview

A practical and straightforward synthesis of (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid has been reported, starting from L-serine and ethyl glyoxylate[7][8][9]. The general workflow involves a series of key transformations to construct the piperazinone ring system while preserving the stereochemical integrity of the chiral center.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis Steps cluster_product Intermediate Product cluster_deprotection Final Step (Optional) L-Serine L-Serine Reductive_Amination Reductive Amination L-Serine->Reductive_Amination Ethyl_Glyoxylate Ethyl_Glyoxylate Ethyl_Glyoxylate->Reductive_Amination Azide_Formation Mitsunobu Reaction (Azide Formation) Reductive_Amination->Azide_Formation Intermediate A Azide_Reduction Staudinger Reaction (Azide Reduction) Azide_Formation->Azide_Reduction Intermediate B Cyclization Intramolecular Amide Bond Formation Azide_Reduction->Cyclization Intermediate C Boc_Protection Boc Protection Cyclization->Boc_Protection Piperazinone Core N_Boc_Product (S)-N-Boc-5-Oxopiperazine- 2-carboxylic acid Boc_Protection->N_Boc_Product Deprotection Acid-mediated Deprotection N_Boc_Product->Deprotection Final_Product (S)-5-Oxopiperazine- 2-carboxylic acid Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid

The following protocol is a generalized representation based on established literature procedures[7][8][9].

  • Reductive Amination: L-serine methyl ester hydrochloride is reacted with ethyl glyoxylate in the presence of a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, to form the secondary amine intermediate. The choice of reducing agent is critical to avoid side reactions.

  • Azide Formation: The hydroxyl group of the serine backbone is converted to an azide. This is typically achieved under Mitsunobu conditions using diphenylphosphoryl azide (DPPA) or a similar reagent. This step introduces the second nitrogen atom required for the piperazinone ring.

  • Azide Reduction and Cyclization: The azide is reduced to a primary amine, which then undergoes spontaneous intramolecular cyclization to form the 5-oxopiperazine-2-carboxylate core. The Staudinger reaction, using triphenylphosphine followed by water, is a common method for this transformation.

  • Boc Protection: The secondary amine in the piperazinone ring is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This step yields the stable and readily purifiable (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid methyl ester.

  • Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as lithium hydroxide or sodium hydroxide, followed by acidic workup.

Deprotection of the N-Boc Group

To obtain the free this compound or its hydrochloride salt, the N-Boc protecting group must be removed. This is typically accomplished under acidic conditions.

  • Acid-mediated Deprotection: The N-Boc protected compound is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane[10].

  • Isolation: The deprotected product can be isolated as the corresponding salt (e.g., trifluoroacetate or hydrochloride) by removal of the solvent and excess acid under reduced pressure. Neutralization with a suitable base can provide the free amine if desired.

Applications in Drug Discovery and Development

The rigid, chiral nature of this compound makes it a valuable building block in the design of molecules with specific three-dimensional structures, which is a cornerstone of modern drug discovery.

Peptidomimetics and Conformational Constraint

One of the primary applications of this scaffold is in the synthesis of peptidomimetics. Peptides often suffer from poor metabolic stability and low oral bioavailability. By incorporating rigid structural motifs like the 5-oxopiperazine core, researchers can create peptide-like molecules that mimic the secondary structures of natural peptides, such as β-turns and γ-turns, while exhibiting improved pharmacokinetic properties[7][8].

The incorporation of this compound into a peptide sequence can induce a specific turn conformation, which can be crucial for binding to a biological target. The cis-trans isomerization of the tertiary amide bond formed by the piperazinone nitrogen can also influence the conformational landscape of the resulting molecule, offering a means to fine-tune its shape and biological activity[8].

Peptidomimetic_Concept cluster_peptide Flexible Peptide Chain cluster_scaffold Introduction of Chiral Scaffold cluster_peptidomimetic Conformationally Constrained Peptidomimetic cluster_target Biological Target Flexible_Peptide Flexible Peptide (Multiple Conformations) Scaffold (S)-5-Oxopiperazine- 2-carboxylic acid Flexible_Peptide->Scaffold Replacement of Amino Acid Residue Constrained_Molecule Rigid Peptidomimetic (Defined Conformation) Scaffold->Constrained_Molecule Incorporation Target Receptor / Enzyme Binding Site Constrained_Molecule->Target Enhanced Binding Affinity & Specificity

Caption: Conceptual role in designing conformationally constrained peptidomimetics.

Chiral Building Block for Novel Heterocycles

Beyond peptidomimetics, this compound serves as a versatile chiral building block for the synthesis of more complex heterocyclic systems. The carboxylic acid and the secondary amine functionalities provide two reactive handles for further chemical elaboration, allowing for the construction of diverse molecular libraries for high-throughput screening in drug discovery programs. Its inherent stereochemistry can be transferred to the final products, which is essential for developing stereospecific drugs with improved efficacy and reduced off-target effects.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the medicinal chemist. Its well-defined stereochemistry and rigid conformation provide a reliable platform for the design of sophisticated molecules with tailored biological activities. A thorough understanding of its chemical properties, synthetic routes, and potential applications is essential for leveraging this valuable chiral building block to its full potential in the development of next-generation therapeutics. The continued exploration of this and similar scaffolds will undoubtedly pave the way for novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.

References

  • This compound hydrochloride, min 97%, 100 mg. [Online]. Available: [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Online]. Available: [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed. [Online]. Available: [Link]

  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics | The Journal of Organic Chemistry - ACS Publications. [Online]. Available: [Link]

  • 3262-59-7|5-Oxopiperazine-2-carboxylic acid: In Stock - Parkway Scientific. [Online]. Available: [Link]

  • 5-oxopiperazine-2-carboxylic acid (C5H8N2O3) - PubChemLite. [Online]. Available: [Link]

Sources

(S)-5-Oxopiperazine-2-carboxylic Acid: A Technical Guide to its Hypothesized Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-Oxopiperazine-2-carboxylic acid is a conformationally constrained cyclic amino acid analog. While direct studies on its specific mechanism of action are not extensively documented, its structural architecture presents compelling hypotheses for its biological activity. This guide synthesizes the current understanding of related compounds and pathways to propose potential mechanisms of action for this compound. We will explore its role as a potential mimetic of L-glutamine and L-pyroglutamic acid, its capacity to interfere with the γ-glutamyl cycle, and its application as a scaffold in peptidomimetic drug design. This document provides a theoretical framework and detailed experimental protocols to investigate these hypotheses, serving as a resource for researchers seeking to elucidate the biological function of this intriguing molecule.

Introduction: The Biochemical Rationale

This compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Its rigid piperazine ring distinguishes it from its linear amino acid counterparts, L-glutamine and L-glutamic acid, while also sharing key structural similarities with the cyclic amino acid L-pyroglutamic acid (5-oxoproline). This unique structural landscape forms the basis of its potential biological activities.

The primary hypotheses for the mechanism of action of this compound revolve around two key concepts:

  • Metabolic Antagonism: Its resemblance to crucial metabolites like L-glutamine and L-pyroglutamic acid suggests it may act as a competitive inhibitor of enzymes that utilize these substrates.

  • Peptidomimicry: The constrained cyclic structure can serve as a scaffold to mimic peptide turns, enabling the design of potent and selective inhibitors of protein-protein interactions or enzyme active sites.[1][2]

This guide will delve into these hypothesized mechanisms, providing the scientific context and experimental avenues for their validation.

Structural Mimicry: A Potential Glutamine and Pyroglutamate Antagonist

The structural similarity between this compound, L-glutamine, and L-pyroglutamic acid is the cornerstone of the metabolic antagonism hypothesis.

Caption: Structural comparison of key amino acids.

Glutamine Antagonism: Lessons from Acivicin and DON

Glutamine is a vital amino acid for cancer cells, participating in nucleotide biosynthesis, redox homeostasis, and anaplerosis.[3][4] Glutamine antagonists like Acivicin and 6-diazo-5-oxo-L-norleucine (DON) have demonstrated potent anti-tumor activity by inhibiting glutamine-dependent enzymes.[5][6] These molecules act as mimics of glutamine, binding to the active sites of enzymes such as glutamine amidotransferases. While this compound lacks the reactive functional groups of Acivicin and DON, its core structure could still allow it to compete with glutamine for enzyme binding, potentially acting as a reversible inhibitor.

Interference with the γ-Glutamyl Cycle

A more compelling hypothesis lies in the structural analogy to L-pyroglutamic acid (5-oxoproline), a key intermediate in the γ-glutamyl cycle.[7][8] This cycle is crucial for glutathione synthesis and amino acid transport.[9][10]

G cluster_cycle γ-Glutamyl Cycle cluster_inhibition GSH Glutathione (GSH) gamma_Glu_AA γ-Glutamyl-Amino Acid GSH->gamma_Glu_AA γ-Glutamyl Transpeptidase AA_in Amino Acid (in) gamma_Glu_AA->AA_in Five_Oxo 5-Oxoproline gamma_Glu_AA->Five_Oxo γ-Glutamyl Cyclotransferase Glu Glutamate Five_Oxo->Glu 5-Oxoprolinase (ATP -> ADP + Pi) gamma_Glu_Cys γ-Glutamyl-Cysteine Glu->gamma_Glu_Cys γ-Glutamylcysteine Synthetase Cys_Gly Cys-Gly gamma_Glu_Cys->GSH Glutathione Synthetase Inhibitor (S)-5-Oxopiperazine- 2-carboxylic acid (Hypothesized Inhibitor) Inhibitor->Five_Oxo Potential Inhibition

Caption: The γ-Glutamyl Cycle and hypothesized inhibition.

The enzyme 5-oxoprolinase catalyzes the ATP-dependent conversion of 5-oxoproline to glutamate.[11] Given the structural similarity, this compound could act as a competitive inhibitor of 5-oxoprolinase. Inhibition of this enzyme would lead to an accumulation of 5-oxoproline, disrupting glutathione metabolism and potentially inducing metabolic stress in highly proliferative cells.[7]

A Scaffold for Peptidomimetic Design

Beyond direct metabolic antagonism, the rigid structure of this compound makes it an excellent scaffold for designing peptidomimetics.[1][2] Peptides often adopt specific secondary structures, such as β-turns and γ-turns, to interact with their biological targets. The constrained piperazine ring can mimic these turns, providing a stable and predictable conformation.[12]

By incorporating this scaffold into a larger molecule, medicinal chemists can design potent and selective inhibitors of enzymes or protein-protein interactions. The carboxylic acid and amine functionalities of the oxopiperazine ring serve as convenient handles for chemical modification, allowing for the attachment of various side chains to probe the binding pockets of target proteins.[13][14]

G cluster_workflow Peptidomimetic Design Workflow Target Identify Target (e.g., Protease) Scaffold (S)-5-Oxopiperazine- 2-carboxylic acid Scaffold Target->Scaffold Select Scaffold Library Synthesize Library of Peptidomimetics Scaffold->Library Chemical Modification Screening High-Throughput Screening Library->Screening Biological Assays Optimization Lead Optimization (SAR) Screening->Optimization Identify Hits Candidate Drug Candidate Optimization->Candidate Improve Potency & Selectivity

Caption: Workflow for peptidomimetic drug design.

Experimental Protocols for Mechanistic Investigation

To validate the hypothesized mechanisms of action, a series of well-defined experiments are necessary.

Enzyme Inhibition Assays

Objective: To determine if this compound directly inhibits glutamine- or pyroglutamate-metabolizing enzymes.

Target Enzymes:

  • 5-Oxoprolinase: The primary hypothesized target.

  • Glutaminase (GLS): A key enzyme in glutamine metabolism.

  • γ-Glutamylcysteine Synthetase: An enzyme in the γ-glutamyl cycle.

Protocol: 5-Oxoprolinase Inhibition Assay (Coupled Spectrophotometric Assay)

  • Reagents and Buffers:

    • Recombinant human 5-oxoprolinase.

    • This compound (test inhibitor).

    • L-2-imidazolidone-4-carboxylate (positive control inhibitor).

    • L-5-Oxoproline (substrate).

    • ATP, MgCl₂, KCl.

    • Coupling enzymes: Glutamate dehydrogenase (GDH).

    • NADH, α-ketoglutarate.

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 50 mM KCl, 10 mM MgCl₂.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • In a 96-well plate, add assay buffer, NADH, α-ketoglutarate, and GDH to each well.

    • Add varying concentrations of this compound or the positive control inhibitor to the appropriate wells. Include a no-inhibitor control.

    • Initiate the reaction by adding a mixture of 5-oxoprolinase, L-5-oxoproline, and ATP.

    • Monitor the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the rate of glutamate production by 5-oxoprolinase.

    • Calculate the initial reaction velocities and determine the IC₅₀ value for this compound.

  • Data Analysis:

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀.

    • Perform kinetic studies (e.g., Michaelis-Menten kinetics) to determine the mode of inhibition (competitive, non-competitive, etc.).

Cell-Based Metabolic Assays

Objective: To assess the impact of this compound on cellular metabolism, particularly glutamine and glutathione pathways.

Protocol: Cellular Glutathione Depletion Assay

  • Cell Culture:

    • Use a cancer cell line known to be dependent on glutamine metabolism (e.g., PANC-1, A549).

    • Culture cells to 80-90% confluency in standard growth medium.

  • Treatment:

    • Treat cells with varying concentrations of this compound for 24-48 hours.

    • Include a vehicle control and a positive control for glutathione depletion (e.g., buthionine sulfoximine).

  • Glutathione Measurement:

    • Lyse the cells and deproteinate the lysate.

    • Use a commercially available glutathione assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) to measure the levels of reduced glutathione (GSH).

    • Normalize the GSH levels to the total protein concentration in each sample.

  • Data Analysis:

    • Compare the GSH levels in treated cells to the vehicle control.

    • A significant decrease in GSH levels would suggest interference with the γ-glutamyl cycle.

Structural Biology Studies

Objective: To obtain atomic-level insights into the binding of this compound to its target enzyme.

Protocol: X-ray Crystallography of 5-Oxoprolinase in Complex with the Inhibitor

  • Protein Expression and Purification:

    • Express and purify recombinant human 5-oxoprolinase.

  • Crystallization:

    • Screen for crystallization conditions of the apo-enzyme using various commercially available screens.

    • Once initial crystals are obtained, optimize the crystallization conditions.

    • Soak the apo-enzyme crystals in a solution containing a high concentration of this compound, or co-crystallize the enzyme in the presence of the inhibitor.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the crystals at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement with the known structure of 5-oxoprolinase.

    • Refine the structure and model the inhibitor into the electron density map.

  • Analysis:

    • Analyze the binding mode of this compound in the active site of 5-oxoprolinase.

    • Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the enzyme.

Conclusion

This compound represents a molecule with significant, yet largely unexplored, potential in chemical biology and drug discovery. Its structural resemblance to key metabolites and its utility as a peptidomimetic scaffold provide a strong rationale for investigating its mechanism of action. The hypothesized roles as a glutamine/pyroglutamate antagonist, particularly as an inhibitor of 5-oxoprolinase, offer exciting avenues for research. The experimental protocols outlined in this guide provide a clear roadmap for elucidating the biological functions of this compound and for harnessing its potential in the development of novel therapeutics.

References

  • Van der Werf, P., & Meister, A. (1974). Accumulation of 5-oxoproline in mouse tissues after inhibition of 5-oxoprolinase and administration of amino acids: evidence for function of the gamma-glutamyl cycle. Proceedings of the National Academy of Sciences, 71(4), 1026-1029. [Link]

  • Van der Werf, P., Orlowski, M., & Meister, A. (1971). Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the gamma-glutamyl cycle. Proceedings of the National Academy of Sciences, 68(12), 2982-2985. [Link]

  • Griffith, O. W., & Meister, A. (1979). Evidence that the gamma-glutamyl cycle functions in vivo using intracellular glutathione: effects of amino acids and selective inhibition of enzymes. Proceedings of the National Academy of Sciences, 76(12), 268-272. [Link]

  • Taylor & Francis Online. (n.d.). 5 oxoproline – Knowledge and References. Retrieved from [Link]

  • Liu, Y., & Franklin, C. C. (2014). Emerging regulatory paradigms in glutathione metabolism. Advances in cancer research, 122, 69–101. [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of organic chemistry, 74(21), 8433–8436. [Link]

  • Limbach, M., Lygin, A. V., Korotkov, V. S., Es-Sayed, M., & de Meijere, A. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & biomolecular chemistry, 7(16), 3338–3342. [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Zhang, Y., & Wang, H. (2021). Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment. American journal of cancer research, 11(6), 2535–2548. [Link]

  • Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Mahmoud, G. A., Al-Salahi, R., & El-Senduny, F. F. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Molecules (Basel, Switzerland), 25(23), 5709. [Link]

  • Leone, R. D., & Le, A. (2019). Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy. Trends in cancer, 5(8), 471–480. [Link]

  • Muir, A., Danai, L. V., Kunchok, T., Yao, C. H., Sant, D. J., & Vander Heiden, M. G. (2023). Glutamine mimicry suppresses tumor progression through asparagine metabolism in pancreatic ductal adenocarcinoma. Nature cancer, 5(1), 100-113. [Link]

  • Szabó, G., Borbás, A., Csorba, A., Bajusz, D., & Herczegh, P. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules (Basel, Switzerland), 26(16), 4992. [Link]

  • ResearchGate. (n.d.). Bioactive ∆ 5 -2-oxopiperazines currently under the drug. Retrieved from [Link]

  • PubChem. (n.d.). Pyroglutamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of 5-oxoproline. Retrieved from [Link]

  • bioRxiv. (2022). Glutamine mimicry suppresses tumor progression through asparagine metabolism in pancreatic ductal adenocarcinoma. Retrieved from [Link]

  • Rupa Health. (n.d.). Pyroglutamic Acid. Retrieved from [Link]

Sources

(S)-5-Oxopiperazine-2-carboxylic acid: A Technical Guide to a Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-5-Oxopiperazine-2-carboxylic acid (S-OPC) has emerged as a privileged chiral scaffold in modern medicinal chemistry. Its rigidified, cyclic structure serves as a conformationally constrained analogue of a dipeptide, offering medicinal chemists a powerful tool to enhance the metabolic stability, cell permeability, and target affinity of peptide-based drug candidates. This technical guide provides an in-depth exploration of S-OPC, covering its synthesis, key physicochemical properties, and diverse applications as a chiral building block. We will delve into validated experimental protocols for its derivatization and showcase its role in the development of innovative therapeutics, thereby offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable molecule.

Introduction: The Strategic Value of Constrained Scaffolds

In the realm of drug discovery, particularly in the design of peptidomimetics, controlling the three-dimensional conformation of a molecule is paramount. Unconstrained peptides often suffer from proteolytic degradation and poor bioavailability. The introduction of conformational constraints, such as those offered by the piperazinone scaffold, can lock the molecule into a bioactive conformation, enhancing its interaction with biological targets like enzymes and receptors.[1][2]

This compound, with its defined stereochemistry and multiple points for chemical diversification, serves as an exceptional dipeptide mimic.[3] Its rigid backbone can induce specific secondary structures, such as β-turns, in peptide sequences, which are critical for molecular recognition processes.[4][5] This guide will illuminate the practical aspects of utilizing S-OPC as a strategic component in the synthesis of complex, biologically active molecules.

Synthesis of the this compound Core

A robust and scalable synthesis is crucial for the widespread adoption of any building block. A straightforward and commonly cited method for preparing the N-Boc protected form of S-OPC starts from the readily available and chiral amino acid, L-serine.[4][5]

The general synthetic approach involves the reaction of L-serine with ethyl glyoxylate, followed by a series of transformations to construct the piperazinone ring. The resulting intermediate can then be protected, typically with a tert-butyloxycarbonyl (Boc) group, to facilitate further chemical modifications.[5]

Diagram 1: General Synthetic Pathway to N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid

G cluster_start Starting Materials cluster_process Synthetic Sequence L-Serine L-Serine Step1 1. Reductive Amination L-Serine->Step1 Ethyl Glyoxylate Ethyl Glyoxylate Ethyl Glyoxylate->Step1 Step2 2. Acylation Step1->Step2 Step3 3. Cyclization Step2->Step3 Step4 4. Boc Protection & Saponification Step3->Step4 Final_Product N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid Step4->Final_Product

Caption: High-level overview of the synthesis from L-serine.

Physicochemical and Spectroscopic Characterization

Accurate characterization is the bedrock of chemical synthesis. The properties of S-OPC and its derivatives must be rigorously confirmed to ensure purity and structural integrity.

PropertyValueSource
Molecular Formula C5H8N2O3PubChem
Molecular Weight 144.13 g/mol [6]
Appearance White to off-white solidCommercial
Storage Store at 2-8°C, sealed in dry conditions[6]
Solubility Soluble in water and polar organic solventsSupplier Data

Note: Data for the unprotected parent compound. Values for protected derivatives will vary.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals for the diastereotopic protons of the piperazine ring.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the lactam carbonyl carbon (~170 ppm) and the carboxylic acid carbonyl.

  • Mass Spectrometry: Electrospray ionization (ESI) is commonly used to confirm the molecular weight.[4]

Key Chemical Transformations and Applications

The utility of S-OPC lies in its three distinct functional handles that allow for selective modification: the two nitrogen atoms (N1 and N4) and the C2-carboxylic acid.

Diagram 2: Functionalization Workflow of the S-OPC Scaffold

G cluster_reactions Chemical Modifications cluster_products Resulting Scaffolds S_OPC This compound Core N1 (Amide) N4 (Amine) C2 (Carboxyl) N1_Func Acylation / Sulfonylation S_OPC:n1->N1_Func N4_Func Alkylation / Reductive Amination / Arylation S_OPC:n4->N4_Func C2_Func Amide Coupling / Esterification S_OPC:c2->C2_Func P1 N1-Acyl Derivatives N1_Func->P1 P2 N4-Substituted Derivatives N4_Func->P2 P3 C2-Amide/Ester Derivatives C2_Func->P3

Caption: Key modification sites on the S-OPC core scaffold.

N-Functionalization

The differential reactivity of the N1 (amide) and N4 (amine) nitrogens allows for selective functionalization. The N4 amine is more nucleophilic and is typically the site of initial alkylation or acylation. Protecting the N4 position, often with a Boc group, allows for subsequent modification at the N1 position. This stepwise approach provides precise control over the introduction of various substituents, which is critical for structure-activity relationship (SAR) studies.[7]

Amide Bond Formation: A Cornerstone Reaction

The most common and arguably most important reaction involving S-OPC is the coupling of its carboxylic acid moiety with a primary or secondary amine to form an amide bond.[8] This reaction is fundamental to building larger molecules, such as peptide analogues and complex drug candidates.

The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be activated.[8][9] A plethora of coupling reagents have been developed for this purpose, each with its own advantages depending on the substrate and desired reaction conditions.

Common Amide Coupling Reagents:

  • Carbodiimides: Such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) to suppress racemization and improve efficiency.[10]

  • Onium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU, which are highly efficient and lead to rapid reaction times.[11]

Validated Experimental Protocol: EDC/DMAP Mediated Amide Coupling

This protocol describes a reliable method for coupling N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid with a representative amine, benzylamine. The use of EDC as a coupling agent and DMAP as a catalyst provides a robust system for forming the amide bond.[10]

Materials:

  • N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 5% NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred solution of N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC·HCl (1.2 eq) and DMAP (0.2 eq).

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere for 15 minutes to activate the carboxylic acid.

  • Add benzylamine (1.1 eq) to the mixture.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by partitioning the mixture between DCM and a 5% NaHCO₃ solution.

  • Separate the organic layer. Wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Trustworthiness through Self-Validation: The success of this protocol relies on the anhydrous conditions to prevent hydrolysis of the activated ester intermediate. The basic workup (NaHCO₃ wash) is critical for removing unreacted acid and the acidic byproducts of the EDC reagent. The purity of the final compound should be confirmed by NMR and Mass Spectrometry.

Case Study: S-OPC in Therapeutic Development

The piperazine scaffold is a common feature in many approved drugs and clinical candidates. While specific examples directly incorporating the S-OPC parent structure can be proprietary, its use as a constrained dipeptide is well-documented in patent literature for various therapeutic areas, including inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4) and HIV protease.[12] For instance, the rigid structure of S-OPC can be used to correctly orient pharmacophoric groups into the active site of an enzyme, thereby increasing binding affinity and selectivity.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its inherent conformational rigidity, stereochemical purity, and synthetic tractability make it an invaluable building block for medicinal chemists aiming to bridge the gap between peptides and traditional small molecules. As the demand for therapeutics with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic application of constrained scaffolds like S-OPC will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Guillot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • ACS Publications. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry. [Link]

  • Limbach, M., Lygin, A. V., Korotkov, V. S., Es-Sayed, M., & de Meijere, A. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3338–3342. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16639150, 5-Oxopiperidine-2-carboxylic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 55300737, (2S)-5-Oxo-piperidine-2-carboxylic acid. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. [Link]

  • Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction. [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • Google Patents. (1999).
  • National Institutes of Health. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sci-Hub. Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. [Link]

  • MDPI. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules. [Link]

  • Pohlmann, A., Guillaume, D., Quirion, J. C., & Husson, H. P. (1998). Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. Journal of Peptide Research, 51(2), 116–120. [Link]

  • Badiei, A., Ziarani, G. M., Ghasemzadeh, M. A., Lashgari, N., & A-Zolfaghari, M. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Materials Science and Engineering: C, 49, 674-683. [Link]

  • National Institutes of Health. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). General Synthesis of pyridazine derivatives (2 and 5a-c); Reagents and... [Link]

  • Paciaroni, N. G., Borrero, N. V., Rocca, J. R., & Huigens, R. W. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry, 4(2). [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (S)-5-Oxopiperazine-2-carboxylic Acid and Its N-Boc Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for (S)-5-Oxopiperazine-2-carboxylic acid, a chiral heterocyclic compound of interest in peptidomimetics and drug discovery. Due to the nature of its synthesis and purification, comprehensive spectroscopic data is most readily available for its stable intermediate, (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid. Therefore, this document will focus on the detailed spectroscopic characterization of this N-Boc protected derivative, providing a foundational understanding for researchers in the field.

Introduction and Significance

This compound is a cyclic dipeptide analogue that serves as a constrained scaffold in medicinal chemistry. Its rigid structure allows for the precise orientation of substituents, making it a valuable building block for designing peptidomimetics with enhanced biological activity and stability. The synthesis of this compound, often starting from L-serine, typically involves the use of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms.[1] This N-Boc derivative is a key, stable intermediate from which the parent compound can be obtained. Understanding the spectroscopic signature of this intermediate is crucial for reaction monitoring, quality control, and structural confirmation.

This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid. The principles of data interpretation and the experimental protocols for acquiring such data are also detailed to provide a comprehensive resource for scientists.

Molecular Structures

The structures of the parent compound and its N-Boc protected form are shown below. The presence of the bulky Boc group significantly influences the spectroscopic properties of the molecule.

  • This compound :

    • Molecular Formula: C₅H₈N₂O₃[2]

    • Molecular Weight: 144.13 g/mol

  • (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid :

    • Molecular Formula: C₁₀H₁₆N₂O₅[3]

    • Molecular Weight: 244.24 g/mol [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of N-Boc-(S)-5-oxopiperazine-2-carboxylic acid will exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups, the amide and carbamate functionalities, and the neighboring heteroatoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
COOH10-13Broad Singlet-The acidic proton of the carboxylic acid is typically broad and downfield.
NH7-8.5Broad Singlet-The amide proton signal is often broad due to quadrupole broadening and exchange.
H-24.5-4.8Doublet of Doublets~8, ~4This methine proton is alpha to a carbonyl and a nitrogen, shifting it downfield. It is coupled to the two diastereotopic protons at C-3.
H-6 (axial & equatorial)3.8-4.2Multiplet-These methylene protons are adjacent to the carbamate nitrogen and the amide carbonyl, leading to a downfield shift.
H-3 (axial & equatorial)3.2-3.6Multiplet-These methylene protons are adjacent to the amide nitrogen and the chiral center at C-2.
C(CH₃)₃~1.45Singlet-The nine equivalent protons of the tert-butyl group give a strong singlet signal.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment will give a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
Carboxylic C=O170-175The carbonyl carbon of the carboxylic acid is significantly deshielded.
Amide C=O165-170The amide carbonyl carbon is also deshielded, appearing in a similar region to the acid carbonyl.
Carbamate C=O155-160The carbonyl carbon of the Boc group is slightly upfield compared to the other carbonyls.
C(CH₃)₃~80The quaternary carbon of the Boc group is attached to an oxygen atom.
C-255-60This methine carbon is attached to two electron-withdrawing groups (COOH and N).
C-645-50This methylene carbon is adjacent to the carbamate nitrogen and the amide carbonyl.
C-340-45This methylene carbon is adjacent to the amide nitrogen.
C(CH₃)₃~28The methyl carbons of the Boc group are in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of N-Boc-(S)-5-oxopiperazine-2-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid, amide, and carbamate groups.

Table 3: Characteristic IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Broad
AmideN-H stretch3200-3400Medium
Carboxylic AcidC=O stretch1700-1725Strong, Sharp
AmideC=O stretch (Amide I)1640-1680Strong, Sharp
CarbamateC=O stretch1680-1720Strong, Sharp
Carboxylic AcidC-O stretch1210-1320Medium

The broad O-H stretch of the carboxylic acid is a hallmark feature and is due to strong intermolecular hydrogen bonding.[4][5] The presence of multiple carbonyl groups will likely result in a complex, and possibly overlapping, set of strong absorption bands in the 1640-1730 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For N-Boc-(S)-5-oxopiperazine-2-carboxylic acid, electrospray ionization (ESI) is a suitable technique.

Table 4: Predicted m/z Values for Molecular Ions

AdductPredicted m/z
[M+H]⁺245.11
[M+Na]⁺267.09
[M-H]⁻243.10

M refers to the parent molecule, C₁₀H₁₆N₂O₅.

Fragmentation Pattern: Under tandem MS (MS/MS) conditions, the molecular ion is expected to fragment in a predictable manner. Key fragmentation pathways would likely involve:

  • Loss of the tert-butyl group (57 Da) from the Boc protecting group.

  • Loss of CO₂ (44 Da) from the carboxylic acid moiety.

  • Loss of the entire Boc group (101 Da).

  • Cleavage of the piperazine ring.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical to avoid overlapping signals and to ensure solubility.

  • Instrument Setup : Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction : A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Infusion : Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Acquire the mass spectrum in both positive and negative ion modes to observe different adducts. For structural information, perform MS/MS analysis on the parent ion peaks.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid.

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirmation Structure Confirmation NMR NMR Spectroscopy (¹H & ¹³C) Analyze_13C Count Carbon Signals & Identify Carbon Types NMR->Analyze_13C Analyze_1H Analyze Chemical Shifts, Integrals, and Splitting NMR->Analyze_1H Provides Connectivity IR IR Spectroscopy Analyze_IR Identify Functional Groups (C=O, O-H, N-H) IR->Analyze_IR Provides Functional Groups MS Mass Spectrometry Analyze_MS Determine Molecular Weight (m/z of [M+H]⁺, [M+Na]⁺) MS->Analyze_MS Provides MW Analyze_MS->Analyze_13C Analyze_IR->Analyze_1H Confirmation Structure Confirmed: (S)-1-Boc-5-Oxopiperazine -2-carboxylic acid Analyze_13C->Confirmation Analyze_1H->Confirmation

Sources

A Technical Guide to the Biological Activity of (S)-5-Oxopiperazine-2-carboxylic Acid Derivatives as Peptidomimetic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The (S)-5-Oxopiperazine-2-carboxylic acid core has emerged as a structurally significant and versatile scaffold in modern medicinal chemistry. Its conformationally constrained cyclic structure serves as an effective mimic for dipeptide units, particularly inducing γ- and β-turn secondary structures, which are critical for molecular recognition in numerous biological pathways.[1][2] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives built upon this privileged framework. We will dissect the synthetic rationale, delve into specific enzyme inhibitory mechanisms, and provide validated experimental protocols for assessing biological function. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.

Introduction: A Privileged Scaffold in Peptidomimetic Design

The therapeutic potential of peptides is immense, owing to their high specificity and potency. However, their clinical utility is often hampered by poor oral bioavailability, metabolic instability, and rapid clearance. Peptidomimetics—small molecules that mimic the structure and function of peptides—offer a compelling solution to these challenges. The this compound scaffold is a premier example of a dipeptide mimic.[3] Its rigid, six-membered ring structure locks the geometry of the backbone, presenting appended side chains in a precise spatial orientation that can replicate the key interactions of a native peptide ligand with its protein target.[4]

Nuclear Magnetic Resonance (NMR) studies have confirmed that incorporating this scaffold into tetrapeptides can induce well-defined secondary structures, such as γ-turns and type II β-turns, which are fundamental for biological activity.[1] This inherent structural pre-organization makes the scaffold an ideal starting point for designing potent and selective modulators of protein-protein interactions and enzyme active sites.

Synthesis: From Chiral Precursors to Diverse Libraries

The generation of enantiomerically pure this compound is fundamental to its application, as stereochemistry is paramount in biological recognition. The most efficient and widely adopted method utilizes the chiral pool, starting from readily available L-serine.

Core Synthesis Protocol via L-Serine

This protocol outlines a straightforward synthesis of N-Boc protected (S)-5-oxo-piperazine-2-carboxylic acid, a key intermediate for further derivatization.[1]

Rationale: This pathway leverages the inherent chirality of L-serine to establish the (S)-stereocenter in the final product, avoiding costly and complex asymmetric synthesis or chiral resolution steps. The Boc protecting group is ideal for its stability under various reaction conditions and its facile removal under acidic conditions.

Step-by-Step Methodology:

  • Step 1: Reductive Amination. L-serine methyl ester hydrochloride is reacted with ethyl glyoxylate in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine intermediate.

  • Step 2: Boc Protection. The secondary amine is protected with di-tert-butyl dicarbonate (Boc)₂O under basic conditions to yield the fully protected dipeptide mimic precursor.

  • Step 3: Intramolecular Cyclization. The methyl ester is saponified to the corresponding carboxylic acid using a base like lithium hydroxide. Subsequent activation of the acid (e.g., with a carbodiimide coupling agent) and treatment with a base promotes intramolecular amide bond formation, leading to the desired 5-oxopiperazine ring system.

  • Step 4: Final Saponification. The ethyl ester on the other side of the molecule is hydrolyzed to afford the final N-Boc-(S)-5-oxopiperazine-2-carboxylic acid.

Synthetic_Workflow cluster_synthesis Core Synthesis cluster_diversification Library Diversification L_Serine L-Serine Intermediate_1 Reductive Amination (w/ Ethyl Glyoxylate) L_Serine->Intermediate_1 Intermediate_2 Boc Protection Intermediate_1->Intermediate_2 Intermediate_3 Intramolecular Cyclization Intermediate_2->Intermediate_3 Core_Scaffold (S)-5-Oxopiperazine -2-carboxylic Acid Core Intermediate_3->Core_Scaffold Amide_Coupling Amide Coupling (R-NH2) Core_Scaffold->Amide_Coupling Esterification Esterification (R-OH) Core_Scaffold->Esterification N_Alkylation N-Alkylation (R-X) Core_Scaffold->N_Alkylation Library Diverse Chemical Library Amide_Coupling->Library Esterification->Library N_Alkylation->Library caption Fig. 1: Synthetic and diversification workflow.

Fig. 1: Synthetic and diversification workflow.

Biological Activities and Key Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated activity against several important enzyme classes, underscoring their therapeutic potential across different disease areas.

Enzyme Inhibition

3.1.1 Soluble Epoxide Hydrolase (sEH) Inhibitors Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts. Inhibition of sEH stabilizes EET levels, producing anti-inflammatory, vasodilatory, and analgesic effects. Piperazine amide derivatives of chromone-2-carboxylic acid have been synthesized and identified as potential sEH inhibitors, with some compounds showing activity in the low micromolar range.

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxy. AA->CYP EETs EETs (Epoxyeicosatrienoic Acids) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects_EETs Anti-inflammatory Vasodilatory EETs->Effects_EETs DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs Effects_DHETs Pro-inflammatory Vasoconstrictive DHETs->Effects_DHETs Inhibitor (S)-5-Oxopiperazine Derivative Inhibitor->sEH caption Fig. 2: Inhibition of sEH by piperazine derivatives.

Fig. 2: Inhibition of sEH by piperazine derivatives.

3.1.2 Lysophosphatidic Acid Acyltransferase (Lp-LPAAT) Inhibitors The parent compound, 5-Oxopiperazine-2-carboxylic Acid, is a known building block for the synthesis of fused Imidazopyrimidinones, which have been identified as inhibitors of lysophosphatidic acid acyltransferase beta (LPAAT-β or Lp-LPA2).[5] This enzyme is involved in lipid signaling pathways that are implicated in fibrosis and other proliferative diseases.

Antimicrobial and Antifungal Potential

While specific studies on the this compound core are emerging, the broader class of piperazine derivatives is well-established for its antimicrobial and antifungal properties. The scaffold's two nitrogen atoms provide hydrogen bond donors and acceptors and a rigid structure that can be tailored to interact with microbial enzyme active sites or cell wall components.[4] Derivatization of the core with various lipophilic and electronically diverse substituents is a promising strategy for developing novel anti-infective agents.

Anticancer Applications

The piperazine core is a common feature in many anticancer drugs. Its derivatives have been investigated for direct cytotoxic activity and as components of advanced drug delivery systems.[6][7][8] For instance, piperazine-carboxylic acid functionalized mesoporous silica has been used as a nanocarrier to enhance the loading and control the release of the anticancer drug gemcitabine.[6] This highlights a dual role for the scaffold: as a potential pharmacophore itself and as a functional moiety for sophisticated delivery vehicles.

Key Experimental Protocols for Activity Profiling

Validating the biological activity of newly synthesized derivatives requires robust and reproducible assays. The following protocols provide a framework for the primary screening of compounds based on the therapeutic targets identified above.

Protocol: In Vitro sEH Fluorometric Inhibition Assay

Principle: This assay measures the activity of sEH by monitoring the hydrolysis of a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), into a highly fluorescent product. A decrease in the rate of fluorescence generation in the presence of a test compound indicates sEH inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of recombinant human sEH, the PHOME substrate, and test compounds in a suitable solvent (e.g., DMSO). Prepare an assay buffer (e.g., 25 mM Bis-Tris, pH 7.0, with 0.1 mg/mL BSA).

  • Compound Plating: Serially dilute the test compounds in DMSO and add to a 96-well black microplate. Include controls for 100% activity (DMSO vehicle) and 0% activity (a known potent inhibitor or no enzyme).

  • Enzyme Addition: Add the sEH enzyme solution to all wells except the no-enzyme control and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the PHOME substrate to all wells to start the reaction.

  • Fluorescence Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) kinetically over 15-30 minutes.

  • Data Analysis: Calculate the reaction rate (slope of the fluorescence vs. time curve) for each well. Normalize the rates to the controls and plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Bacterial Culture: Grow the test microorganism (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to the logarithmic growth phase.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microplate.

  • Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and inoculate all wells containing the test compound. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Screening_Workflow Start Synthesized Compound Library Primary_Screen Primary Screening (e.g., sEH Inhibition Assay) Start->Primary_Screen Decision_1 Activity > Threshold? Primary_Screen->Decision_1 Hit_Confirmation Hit Confirmation & IC50 Determination Decision_1->Hit_Confirmation Yes Inactive Inactive Decision_1->Inactive No Secondary_Screen Secondary Assays (e.g., Cytotoxicity, Selectivity) Hit_Confirmation->Secondary_Screen Decision_2 Favorable Profile? Secondary_Screen->Decision_2 Lead_Opt Lead Optimization Decision_2->Lead_Opt Yes Decision_2->Inactive No caption Fig. 3: A typical high-throughput screening cascade.

Fig. 3: A typical high-throughput screening cascade.

Data Summary and Structure-Activity Relationships (SAR)

The systematic derivatization of the this compound core allows for the exploration of structure-activity relationships (SAR), guiding the optimization of lead compounds.

Target ClassScaffold/Derivative ExampleBiological Activity MetricReference
Enzyme Inhibitor Chromone-piperazine amidessEH Inhibition (IC₅₀ = 1.75 µM for lead compound)
Enzyme Inhibitor Precursor for ImidazopyrimidinonesLp-LPA2 Inhibition[5]
Drug Delivery Piperazine-functionalized silicaGemcitabine Carrier[6]
Antimicrobial General Piperazine DerivativesAntibacterial / Antifungal Activity (MIC values)

Key SAR Insights:

  • For sEH inhibition, the nature of the substituent on the piperazine nitrogen is critical for potency. Aromatic and benzylic groups have shown promise.

  • The carboxylic acid moiety is a key handle for derivatization, allowing for the introduction of various functional groups via amide or ester linkages to probe interactions with the target protein.

Conclusion and Future Perspectives

The this compound scaffold is a powerful tool in peptidomimetic design and drug discovery. Its ability to enforce specific, biologically relevant conformations provides a solid foundation for creating potent and selective modulators of challenging targets like enzymes and protein-protein interfaces. Current research has validated its utility in developing inhibitors for enzymes such as sEH.

Future efforts should focus on expanding the diversity of derivative libraries and screening them against a wider range of targets. The integration of computational modeling and structure-based design will be instrumental in rationally optimizing the scaffold for enhanced potency, selectivity, and pharmacokinetic properties. Furthermore, exploring its application in developing agents against neurodegenerative diseases, metabolic disorders, and resistant pathogens represents a promising frontier for this versatile chemical entity.

References

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • Limbach, M., Lygin, A. V., Korotkov, V. S., Es-Sayed, M., & de Meijere, A. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3338–3342. [Link]

  • Ciba-Geigy Corporation. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
  • Badiei, A., Ziarani, G. M., Ghasemzadeh, M. A., & Lashgari, N. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Materials Science and Engineering: C, 49, 636–643. [Link]

  • ResearchGate. (n.d.). Bioactive Δ5-2-oxopiperazines currently under the drug. [Link]

  • Kumar, V., Singh, S., Kaur, K., & Singh, J. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753–780. [Link]

  • ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • ResearchGate. (n.d.). The in vitro cytotoxic activity of 5-oxopyrrolidine derivatives 2 and 4–22. [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • Jasinska, L., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. International Journal of Molecular Sciences, 23(15), 8715. [Link]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

Sources

The Strategic Incorporation of (S)-5-Oxopiperazine-2-carboxylic Acid: A Guide to Engineering Conformationally Constrained Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Flexibility of Nature

In the intricate dance of molecular recognition, the conformation of a peptide ligand is paramount. Natural peptides, while exquisite in their specificity, often suffer from inherent flexibility, leading to diminished receptor affinity and susceptibility to proteolytic degradation. This profoundly limits their therapeutic potential. The field of peptidomimetics seeks to overcome these limitations by designing synthetic molecules that mimic the essential structural and functional elements of natural peptides but with enhanced stability and bioavailability.[1][2] A cornerstone of this endeavor is the introduction of conformational constraints—a strategy to pre-organize the peptide backbone into its bioactive conformation, thereby reducing the entropic penalty of binding and shielding it from enzymatic attack.[3][4][5]

This technical guide delves into the core principles and practical applications of a particularly powerful tool in the peptidomimetic arsenal: (S)-5-Oxopiperazine-2-carboxylic acid (OPC) . As a constrained dipeptide surrogate, OPC offers a rigid scaffold that can effectively induce specific secondary structures, such as β-turns and γ-turns, which are critical for a vast array of biological interactions.[6][7][8] We will explore the rationale behind its use, provide detailed synthetic and analytical methodologies, and showcase its impact on drug development through relevant case studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage constrained scaffolds for the rational design of next-generation therapeutics.

The Core Principle: Why Constrain with this compound?

The fundamental advantage of incorporating OPC into a peptide sequence lies in its rigid, cyclic structure. This six-membered ring system acts as a surrogate for a dipeptide unit, effectively locking the backbone dihedral angles and minimizing conformational freedom.

A Scaffold for Inducing Turns

The primary role of OPC in peptidomimetics is to serve as a potent turn-inducer.[7] Turns are crucial secondary structures, typically located on the surface of proteins, that redirect the polypeptide chain and are frequently involved in molecular recognition events.[9]

  • (R)-OPC Induced β-Turns: When the (R)-enantiomer of OPC is incorporated into a peptide sequence, it has been shown through detailed NMR spectroscopic analysis to stabilize a Type II β-turn conformation.[6][8] This structure is characterized by a specific hydrogen bond between the carbonyl oxygen of the residue preceding the OPC unit and the amide proton of the residue following it.

  • (S)-OPC and γ-Turns: The native (S)-enantiomer, when incorporated, can lead to an equilibrium of conformations, including the induction of an inverse γ-turn .[7][10]

This ability to dictate secondary structure is a powerful design element, allowing chemists to sculpt a peptide's architecture to match the binding pocket of a biological target with high precision.

The Impact of Cis-Trans Isomerism

A key structural feature of OPC-containing peptides is the tertiary amide bond formed between the OPC nitrogen (N-1) and the preceding amino acid residue. This bond can exist in both cis and trans conformations, which are often in slow exchange on the NMR timescale.[6][8][10] In the case of Boc-Val-(S)-OPC-Gly-Leu-OMe, for instance, two distinct sets of signals are observed in a 40:60 ratio, corresponding to these two isomers.[6][8] This phenomenon introduces an additional layer of structural diversity that can be exploited in drug design, as different isomers may exhibit distinct binding affinities or biological activities.

Enhancing Metabolic Stability

A major hurdle for peptide therapeutics is their rapid degradation by proteases in vivo.[11][12] The unnatural backbone structure of the OPC scaffold renders the adjacent peptide bonds resistant to enzymatic cleavage.[3][13] By replacing a native dipeptide sequence with OPC, the resulting peptidomimetic gains significant metabolic stability, leading to a longer plasma half-life and improved pharmacokinetic profile.[2][5]

Synthesis and Incorporation of this compound

The practical application of OPC hinges on its efficient synthesis and subsequent incorporation into peptide chains. A straightforward and scalable synthesis starting from L-serine has been established, making this building block readily accessible.[8]

Synthesis of N-Boc-(S)-5-Oxopiperazine-2-carboxylic Acid

The following workflow outlines a proven method for synthesizing the Boc-protected OPC building block, which is primed for standard peptide coupling reactions.

cluster_synthesis Synthesis of N-Boc-(S)-OPC L_Serine L-Serine Methyl Ester Pictet_Spengler Pictet-Spengler Reaction L_Serine->Pictet_Spengler Ethyl_Glyoxylate Ethyl Glyoxylate Ethyl_Glyoxylate->Pictet_Spengler Intermediate_3 Methyl (S)-3-(azidomethyl)-2-oxopiperidine-3-carboxylate Pictet_Spengler->Intermediate_3 Intermediate Formation Hydrogenation Catalytic Hydrogenation (Pd/C) Intermediate_3->Hydrogenation Azide Reduction & Cyclization Cyclized_Intermediate Methyl (S)-5-oxopiperazine-2-carboxylate Hydrogenation->Cyclized_Intermediate Hydrolysis_Protection One-pot Hydrolysis (NaOH) & N-Boc Protection (Boc₂O) Cyclized_Intermediate->Hydrolysis_Protection Final_Product N-Boc-(S)-5-Oxopiperazine-2-carboxylic Acid Hydrolysis_Protection->Final_Product

Caption: Synthetic workflow for N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the N-Boc-OPC monomer into a growing peptide chain is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[14][15] The OPC unit is treated as a dipeptide surrogate and coupled using standard activating agents.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid

  • Fmoc-protected amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), amine-free grade

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Step-by-Step Methodology:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate vial, pre-activate the first Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours. Wash the resin with DMF. Repeat this step for subsequent amino acids in the sequence.

  • Incorporation of N-Boc-OPC:

    • Perform Fmoc deprotection on the N-terminal amino acid of the growing peptide chain as described in Step 2.

    • Pre-activate N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated OPC solution to the resin and allow the coupling reaction to proceed for 2-4 hours. A longer coupling time is recommended due to the steric hindrance of the building block.

    • Wash the resin thoroughly with DMF.

  • Chain Elongation Post-OPC: Since the OPC unit is Boc-protected, the standard Fmoc deprotection step is skipped. Proceed directly to coupling the next Fmoc-amino acid to the secondary amine within the OPC ring. Note that this acylation occurs on a secondary amine, which may require extended coupling times or double coupling to ensure completion.

  • Final Deprotection and Cleavage: Once the desired sequence is assembled, wash the resin with DCM (Dichloromethane). Treat the resin with the cleavage cocktail for 2-3 hours to simultaneously remove the N-Boc group from the OPC, remove all side-chain protecting groups, and cleave the peptide from the solid support.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm the identity and purity by LC-MS.

Conformational Analysis: Deciphering the Structural Impact

The definitive proof of OPC's turn-inducing capability comes from detailed conformational analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17] Key parameters derived from ¹H NMR spectra in a non-polar solvent like CDCl₃ provide unambiguous evidence for the formation of stable, hydrogen-bonded secondary structures.[7][18]

Key NMR Observables for Turn Characterization
  • Low-Temperature Coefficients (dδ/dT) of Amide Protons: Amide protons involved in intramolecular hydrogen bonds are shielded from the solvent. Their chemical shifts, therefore, show a reduced dependence on temperature. A value of dδ/dT < 3 ppb/K is a strong indicator of a hydrogen-bonded proton.

  • Nuclear Overhauser Effect (NOE): The observation of specific through-space correlations in 2D NOESY spectra provides crucial distance constraints. For a Type II β-turn, a strong NOE between the α-proton of the residue at position i+1 and the amide proton of the residue at i+2 is characteristic.

  • ³J-Coupling Constants: The coupling constant between the amide proton and the α-proton (³JNHα) can provide information about the φ dihedral angle via the Karplus equation.

Data Summary: Conformational Analysis of OPC-Containing Tetrapeptides

The following table summarizes the key findings from the ¹H NMR analysis of two model tetrapeptides, demonstrating the distinct conformational preferences induced by the (S) and (R) enantiomers of OPC.[6][8]

CompoundKey ObservationInferred Conformation
Boc-Val-(S)-OPC-Gly-Leu-OMe Two sets of NMR signals (40:60 ratio) observed for the peptide backbone.Equilibrium between two conformations, differing in the cis/trans isomerization of the Val-OPC tertiary amide bond.
Boc-Val-(R)-OPC-Gly-Leu-OMe Low dδ/dT value for the Leu-NH proton. Diagnostic NOE correlations observed.Stable equilibrium between a γ-turn and a Type II β-turn .

Case Study: Oxopiperazine Helix Mimetics as Inhibitors of the p53-Mdm2 Interaction

The utility of the oxopiperazine scaffold extends beyond simple turn mimetics. It can be used as a building block to construct more complex topographical mimics of protein secondary structures, such as α-helices. A compelling example is the development of inhibitors for the p53-Mdm2 protein-protein interaction, a critical target in oncology.[19]

The α-helix of the p53 tumor suppressor protein contains key hydrophobic residues (Phe, Trp, Leu) that insert into a deep cleft on the surface of its negative regulator, Mdm2. By strategically linking oxopiperazine units, researchers designed oligomers that project side chains in a spatial arrangement that mimics this critical α-helical epitope.[19]

cluster_ppi Inhibition of p53-Mdm2 Interaction p53 p53 α-helix (Phe, Trp, Leu) Mdm2 Mdm2 Protein p53->Mdm2 Binds OPC_Mimetic Oxopiperazine Helix Mimetic (Projects Phe, Trp, Leu side chains) OPC_Mimetic->Mdm2 Binds & Inhibits

Caption: OPC-based helix mimetic competitively inhibits p53-Mdm2 binding.

Quantitative binding assays revealed that these oxopiperazine-based mimetics could effectively inhibit the p53-Mdm2 interaction with dissociation constants in the low micromolar range. For example, a mimetic featuring Phe, Trp, and Leu residues displayed a Kᵢ of approximately 3 µM.[19] This study powerfully demonstrates how the rigid OPC scaffold can be used to create potent and specific inhibitors of challenging protein-protein interactions.

Conclusion and Future Outlook

This compound is a versatile and powerful building block for the design of advanced peptidomimetics. Its ability to rigidly constrain the peptide backbone and induce well-defined secondary structures provides a rational and effective strategy to address the key liabilities of natural peptides. By pre-organizing a ligand into its bioactive conformation, OPC-containing mimetics can achieve higher binding affinity while simultaneously exhibiting enhanced resistance to enzymatic degradation.

The straightforward synthesis of the OPC monomer and its compatibility with standard solid-phase peptide synthesis protocols make it an accessible tool for medicinal chemists. As demonstrated, its applications range from stabilizing simple β-turns to constructing complex α-helix mimetics for inhibiting protein-protein interactions. Future research will undoubtedly expand the library of OPC-derived scaffolds and explore their incorporation into a wider array of bioactive peptides, further solidifying the role of conformational constraint as a central pillar of modern drug discovery.

References

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link][6][10]

  • Pohlmann, A., Guillaume, D., Quirion, J. C., & Husson, H. P. (1998). Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. Journal of Peptide Research, 51(2), 116–120. [Link][7]

  • Hill, T. A., Shepherd, N. E., Diness, F., & Fairlie, D. P. (2014). Constraining peptides to increase stability and activity.
  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433-8436. [Link][8]

  • Suwal, S., & Kodadek, T. (2013). Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. Organic & Biomolecular Chemistry, 11(13), 2088–2092. [Link][20]

  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-299. [Link][1]

  • Melo, M. N., Ferre, R., & Castanho, M. A. (2009). Antimicrobial peptides: linking partition, activity and high-throughput screening. Nature Reviews Microbiology, 7(4), 245-250.
  • Craik, D. J., Fairlie, D. P., Liras, S., & Price, D. (2013). The future of peptide-based drugs. Chemical Biology & Drug Design, 81(1), 136-147.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link][9]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link][15]

  • Jóźwiak, K., & Woliński, J. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(4), 856. [Link][4]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link][21]

  • Hutchinson, E. G., & Thornton, J. M. (1994). A revised set of potentials for β-turn formation in proteins. Protein Science, 3(12), 2207–2216.
  • Figshare. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. [Link][10]

  • Limbach, M., Lygin, A. V., Korotkov, V. S., Es-Sayed, M., & de Meijere, A. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3338–3342. [Link][22]

  • Suwal, S., & Kodadek, T. (2013). Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. Organic & Biomolecular Chemistry, 11(13), 2088-2092. [Link][23]

  • Goyal, D., & Kumar, V. (2019). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Molecules, 24(17), 3105. [Link][13]

  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459-476.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342.
  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current Medicinal Chemistry, 9(9), 963-978.
  • Murar, C. E., Harmand, T. J., Takano, H., & Bode, J. W. (2018). Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses, 95, 157-176. [Link][24]

  • Lee, Y. S., & Lee, D. Y. (2014). Synthesis and library construction of privileged tetra-substituted Δ5-2-oxopiperazine as β-turn structure mimetics. ACS Combinatorial Science, 16(3), 133–139. [Link][25]

  • Li, Y., & Li, X. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 19(9), 746-755. [Link][12]

  • Lee, S., & Lim, H. S. (2018). Enhanced cellular uptake and metabolic stability of lipo-oligoarginine peptides. Biomacromolecules, 19(7), 2935–2942. [Link][11]

  • Kumar, P., Wu, H., & McBride, J. L. (2020). Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance. Molecules, 25(1), 115. [Link][26]

  • Lee, C., et al. (2014). Rational Design of Topographical Helix Mimics as Potent Inhibitors of Protein–Protein Interactions. Journal of the American Chemical Society, 136(22), 7865–7868. [Link][19]

  • Google Patents. (2020). Synthesis method of N-Boc piperazine. [27]

  • Lavecchia, A., & Di Giovanni, C. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. [Link][17]

  • Hane, F. T., & Leonenko, Z. (2014). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Molecules, 19(4), 4878–4901. [Link][28]

  • Lee, Y. S., & Hruby, V. J. (2016). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 21(10), 1332. [Link][29]

  • Balaram, P. (1984). Conformations of dehydrophenylalanine containing peptides - NMR studies on three tripeptides with a central dehydrophenylalanyl residue. International Journal of Peptide and Protein Research, 23(2), 126-134. [Link][18]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link][30]

  • ResearchGate. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. [Link][16]

  • Abadiei, A., et al. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Materials Science and Engineering: C, 49, 649-657. [Link][31]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. [Link][32]

Sources

(S)-5-Oxopiperazine-2-carboxylic Acid: A Technical Guide to a Versatile Constrained Amino Acid Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Conformational Control in Drug Design

In the landscape of modern drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, the ability to control molecular conformation is paramount. Unstructured peptides often suffer from metabolic instability and poor receptor affinity due to the entropic penalty of binding. The introduction of conformational constraints is a well-established strategy to mitigate these drawbacks. (S)-5-Oxopiperazine-2-carboxylic acid has emerged as a highly effective and synthetically accessible tool for inducing specific, predictable secondary structures, such as β-turns and γ-turns, within a peptide backbone.

This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth understanding of this compound. We will delve into its synthesis, its incorporation into peptide scaffolds, and the profound impact it has on molecular conformation and, consequently, biological activity. The protocols and insights provided herein are designed to be both practical and explanatory, reflecting a field-proven understanding of not just how to use this analogue, but why specific choices are made.

Core Principles: Why this compound?

The utility of this compound stems from its rigidified cyclic structure, which acts as a dipeptide mimic. By replacing two amino acids in a sequence, it locks the peptide backbone into a limited conformational space. This pre-organization can lead to several desirable properties:

  • Enhanced Receptor Affinity: By reducing the conformational flexibility of a peptide, the entropic cost of binding to a target receptor is lowered, which can lead to a significant increase in binding affinity.

  • Increased Proteolytic Stability: The non-natural oxopiperazine scaffold is resistant to cleavage by endogenous proteases, which can dramatically increase the in vivo half-life of a peptide therapeutic.

  • Improved Bioavailability: The conformational constraint can facilitate the adoption of a bioactive conformation that may also be more amenable to crossing biological membranes.

  • Induction of Secondary Structures: The stereochemistry of the oxopiperazine ring directs the peptide chain into specific turn conformations, which are often critical for molecular recognition events.

The (S)-enantiomer, derived from L-serine, is particularly useful for mimicking turns in naturally occurring L-peptides.

Synthesis of N-Boc-(S)-5-Oxopiperazine-2-carboxylic Acid: A Validated Protocol

A straightforward and reliable synthesis of N-Boc protected this compound has been reported, starting from readily available L-serine. The following protocol is an optimized and detailed procedure based on established methods.

Experimental Protocol: Synthesis

Step 1: Reductive Amination of Ethyl Glyoxylate with L-Serine Methyl Ester

  • Rationale: This initial step forms the key C-N bond and sets the stereochemistry of the final product. L-serine methyl ester is used as the chiral source.

  • Procedure:

    • To a solution of L-serine methyl ester hydrochloride (1.0 eq) in methanol, add triethylamine (1.1 eq) at 0 °C and stir for 30 minutes.

    • Add a 50% solution of ethyl glyoxylate in toluene (1.2 eq) and stir for 2 hours at room temperature.

    • Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: Cyanide gas may be evolved. Perform in a well-ventilated fume hood.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding 1M HCl until the pH is ~2.

    • Concentrate the mixture under reduced pressure and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude secondary amine.

Step 2: Boc Protection

  • Rationale: The secondary amine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent cyclization step and to make the final product compatible with standard peptide synthesis.

  • Procedure:

    • Dissolve the crude product from Step 1 in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (3.0 eq) followed by di-tert-butyl dicarbonate (Boc)₂O (1.5 eq).

    • Stir vigorously at room temperature for 12-16 hours.

    • Acidify the reaction mixture to pH 2-3 with 1M KHSO₄.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Intramolecular Cyclization and Saponification

  • Rationale: This is the key ring-forming step. The ester is then saponified to yield the desired carboxylic acid.

  • Procedure:

    • Dissolve the Boc-protected intermediate in methanol.

    • Add a catalytic amount of sodium methoxide and stir at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

    • Once cyclization is complete, add 1M aqueous lithium hydroxide (2.0 eq) to the reaction mixture.

    • Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed.

    • Neutralize the reaction with 1M HCl and concentrate under reduced pressure.

    • Purify the final product, N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid, by flash column chromatography (silica gel, gradient of methanol in dichloromethane).

Synthesis Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Protection cluster_2 Step 3: Cyclization & Saponification L-Serine Methyl Ester L-Serine Methyl Ester Secondary Amine Intermediate Secondary Amine Intermediate L-Serine Methyl Ester->Secondary Amine Intermediate 1. Et3N, MeOH 2. NaBH3CN Ethyl Glyoxylate Ethyl Glyoxylate Ethyl Glyoxylate->Secondary Amine Intermediate Boc-Protected Intermediate Boc-Protected Intermediate Boc Anhydride Boc Anhydride Boc Anhydride->Boc-Protected Intermediate NaHCO3 Dioxane/Water Cyclized Ester Cyclized Ester Boc-Protected Intermediate->Cyclized Ester NaOMe, MeOH Final Product Final Product Cyclized Ester->Final Product 1. LiOH 2. Purification

Caption: Synthesis of N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The true power of this compound is realized when it is incorporated into a peptide sequence. This is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Protocol: SPPS Incorporation

Assumptions: This protocol assumes a standard manual or automated Fmoc-SPPS workflow. Reagent equivalents are based on the initial resin loading.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl chloride for C-terminal acids) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

    • Rationale: This removes the Fmoc protecting group from the N-terminus of the growing peptide chain, liberating the free amine for the next coupling reaction.

  • Coupling of N-Boc-(S)-5-Oxopiperazine-2-carboxylic Acid:

    • In a separate vessel, pre-activate the N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid (3.0 eq) with a coupling agent such as HBTU (2.9 eq) and a base like N,N-diisopropylethylamine (DIEA) (6.0 eq) in DMF for 5-10 minutes.

    • Rationale: The carboxylic acid is converted into a more reactive species (an active este

A Technical Guide to the Therapeutic Potential of (S)-5-Oxopiperazine-2-carboxylic Acid: A Versatile Scaffold for Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-Oxopiperazine-2-carboxylic acid has emerged as a privileged scaffold in medicinal chemistry, primarily recognized for its utility in the design of peptidomimetics. Its inherent conformational rigidity allows for the mimicry of secondary peptide structures, such as β-turns and γ-turns, which are pivotal for molecular recognition and protein-protein interactions. This technical guide provides a comprehensive overview of the synthesis, structural features, and burgeoning therapeutic applications of this versatile molecule. We delve into its role in the development of targeted therapies for cardiovascular diseases, oncology, and inflammatory conditions, supported by detailed experimental protocols and an exploration of the underlying signaling pathways.

Introduction: The Peptidomimetic Advantage of the 5-Oxopiperazine Scaffold

Peptides are crucial endogenous signaling molecules, but their therapeutic application is often hampered by poor metabolic stability and low bioavailability.[1][2] Peptidomimetics, which replicate the essential structural motifs of peptides, offer a promising strategy to overcome these limitations.[1] The this compound core, with its constrained cyclic structure, serves as an excellent dipeptide mimic.[3] Its incorporation into peptide sequences can enforce specific conformations, enhancing binding affinity and selectivity for biological targets.[4][5]

This guide will explore the therapeutic avenues where this scaffold is making significant inroads, with a particular focus on its application as a foundational element in the design of enzyme inhibitors and modulators of protein-protein interactions.

Synthesis of the this compound Core

A straightforward and efficient synthesis of N-protected this compound is crucial for its application in drug discovery. A commonly employed method starts from readily available chiral precursors, such as L-serine.

Exemplary Synthetic Protocol

A robust synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid has been reported starting from L- or D-serine and ethyl glyoxylate.[4][6]

Step-by-Step Methodology:

  • Reaction of L-serine with ethyl glyoxylate: L-serine is reacted with ethyl glyoxylate in a suitable solvent to form a key intermediate.

  • Cyclization: The intermediate undergoes an intramolecular cyclization to form the piperazine ring.

  • Protection: The secondary amine in the piperazine ring is typically protected with a tert-butoxycarbonyl (Boc) group to facilitate further chemical modifications and peptide couplings.

  • Hydrolysis: The ester is hydrolyzed to yield the final carboxylic acid.

This synthetic route allows for the production of both enantiomers of the 5-oxopiperazine-2-carboxylic acid, enabling comprehensive structure-activity relationship (SAR) studies.[4]

Therapeutic Applications and Underlying Mechanisms

The rigidified conformation imparted by the this compound scaffold makes it an attractive component for designing inhibitors of enzymes and modulators of signaling pathways implicated in various diseases.

Cardiovascular Disease: Targeting Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

Elevated levels of Lipoprotein-associated phospholipase A2 (Lp-PLA2) are strongly associated with an increased risk of cardiovascular events.[7] This enzyme plays a critical role in the inflammation associated with atherosclerosis by hydrolyzing oxidized phospholipids in low-density lipoprotein (LDL) particles, leading to the formation of pro-inflammatory mediators.[4] this compound has been utilized as a key building block in the synthesis of fused Imidazopyrimidinones, which act as potent Lp-LPA2 inhibitors.

Signaling Pathway:

The inhibition of Lp-PLA2 by these compounds is expected to disrupt the inflammatory cascade within atherosclerotic plaques. By preventing the generation of lysophosphatidylcholine (lyso-PC) and oxidized fatty acids, these inhibitors can reduce macrophage recruitment and foam cell formation, thereby stabilizing atherosclerotic plaques.

Diagram of the Lp-PLA2 Signaling Pathway and Point of Inhibition

Lp-PLA2 Signaling Pathway cluster_vessel Blood Vessel Lumen cluster_plaque Atherosclerotic Plaque LDL Low-Density Lipoprotein (LDL) Oxidized_LDL Oxidized LDL LDL->Oxidized_LDL Oxidation Lp_PLA2 Lp-PLA2 Oxidized_LDL->Lp_PLA2 Binds to Lyso_PC Lysophosphatidylcholine (Lyso-PC) Lp_PLA2->Lyso_PC Hydrolysis Oxidized_FA Oxidized Fatty Acids Lp_PLA2->Oxidized_FA Hydrolysis Inflammation Inflammation Lyso_PC->Inflammation Oxidized_FA->Inflammation Macrophage_Recruitment Macrophage Recruitment Inflammation->Macrophage_Recruitment Foam_Cell Foam Cell Formation Macrophage_Recruitment->Foam_Cell Plaque_Instability Plaque Instability Foam_Cell->Plaque_Instability Inhibitor (S)-5-Oxopiperazine-2- carboxylic acid derivative Inhibitor->Lp_PLA2 Inhibits

Caption: Inhibition of Lp-PLA2 by this compound derivatives.

Oncology: A Scaffold for Novel Anticancer Agents

The piperazine ring is a common motif in many FDA-approved anticancer drugs.[8] Derivatives of the broader piperazine class have shown promise as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes implicated in both inflammation and cancer progression.[9][10] While direct studies on this compound in this context are emerging, its potential as a scaffold for developing targeted anticancer therapies is significant.

Potential Signaling Pathways to Target:

  • p53 Signaling Pathway: Peptidomimetics can be designed to disrupt the interaction between p53 and its negative regulator, MDM2, thereby reactivating the tumor-suppressing function of p53.[11]

  • Src Kinase Pathway: The Src kinase pathway is involved in cancer cell proliferation, angiogenesis, and metastasis. Peptidomimetics can act as inhibitors of Src kinase, blocking downstream signaling.[11]

Experimental Evaluation of Anticancer Activity:

  • In Vitro Cell Viability Assays: The cytotoxic effects of novel this compound derivatives can be evaluated against a panel of human cancer cell lines using standard assays like the MTT or CellTiter-Glo assays.

  • In Vivo Xenograft Models: Promising compounds can be further tested in vivo using cancer xenograft models in immunocompromised mice to assess their tumor growth inhibitory effects.

Workflow for Anticancer Drug Discovery using the 5-Oxopiperazine Scaffold

Anticancer Drug Discovery Workflow Start Design & Synthesis of (S)-5-Oxopiperazine-2-carboxylic acid derivatives In_Vitro_Screening In Vitro Screening (e.g., MTT assay on cancer cell lines) Start->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Xenograft models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: Workflow for anticancer drug discovery.

Anti-inflammatory and Antimicrobial Applications

Piperazine derivatives have a well-documented history of anti-inflammatory and antimicrobial activities.[3][5][9] The rigid scaffold of this compound can be exploited to design potent and selective anti-inflammatory agents. For instance, derivatives can be synthesized to target key inflammatory mediators or signaling pathways.

In the realm of antimicrobial research, the structural features of this scaffold can be modified to enhance interactions with microbial targets, offering a potential avenue for the development of new classes of antibiotics to combat drug-resistant pathogens.[3]

Experimental Protocols for Anti-inflammatory and Antimicrobial Evaluation:

  • In Vivo Anti-inflammatory Assays:

    • Carrageenan-induced Paw Edema: A standard model to assess acute inflammation. The reduction in paw volume after administration of the test compound is measured.[5]

    • Xylene-induced Ear Edema: Another common model for evaluating acute anti-inflammatory effects.[4]

  • In Vitro Antimicrobial Assays:

    • Minimum Inhibitory Concentration (MIC) Determination: The lowest concentration of the compound that inhibits the visible growth of a microorganism is determined using broth microdilution or agar dilution methods.

    • Time-Kill Kinetic Assays: These assays provide information on the bactericidal or bacteriostatic activity of the compound over time.

Data Presentation and Analysis

Systematic evaluation of newly synthesized compounds is critical. Below is a template for summarizing key in vitro data.

Table 1: In Vitro Anticancer Activity of Exemplary this compound Derivatives

Compound IDTarget Cell LineIC50 (µM)
Lead Compound A MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)8.1
Analog A-1 MCF-7 (Breast Cancer)2.8
A549 (Lung Cancer)4.5
Analog A-2 MCF-7 (Breast Cancer)15.7
A549 (Lung Cancer)22.3

Conclusion and Future Directions

This compound represents a highly versatile and valuable scaffold for the design of novel therapeutics. Its ability to function as a conformationally constrained peptidomimetic opens up numerous possibilities for targeting challenging protein-protein interactions and enzyme active sites. While research into its direct therapeutic applications is still in its early stages, the promising activities of its derivatives in preclinical models for cardiovascular disease, cancer, and inflammation highlight its significant potential. Future research should focus on expanding the chemical diversity of libraries based on this scaffold and conducting comprehensive in vivo studies to validate the therapeutic efficacy of lead compounds.

References

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436.
  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019).
  • A valuable insight into recent advances on antimicrobial activity of piperazine deriv
  • Highly functionalized 2-oxopiperazine-based peptidomimetics: an approach to PAR1 antagonists. (2013). PubMed.
  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (n.d.). RSC Publishing.
  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. (n.d.). PubMed.
  • Peptidomimetics in cancer targeting. (2022). PubMed.
  • Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. (2013). PubMed.
  • Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. (2009). PubMed.
  • Process for preparing 2-piperazine carboxylic acid derivatives. (n.d.).
  • Bioactive ∆ 5 -2-oxopiperazines currently under the drug. (n.d.).
  • Editorial: why inhibition of lipoprotein-associated phospholipase A2 has the potential to improve p
  • 4-Substituted piperazine-2-carboxylic acids process and pharmaceutical compositions. (n.d.).
  • Piperine as Potential Anti-Inflammatory Agent: In-Silico Studies Along With In-Vitro Anti-Cathepsin B Activity, and Serum Protein Protection Valid
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.).
  • Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. (n.d.).
  • Peptidomimetics in cancer targeting. (2022). PubMed.
  • Peptidomimetic-based antibody surrog
  • Structures of FDA-approved anticancer drugs based on piperazine rings. (n.d.).
  • Design and Modification of Anticancer Peptides. (2016). Longdom Publishing.
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). PubMed Central.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI.
  • Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. (2024).
  • Design and Synthesis of Small Molecule Peptidomimetics as Broad Spectrum Anticancer Drug Candidates. (2016).
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
  • X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. (2021). PubMed Central.
  • 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives. (n.d.).
  • Peptidomimetic-based antibody surrog
  • Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. (2013). PubMed.
  • An antitumor peptide RS17-targeted CD47, design, synthesis, and antitumor activity. (2021). PubMed.
  • Synthesis, In Silico Prediction and In Vitro Evaluation of Antitumor Activities of Novel Pyrido[2,3-d]pyrimidine, Xanthine and Lumazine Deriv
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv

Sources

Methodological & Application

Application Note: A Robust, Scalable Synthesis of (S)-5-Oxopiperazine-2-carboxylic acid from L-Serine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: (S)-5-Oxopiperazine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, serving as a constrained dipeptide mimic and a scaffold for synthesizing complex molecular architectures. This document provides a detailed, reliable, and scalable protocol for the synthesis of this compound starting from the readily available and inexpensive chiral precursor, L-serine. The described three-step sequence involves N-chloroacetylation, intramolecular cyclization, and final saponification, offering high stereochemical fidelity and good overall yields. This guide explains the causality behind experimental choices, provides step-by-step protocols, and includes validation checkpoints to ensure procedural integrity.

Introduction and Strategic Overview

The synthesis of conformationally constrained amino acid analogues is of paramount importance in drug discovery. These structures can lock a peptide backbone into a specific bioactive conformation, enhancing receptor affinity, metabolic stability, and cell permeability. This compound represents a key cyclic scaffold that mimics a dipeptide unit, making it a target of significant synthetic interest.

The strategy detailed herein leverages L-serine as the chiral starting material, ensuring the stereochemical integrity of the final product. The synthesis proceeds through three main stages:

  • Chemoselective N-Chloroacetylation: The amino group of L-serine is selectively acylated with chloroacetyl chloride. This step is crucial as it introduces the electrophilic carbon and the nucleophilic nitrogen required for the subsequent cyclization.

  • Base-Mediated Intramolecular Cyclization: The hydroxyl group of the serine backbone is converted into a leaving group in situ, and a base is used to deprotonate the amide nitrogen, facilitating an intramolecular Williamson ether-like synthesis to form the piperazinone ring.

  • Saponification: The methyl ester protecting the carboxylic acid is hydrolyzed under basic conditions to yield the final target acid.

This approach is advantageous due to the use of cost-effective reagents, mild reaction conditions, and straightforward purification procedures.

Overall Reaction Scheme

The synthetic pathway from L-serine to the target molecule is summarized below. This multi-step process is designed to be robust and reproducible in a standard laboratory setting.

Reaction_Scheme L_Serine L-Serine Intermediate_1 N-Chloroacetyl-L-serine methyl ester L_Serine->Intermediate_1 1. SOCl₂, MeOH 2. ClCOCH₂Cl, Base Product This compound methyl ester Intermediate_1->Product NaH, THF Final_Product This compound Product->Final_Product LiOH, THF/H₂O

Caption: Overall synthetic route from L-serine to the target compound.

Part 1: Synthesis of N-Chloroacetyl-L-serine Methyl Ester

Mechanistic Rationale

The synthesis commences with the protection of the carboxylic acid of L-serine as a methyl ester. This is a critical first step to prevent the acidic proton from interfering with the subsequent base-mediated reactions. Esterification is typically achieved under acidic conditions using thionyl chloride and methanol (Fischer esterification).

Following esterification, the free amino group of the L-serine methyl ester is acylated using chloroacetyl chloride. Chloroacetylation is a highly efficient reaction that installs the necessary framework for cyclization.[1][2][3] The chloroacetyl group provides both the carbonyl for the amide linkage and a reactive alkyl chloride for the subsequent ring-closing step. The reaction is performed in the presence of a mild base to neutralize the HCl generated during the acylation.

Detailed Protocol 1: Esterification and N-Chloroacetylation
  • Esterification of L-Serine:

    • Suspend L-serine (1.0 eq) in anhydrous methanol (approx. 0.2 M).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours, during which the suspension will become a clear solution.

    • Monitor the reaction by TLC (Ninhydrin stain) until the starting material is fully consumed.

    • Remove the solvent under reduced pressure to obtain L-serine methyl ester hydrochloride as a white solid. This crude product is typically used in the next step without further purification.

  • N-Chloroacetylation:

    • Dissolve the crude L-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.3 M).

    • Cool the solution to 0 °C.

    • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the hydrochloride and the HCl produced during the reaction.

    • Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and perform an aqueous work-up. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield N-Chloroacetyl-L-serine methyl ester as a pure compound.

Part 2: Intramolecular Cyclization

Mechanistic Rationale

This is the key ring-forming step. The reaction is an intramolecular nucleophilic substitution. A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate both the hydroxyl group and the amide N-H. The resulting alkoxide is a potent nucleophile that attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion and forming the six-membered piperazinone ring. The use of an aprotic polar solvent like THF is ideal for this type of reaction.

Detailed Protocol 2: Synthesis of this compound methyl ester
  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 2.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

  • Addition of Starting Material:

    • Dissolve the N-Chloroacetyl-L-serine methyl ester (1.0 eq) in anhydrous THF.

    • Add this solution dropwise to the NaH suspension over 30-45 minutes, ensuring the internal temperature remains below 5 °C. Vigorous hydrogen gas evolution will be observed.

    • Safety Note: Hydrogen gas is highly flammable. Ensure the reaction is conducted in a well-ventilated fume hood and away from ignition sources.

  • Reaction and Work-up:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography to afford the pure cyclized product.

Part 3: Saponification to Final Product

Mechanistic Rationale

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a base like lithium hydroxide (LiOH) in a mixture of THF and water. LiOH is often preferred for its high yields and minimal side reactions, such as epimerization at the sensitive α-carbon. The reaction is typically run at room temperature until the ester is fully consumed. An acidic work-up then protonates the carboxylate salt to yield the final product.

Detailed Protocol 3: Synthesis of this compound
  • Reaction Setup:

    • Dissolve the this compound methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Reaction and Monitoring:

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with DCM to remove any unreacted starting material or non-polar impurities.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

    • The product may precipitate upon acidification. If so, it can be collected by filtration.

    • If the product remains in solution, extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization if necessary.

Experimental Workflow and Data Summary

The entire process from starting material to final product requires careful execution and monitoring at each stage.

Experimental_Workflow Start Start: L-Serine Step1 Protocol 1: Esterification & N-Chloroacetylation Start->Step1 QC1 QC Check: TLC / NMR of Intermediate 1 Step1->QC1 Step2 Protocol 2: Intramolecular Cyclization (NaH) QC1->Step2 Proceed if pure QC2 QC Check: TLC / LC-MS of Intermediate 2 Step2->QC2 Step3 Protocol 3: Saponification (LiOH) QC2->Step3 Proceed if cyclized QC3 QC Check: LC-MS of Final Product Step3->QC3 Purification Purification: Column Chromatography / Recrystallization QC3->Purification Proceed to purify Characterization Final Characterization: ¹H NMR, ¹³C NMR, HRMS, Chiral HPLC Purification->Characterization End End Product: This compound Characterization->End

Caption: A flowchart of the experimental and quality control workflow.

Quantitative Data Summary

The following table summarizes typical yields and purity data expected at each stage of the synthesis.

StepIntermediate/ProductTypical Yield (%)Purity (by LC-MS/NMR)
1. Esterification & N-ChloroacetylationN-Chloroacetyl-L-serine methyl ester75-85%>95%
2. Intramolecular CyclizationThis compound methyl ester65-75%>98%
3. SaponificationThis compound85-95%>99%
Overall 45-60%

References

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link][4][5]

  • Limbach, M., Lygin, A. V., Korotkov, V. S., Es-Sayed, M., & de Meijere, A. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3338–3342. [Link][6]

  • Frobey, R. W., Hon, H., Cerasoli, E., Finn, M., & Rich, D. H. (2000). Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. Journal of Peptide Research, 56(3), 115–120. [Link][7]

  • Babu, V. V. S., & Gnanasekaran, C. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 485-493. [Link][1][2]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link][8]

  • Manuri, B., Suen, S. Y., & Dai, S. A. (2017). N-Aryl-2-chloroacetamides: A review on recent developments in synthetic, biological, and material applications. Journal of the Chinese Chemical Society, 64(1), 1-15. [Link][3]

Sources

Application Notes and Protocols: A Comprehensive Guide to the Solid-Phase Synthesis of Peptides Incorporating (S)-5-Oxopiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Conformational Constraint in Peptide Therapeutics

The rational design of peptide-based therapeutics often involves the introduction of conformational constraints to enhance biological activity, improve metabolic stability, and increase receptor selectivity. One powerful strategy to achieve this is the incorporation of non-proteinogenic amino acids that mimic secondary structures, such as β-turns and γ-turns. (S)-5-Oxopiperazine-2-carboxylic acid (Opc), a cyclic dipeptide mimetic, represents a compelling building block for inducing such conformational rigidity. Its rigidified backbone preorganizes the peptide into a specific conformation, potentially leading to higher binding affinities and improved pharmacokinetic profiles.

This comprehensive guide provides a detailed protocol for the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of this process, from the selection of starting materials and coupling strategies to the final cleavage, deprotection, and purification of the target peptide. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for synthesizing Opc-containing peptides with high purity and yield.

Core Principles and Strategic Considerations

The successful incorporation of Opc into a growing peptide chain hinges on addressing the potential challenges associated with its sterically hindered nature and the chemical properties of its piperazine ring system. The following principles guide the protocols detailed in this document:

  • Orthogonal Protection Strategy: The use of the acid-labile Boc group on the N1 position of the piperazine ring of Opc provides orthogonality with the base-labile Fmoc group on the α-amino group of the preceding amino acid, a cornerstone of modern SPPS.[1]

  • Optimized Coupling Conditions: The sterically demanding environment around the carboxylic acid of the incoming Fmoc-protected Opc necessitates the use of potent coupling reagents and optimized reaction conditions to ensure efficient amide bond formation.

  • Integrity of the Piperazine Ring: The protocols are designed to maintain the integrity of the 5-oxopiperazine ring throughout the repeated cycles of Fmoc deprotection (piperidine treatment) and the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeRecommended Supplier
Fmoc-Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/gVaries
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVaries
Dichloromethane (DCM)ACS GradeVaries
PiperidineACS GradeVaries
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVaries
Trifluoroacetic Acid (TFA)Reagent GradeVaries
Triisopropylsilane (TIS)98%Varies
1,2-Ethanedithiol (EDT)98%Varies
WaterHPLC GradeVaries
Acetonitrile (ACN)HPLC GradeVaries
N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid≥97%ChemScene or equivalent
Fmoc-amino acids (standard)Pre-loaded cartridges or bulkVaries
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Peptide Synthesis GradeVaries
Equipment
  • Automated Microwave Peptide Synthesizer

  • Manual SPPS reaction vessel

  • Lyophilizer (Freeze-dryer)

  • High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column

  • Mass Spectrometer (for product characterization)

  • Nitrogen bubbling/shaking apparatus for manual synthesis

Experimental Protocols

Protocol 1: Synthesis of Fmoc-(S)-5-Oxopiperazine-2-carboxylic acid

While N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid is commercially available, the Fmoc-protected version is essential for standard Fmoc-based SPPS. The following protocol outlines a general procedure for the Fmoc protection of the secondary amine at the N4 position.

Workflow for Fmoc Protection of Opc

cluster_start Starting Materials cluster_reaction Boc Deprotection cluster_intermediate Intermediate cluster_fmoc Fmoc Protection cluster_product Final Product Boc_Opc N-Boc-(S)-5-Oxopiperazine- 2-carboxylic acid Deprotection Stir in TFA/DCM (1:1) for 1h at RT Boc_Opc->Deprotection TFA Trifluoroacetic Acid (TFA) TFA->Deprotection Opc_TFA_salt (S)-5-Oxopiperazine- 2-carboxylic acid TFA salt Deprotection->Opc_TFA_salt Fmoc_Reaction React at 0°C to RT overnight Opc_TFA_salt->Fmoc_Reaction Fmoc_Cl Fmoc-Cl or Fmoc-OSu Fmoc_Cl->Fmoc_Reaction Base Base (e.g., NaHCO3) Base->Fmoc_Reaction Solvent Aq. Dioxane or Acetone Solvent->Fmoc_Reaction Fmoc_Opc Fmoc-(S)-5-Oxopiperazine- 2-carboxylic acid Fmoc_Reaction->Fmoc_Opc Start Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection: 20% Piperidine in DMF Wash1 Wash with DMF Deprotection->Wash1 Coupling Coupling: Fmoc-Opc-OH (4 eq) HATU (3.9 eq) DIPEA (8 eq) in DMF Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Next_Cycle Proceed to Next Coupling Cycle Wash2->Next_Cycle

Sources

Application Note & Protocols: Utilizing (S)-5-Oxopiperazine-2-carboxylic Acid as a Constrained Dipeptide Mimic to Induce Beta-Turn Conformations in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry, medicinal chemistry, and structural biology.

Abstract: The inherent conformational flexibility of short peptides often limits their therapeutic potential due to reduced receptor affinity and susceptibility to proteolytic degradation. Inducing stable secondary structures, such as β-turns, is a proven strategy to overcome these limitations. This guide provides a comprehensive overview and detailed protocols for using (S)-5-Oxopiperazine-2-carboxylic acid (Opc) as a rigid scaffold to engineer β-turn conformations in synthetic peptides. We will cover the mechanistic rationale, the synthesis of the requisite building block, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and methods for conformational analysis.

Introduction: The Challenge of Peptide Flexibility

Peptides are central to countless biological processes, making them attractive candidates for therapeutic development. However, their clinical translation is often hampered by poor bioavailability and unfavorable pharmacokinetics.[1] A primary cause is their conformational lability; in solution, peptides exist as an ensemble of interconverting structures, and only a specific conformation is typically recognized by a biological target. The energetic cost (entropic penalty) of adopting this "bioactive" conformation upon binding can significantly lower affinity.

A powerful strategy in peptidomimetic design is to pre-organize the peptide into its bioactive shape.[2] The β-turn is one of the most common secondary structural motifs, critical for reversing the direction of the polypeptide chain and facilitating molecular recognition and protein-protein interactions (PPIs).[1][3] By replacing two amino acids in a peptide sequence with a rigid molecular scaffold that mimics the geometry of a β-turn, it is possible to create potent, stable, and more drug-like molecules.[3][4]

This compound (Opc) is a conformationally constrained dipeptide mimic that serves this purpose effectively. Its rigid cyclic structure forces the peptide backbone into a reverse-turn geometry, providing an excellent tool for rational drug design.

The Opc Scaffold: A Mechanistic Overview

The Opc scaffold is designed to replace the central i+1 and i+2 residues of a four-amino-acid β-turn sequence. Its rigid, non-planar ring structure locks the dihedral angles of the peptide backbone, effectively nucleating the turn.

The stereochemistry of the Opc scaffold is critical. As demonstrated in conformational studies, the (R)-enantiomer of 5-oxopiperazine-2-carboxylic acid has been shown to induce a well-defined Type II β-turn conformation.[5][6] In contrast, the (S)-enantiomer can lead to a dynamic equilibrium between different conformations, including cis-trans isomerization around the tertiary amide bond.[5][6] This highlights the importance of selecting the correct stereoisomer to achieve the desired structural outcome.

G Comparison of a natural β-turn and an Opc-induced turn. cluster_0 Natural Type II β-Turn cluster_1 Opc-Induced Turn i Residue (i) i1 Residue (i+1) (e.g., Pro, Gly) i->i1 Hbond H-Bond i:e->Hbond i2 Residue (i+2) (e.g., Gly) i1->i2 i3 Residue (i+3) i2->i3 Hbond->i3:e Opc_i Residue (i) Opc_scaffold (S)-Opc Scaffold (Replaces i+1 & i+2) Opc_i->Opc_scaffold Opc_i3 Residue (i+3) Opc_scaffold->Opc_i3

Caption: Opc scaffold replacing the i+1 and i+2 residues of a β-turn.

Synthesis of the Fmoc-(S)-Opc-OH Building Block

While the protected Opc building block can be commercially sourced, its synthesis is feasible in a laboratory setting. A well-established route starts from commercially available L-serine, providing a straightforward method for producing the N-Boc or N-Fmoc protected building block required for SPPS.[5][6]

The general synthetic strategy involves the reaction of a serine derivative with ethyl glyoxylate, followed by cyclization and protection steps.

G Synthetic workflow for the Fmoc-(S)-Opc-OH building block. start L-Serine + Ethyl Glyoxylate step1 Reductive Amination start->step1 step2 Boc Protection of secondary amine step1->step2 step3 Lactamization (Cyclization) step2->step3 step4 Ester Hydrolysis step3->step4 step5 Fmoc Protection (if required for SPPS) step4->step5 end Fmoc-(S)-Opc-OH Building Block step5->end

Caption: High-level workflow for synthesizing the Opc building block.

Protocol: Incorporating (S)-Opc into Peptides via SPPS

This protocol outlines the manual solid-phase synthesis of a target peptide containing the (S)-Opc moiety using standard Fmoc/tBu chemistry.

Materials and Reagents
Reagent/MaterialSupplierPurpose
Rink Amide MBHA Resin (100-200 mesh)Standard SupplierSolid support for C-terminal amide peptides.
Fmoc-Protected Amino AcidsStandard SupplierStandard building blocks for peptide synthesis.
Fmoc-(S)-5-Oxopiperazine-2-COOH Commercial/In-houseThe key β-turn inducing building block.
N,N-Dimethylformamide (DMF)Peptide Synthesis GradePrimary solvent for washing and coupling reactions.
Dichloromethane (DCM)Reagent GradeSolvent for resin swelling and washing.
20% (v/v) Piperidine in DMFPrepared FreshReagent for Fmoc-group deprotection.
HCTUStandard SupplierCoupling activator.
N,N-Diisopropylethylamine (DIPEA)Reagent GradeBase for coupling reactions.
TFA Cleavage CocktailPrepared FreshReagent for cleaving the peptide from resin and removing side-chain protecting groups (e.g., 95% TFA, 2.5% H₂O, 2.5% TIPS).
Diethyl Ether (Cold)Reagent GradeFor precipitation of the crude peptide.
Acetonitrile (ACN) & H₂O (0.1% TFA)HPLC GradeSolvents for RP-HPLC purification.
SPPS Workflow

This workflow assumes the synthesis of 0.1 mmol of a peptide on Rink Amide resin. Adjust volumes accordingly for different scales.

G Detailed SPPS workflow for incorporating the Opc unit. cluster_workflow SPPS Cycle for Opc Incorporation start 1. Resin Swelling (Rink Amide in DMF/DCM) deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 wash1 3. DMF Wash deprotect1->wash1 couple_aa 4. Couple Standard Fmoc-AA-OH wash1->couple_aa wash2 5. DMF Wash (Repeat steps 2-5 for each AA before the Opc unit) couple_aa->wash2 deprotect_opc 6. Fmoc Deprotection wash2->deprotect_opc wash2->deprotect_opc ... wash_opc 7. DMF Wash deprotect_opc->wash_opc couple_opc 8. Couple Fmoc-(S)-Opc-OH (Use HCTU/DIPEA. Consider double coupling) wash_opc->couple_opc wash_after_opc 9. DMF Wash (Repeat steps 2-5 for subsequent AAs) couple_opc->wash_after_opc final_deprotect 10. Final Fmoc Deprotection wash_after_opc->final_deprotect final_wash 11. Final Wash (DMF, DCM, Methanol) final_deprotect->final_wash dry 12. Dry Resin final_wash->dry cleave 13. Cleavage & Deprotection (TFA Cocktail) dry->cleave precipitate 14. Precipitate & Purify (Cold Ether, RP-HPLC) cleave->precipitate analyze 15. Analyze (LC-MS, NMR) precipitate->analyze

Caption: Step-by-step workflow for peptide synthesis with Opc.

Detailed Protocol Steps
  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in a fritted reaction vessel with DCM (5 mL) for 30 minutes, followed by DMF (5 mL) for 30 minutes. Drain the solvent.

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 5-minute treatment.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-amino acid (0.5 mmol, 5 eq.) with HCTU (0.48 mmol, 4.8 eq.) and DIPEA (1.0 mmol, 10 eq.) in 2 mL of DMF for 2 minutes.

    • Add the activated mixture to the resin. Agitate for 1-2 hours.

    • Causality Check: Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), the coupling is incomplete; repeat the coupling step.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence preceding the Opc unit.

  • Fmoc-(S)-Opc-OH Coupling:

    • After deprotecting the N-terminal amine of the growing peptide chain, couple the Fmoc-(S)-Opc-OH building block using the same activation method as in step 4.

    • Expert Insight: Due to the steric bulk of the cyclic scaffold, a standard coupling time may be insufficient. It is highly recommended to perform a "double coupling" — after the first coupling reaction, drain the vessel, and add a freshly prepared, activated solution of Fmoc-(S)-Opc-OH for a second 1-2 hour reaction to ensure maximum efficiency.

  • Completion of Synthesis: Continue elongating the peptide chain by repeating steps 2-4 for all remaining amino acids.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection and thorough washing (DMF, then DCM), dry the resin under a vacuum.

    • Add 5 mL of the TFA cleavage cocktail to the resin. Agitate gently for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

  • Peptide Precipitation and Purification:

    • Concentrate the TFA filtrate under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding ~45 mL of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet. Dissolve it in a minimal amount of ACN/H₂O and purify using preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final peptide using LC-MS and analytical RP-HPLC. Lyophilize the pure fractions to obtain a white, fluffy powder.

Protocol: Conformational Analysis by ¹H NMR

The most direct method to confirm the presence of a stable β-turn in solution is through NMR spectroscopy.[5][6][7]

  • Sample Preparation: Dissolve ~1-2 mg of the purified, lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as hydrogen bonding capabilities can influence the observed structure.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (TOCSY, ROESY/NOESY) at a constant temperature (e.g., 298 K).

  • Analysis of Key Structural Indicators:

    • Amide Proton Chemical Shifts: Dispersed amide proton signals in the 1D spectrum are an initial indicator of a stable, folded structure.

    • Temperature Coefficients (Δδ/ΔT): Measure the chemical shift of each amide proton over a range of temperatures (e.g., 298 K to 318 K). A small temperature coefficient (< -3.0 ppb/K) suggests the amide proton is shielded from the solvent, likely due to its involvement in an intramolecular hydrogen bond—a hallmark of a stable β-turn.

    • Nuclear Overhauser Effects (NOEs): In a ROESY or NOESY spectrum, specific NOE cross-peaks provide distance constraints. For a Type II β-turn, a strong NOE between the NH of residue i+2 and the CαH of residue i+1 is a key diagnostic marker.

Example Data Interpretation
ObservationStructural Implication
Low Δδ/ΔT for NH of residue (i+3)Intramolecular H-bond between CO of residue (i) and NH of (i+3).
Strong NOE between NH(i+2) and CαH(i+1)Proximity consistent with a Type II β-turn geometry.
Multiple sets of signals for the peptideConformational heterogeneity, such as cis/trans isomerization.[5][6]

Case Study & Expected Outcomes

A study by Piarulli et al. provides an excellent real-world example of using oxopiperazine scaffolds.[5][6] They incorporated both (S)- and (R)-oxopiperazine-2-carboxylic acid (PCA) into a model tetrapeptide, Boc-Val-PCA-Gly-Leu-OMe, and analyzed the resulting structures by ¹H NMR.

Scaffold IncorporatedObserved Conformation in CDCl₃Key Finding
(S)-PCA Two interconverting conformations (40:60 ratio) due to cis-trans isomerization of the tertiary amide bond.The (S)-scaffold induced a turn but resulted in conformational flexibility.[5][6]
(R)-PCA An equilibrium between a γ-turn and a well-defined Type II β-turn .The (R)-scaffold was highly effective at stabilizing a canonical Type II β-turn structure.[5][6]

This case study underscores the profound impact of stereochemistry on the final peptide conformation and serves as a critical guide for experimental design.

Conclusion

This compound and its enantiomer are powerful tools for peptide chemists aiming to impose structural rigidity. By serving as a dipeptide mimic, the Opc scaffold can effectively nucleate β-turn formation, leading to peptidomimetics with enhanced structural definition, stability, and potentially higher biological activity. The protocols and insights provided herein offer a robust framework for the successful application of this strategy in academic research and therapeutic drug development.

References

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • Kee, K. S., & Jois, S. D. S. (2003). Design of beta-turn based therapeutic agents. Current Pharmaceutical Design, 9(15), 1209–1224. [Link]

  • Piarulli, U., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed, J Org Chem. 2009 Nov 6;74(21):8433-6. [Link]

  • Langenhan, J. M., et al. (2020). β-Turn mimetic synthetic peptides as amyloid-β aggregation inhibitors. ResearchGate. [Link]

  • Pohlmann, A., Guillaume, D., Quirion, J. C., & Husson, H. P. (1998). Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. Journal of Peptide Research, 51(2), 116–120. [Link]

  • Fairlie, D. P., & Dantas de Oliveira, M. (2001). Mimetics of the Peptide beta-Strand. UQ eSpace. [Link]

  • Cochran, A. G., et al. (2009). Evaluating β-turn mimics as β-sheet folding nucleators. Proceedings of the National Academy of Sciences, 106(27), 11081–11086. [Link]

  • Kim, Y. W., et al. (2014). Synthesis and library construction of privileged tetra-substituted Δ5-2-oxopiperazine as β-turn structure mimetics. Molecular Diversity, 18(1), 121–135. [Link]

  • Suwal, S., & Kodadek, T. (2013). Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. Organic & Biomolecular Chemistry, 11(13), 2088–2092. [Link]

  • Gong, Y.-D., & Kurth, M. J. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. eScholarship.org. [Link]

  • Wessolowski, A., & Beyermann, M. (2015). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 11, 2387–2400. [Link]

Sources

Application of (S)-5-Oxopiperazine-2-carboxylic acid in PROTAC linker design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (S)-5-Oxopiperazine-2-carboxylic Acid in PROTAC Linker Design

Introduction: Beyond Inhibition to Induced Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has catalyzed a paradigm shift in drug discovery, moving beyond traditional occupancy-based inhibition to a novel modality of targeted protein degradation.[1] These heterobifunctional molecules operate by co-opting the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall success, profoundly influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's efficacy, selectivity, and pharmacokinetic properties.[][8]

Historically, linkers were often simple, flexible alkyl or polyethylene glycol (PEG) chains.[2] However, the field is rapidly evolving, with a growing appreciation for "functional" linkers that impart specific, advantageous properties to the PROTAC molecule.[] This guide focuses on the strategic application of this compound, a privileged building block that introduces conformational rigidity and favorable physicochemical characteristics into PROTAC linkers, addressing key challenges in the development of next-generation protein degraders.

The Rationale for Rigid Linkers: The Role of the Piperazine Scaffold

The design of an effective PROTAC involves a delicate balance of multiple parameters. The linker must be long enough to span the distance between the POI and the E3 ligase without inducing steric clashes, yet optimized to facilitate productive protein-protein interactions within the ternary complex.[2][10][11]

  • Flexible Linkers (Alkyl/PEG): These are synthetically accessible and their flexibility allows for multiple binding orientations, increasing the probability of forming a ternary complex.[2] However, this high conformational freedom comes with a significant entropic penalty upon binding, which can decrease the stability of the ternary complex.[2]

  • Rigid Linkers (Cycloalkanes, Triazoles): Rigid linkers, like those incorporating a piperazine ring, pre-organize the PROTAC into a more defined conformation.[12][13] This reduces the entropic cost of ternary complex formation, potentially leading to higher stability and more potent degradation.[2][13] The constrained geometry can also enhance selectivity by disfavoring the formation of off-target ternary complexes.[2]

The piperazine moiety has emerged as a particularly valuable component in rigid linker design for several reasons:

  • Conformational Control: It introduces a semi-rigid, chair-like conformation that limits the number of rotatable bonds, helping to lock the PROTAC into a bioactive conformation.[13]

  • Improved Physicochemical Properties: The nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can significantly improve the solubility of the often large and hydrophobic PROTAC molecule.[][14][15] This is a critical factor for cell permeability and overall bioavailability.

  • Metabolic Stability: The piperazine ring itself is generally more resistant to metabolic degradation compared to linear alkyl or PEG chains.[15][16]

This compound: A Privileged Building Block

This compound is not just a simple piperazine unit; its specific substitutions provide a unique combination of features that make it an exceptionally powerful tool for sophisticated PROTAC linker design.

Key Structural Features and Their Advantages
  • (S)-Stereochemistry: The defined chirality at the C2 position ensures a specific three-dimensional exit vector for the rest of the linker. In rational, structure-based PROTAC design, controlling the precise geometry is paramount for optimizing the orientation of the POI and E3 ligase.

  • Oxo Group: The ketone at the C5 position introduces a polar, metabolically stable hydrogen bond acceptor. This can engage in favorable interactions with solvent or residues at the protein-protein interface of the ternary complex, potentially enhancing complex stability.

  • Carboxylic Acid: The carboxyl group at the C2 position serves as a versatile and readily available chemical handle for synthetic elaboration. It allows for robust and predictable amide bond formation, a cornerstone of medicinal chemistry, to connect the building block to other linker components or directly to a ligand.

Impact on PROTAC Physicochemical Properties

The incorporation of this compound into a linker has a predictable impact on key molecular properties that govern a PROTAC's drug-like behavior. While PROTACs inherently exist in chemical space "beyond the Rule of 5" (bRo5), careful selection of building blocks can mitigate potential liabilities.[1][17]

PropertyImpact of this compound MoietyRationale
Molecular Weight (MW) Moderate IncreaseAdds ~158 Da to the linker mass.
Topological Polar Surface Area (TPSA) Significant IncreaseThe amide, ketone, and carboxylic acid functionalities are major contributors to TPSA, which can improve solubility but may decrease passive permeability if excessively high.
Number of Rotatable Bonds (nRotB) Reduction (relative to flexible linkers)The ring structure significantly constrains the linker's conformation, which is favorable for reducing the entropic penalty of binding.[18]
Aqueous Solubility General ImprovementThe polar groups and the potential for protonation of the second nitrogen (if present and unmodified) enhance solubility.[14][15]
Hydrogen Bond Donors/Acceptors IncreaseProvides additional H-bond donors (amide/acid) and acceptors (amide/oxo/acid), creating opportunities for specific interactions.

Application Protocols

This section provides detailed protocols for the incorporation of this compound into a PROTAC, followed by its essential biological characterization.

Diagram: General PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-Ub POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of a PROTAC molecule.

Protocol: Synthesis of a PROTAC Linker Intermediate

This protocol describes the synthesis of a bifunctional linker intermediate where this compound is coupled with an amino-PEG-azide linker, preparing it for subsequent "click chemistry" conjugation.

Objective: To synthesize an azide-terminated linker ready for CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) click chemistry.

Materials:

  • This compound

  • 1-Amino-11-azido-3,6,9-trioxaundecane (or similar amino-PEG-azide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DMF.

  • Amine Addition: Add 1-Amino-11-azido-3,6,9-trioxaundecane (1.1 eq) to the solution.

  • Activation & Coupling: Cool the mixture to 0 °C in an ice bath. Add DIPEA (3.0 eq) followed by the dropwise addition of a solution of HATU (1.2 eq) in anhydrous DMF.

    • Rationale: HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Rationale: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure azide-terminated linker intermediate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram: PROTAC Synthesis Workflow

Synthesis_Workflow cluster_synthesis PROTAC Synthesis & Assembly cluster_synthesis_revised Modular PROTAC Assembly Start (S)-5-Oxopiperazine- 2-carboxylic acid Linker_Azide Azide-Terminated Linker Intermediate Start->Linker_Azide Amide Coupling (Protocol 3.1) PROTAC_1 Warhead-Linker Conjugate Linker_Azide->PROTAC_1 CuAAC Click Rxn Warhead Alkyne-Warhead (for POI) Warhead->PROTAC_1 E3_Ligand Alkyne-E3 Ligand (e.g., for CRBN/VHL) Final_PROTAC Final PROTAC Molecule PROTAC_1->Final_PROTAC Amide Coupling Start_R (S)-5-Oxopiperazine- 2-carboxylic acid Linker_Intermediate Linker with Orthogonal Handles (e.g., Amine, Azide) Step1_Product E3-Linker-Azide Conjugate Linker_Intermediate->Step1_Product Warhead_Alkyne Alkyne-Warhead (for POI) Final_PROTAC_R Final PROTAC Molecule Warhead_Alkyne->Final_PROTAC_R E3_Ligand_COOH E3 Ligand with Acid (e.g., for CRBN/VHL) E3_Ligand_COOH->Step1_Product Amide Coupling Step1_Product->Final_PROTAC_R CuAAC Click Chemistry (Protocol 3.2)

Caption: A modular workflow for PROTAC synthesis.

Protocol: PROTAC Assembly via Click Chemistry

This protocol outlines the final conjugation of the azide-terminated linker with an alkyne-functionalized warhead.[1][][20]

Objective: To couple the linker intermediate with a warhead ligand for the POI.

Materials:

  • Azide-terminated linker intermediate (from Protocol 3.1)

  • Alkyne-functionalized warhead (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Solvent system (e.g., t-BuOH/H₂O or DMF)

Procedure:

  • Dissolution: Dissolve the azide-terminated linker intermediate (1.2 eq) and the alkyne-functionalized warhead (1.0 eq) in a suitable solvent mixture like t-BuOH/H₂O (1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in water and a solution of CuSO₄·5H₂O in water.

  • Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

    • Rationale: This is a classic CuAAC click chemistry reaction. Sodium ascorbate reduces the Cu(II) salt to the catalytically active Cu(I) species in situ, which then catalyzes the highly efficient and specific cycloaddition between the azide and alkyne to form a stable triazole ring.[21]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The reaction is often characterized by a color change. Monitor for completion using LC-MS.

  • Purification: Once the reaction is complete, concentrate the mixture and purify the resulting PROTAC using reverse-phase HPLC (RP-HPLC) to obtain the high-purity final compound.

  • Characterization: Confirm the identity and purity of the final PROTAC molecule by LC-MS, HRMS, and NMR.

Biophysical and Cellular Characterization

Synthesizing the PROTAC is only the first step. A rigorous series of biophysical and cell-based assays is required to validate its function.

Ternary Complex Formation: Surface Plasmon Resonance (SPR)

Objective: To confirm the PROTAC can successfully bridge the POI and the E3 ligase and to quantify the stability and cooperativity of the resulting ternary complex.

Principle: SPR is a label-free technique that measures binding events in real-time.[22] By immobilizing one protein (e.g., the E3 ligase) on a sensor chip, one can measure the binding of the second protein (the POI) in the presence and absence of the PROTAC. An increase in binding signal in the presence of the PROTAC indicates ternary complex formation.[23]

Protocol Outline:

  • Immobilize a biotinylated E3 ligase complex (e.g., VCB: Von Hippel-Lindau, Elongin C, Elongin B) onto a streptavidin-coated sensor chip.

  • Perform a titration of the PROTAC to measure the binary PROTAC-E3 ligase interaction (KD).

  • In a separate experiment, inject the POI over a different flow cell to check for non-specific binding.

  • To measure ternary complex formation, pre-incubate a fixed concentration of the POI with varying concentrations of the PROTAC, and inject these mixtures over the immobilized E3 ligase.

  • Analyze the resulting sensorgrams to determine the binding affinity (KD) and kinetics (ka, kd) of the ternary complex. Calculate the cooperativity (α), which indicates whether the binding of the two proteins is enhanced (α > 1) or hindered (α < 1) by the PROTAC.

Target Degradation: Western Blot Analysis

Objective: To visually and semi-quantitatively confirm that the PROTAC leads to the degradation of the target POI in a cellular context.

Principle: Western blotting uses antibodies to detect the levels of a specific protein in cell lysates. A decrease in the band intensity corresponding to the POI after PROTAC treatment indicates successful degradation.

Protocol Outline:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line known to express the POI) and allow them to adhere overnight. Treat the cells with a dose-response range of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the POI. c. Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes. d. Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control band intensity for each sample. Calculate the percentage of remaining protein relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation).

Diagram: Biological Evaluation Workflow

Biological_Workflow cluster_eval PROTAC Biological Evaluation Cell_Treatment 1. Treat Cells with PROTAC (Dose-Response) Lysis 2. Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE 3. SDS-PAGE Separation Lysis->SDS_PAGE Transfer 4. Transfer to Membrane SDS_PAGE->Transfer Immunoblot 5. Immunoblotting (Primary & Secondary Abs) Transfer->Immunoblot Detection 6. ECL Detection Immunoblot->Detection Analysis 7. Image Analysis & DC50 Calculation Detection->Analysis Result Result: Degradation of POI Analysis->Result

Caption: Step-by-step workflow for a Western Blot degradation assay.

Conclusion and Future Outlook

The rational design of PROTAC linkers is a critical frontier in the field of targeted protein degradation. Building blocks like this compound represent a significant advancement over simple, flexible tethers. By providing a synthetically tractable means of introducing conformational rigidity, polarity, and defined three-dimensional geometry, this scaffold enables the fine-tuning of PROTAC properties to achieve superior potency, selectivity, and drug-like characteristics. The protocols outlined herein provide a robust framework for the synthesis and evaluation of next-generation PROTACs that leverage these advanced linker technologies. As our understanding of the structural biology of ternary complexes deepens, the strategic use of such well-defined, functional building blocks will be paramount in unlocking the full therapeutic potential of the PROTAC modality.

References

  • University of Dundee Research Portal. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - Discovery.
  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.
  • ChemPep. Overview of PROTAC Linkers.
  • PubMed. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
  • Frontiers.
  • Precise PEG. E3 Ligase Ligands in PROTAC.
  • AiFChem. What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
  • Open Exploration Publishing.
  • BOC Sciences.
  • RSC Publishing.
  • Berti, F., et al.
  • ACS Publications. Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry.
  • Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry.
  • Bond, M.J., et al.
  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • Precise PEG. Linkers in PROTACs.
  • Benchchem. The Strategic Integration of Piperazine Linkers in PROTAC Design: An In-depth Technical Guide.
  • ResearchGate. Effect on degradation of the target protein by the combination of inhibitor warheads and the ligands for recruiting the E3 ligases.
  • NIH. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds.
  • Taylor & Francis Online. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • bioRxiv.
  • ResearchGate. A toolbox of functional peptide PROTACs. (A) The design of peptide... | Download Scientific Diagram.
  • ResearchGate. Experimental pK a values of piperazine-containing PROTACs.
  • NIH. Assays and technologies for developing proteolysis targeting chimera degraders.
  • Charnwood Discovery. SPR to Characterize the Binding Modes of PROTAC Molecules.
  • o2h discovery.
  • Pelago Bioscience. CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders.
  • BOC Sciences. Overview of PROTAC Linkers: Types and Design.
  • ResearchGate. General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I) -
  • American Chemical Society. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules.
  • ResearchGate. (PDF) Current strategies for the design of PROTAC linkers: a critical review.
  • NIH.
  • NIH. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
  • NIH. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras.
  • Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach.
  • NIH. Systematic Investigation of the Permeability of Androgen Receptor PROTACs.
  • NIH. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery.
  • ChemRxiv.
  • ResearchGate. (PDF) Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs).
  • Open Exploration Publishing.
  • Sigma-Aldrich. Design the Perfect PROTAC®.

Sources

Application Note: A Practical Guide to NMR Spectroscopy for Conformational Analysis of Peptides Incorporating (S)-5-Oxopiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in peptide and peptidomimetic research.

Abstract: The three-dimensional conformation of a peptide is intrinsically linked to its biological activity and pharmacological properties. Incorporating conformationally constrained amino acid analogues is a key strategy in drug design to stabilize bioactive structures, such as β-turns, thereby enhancing receptor affinity and metabolic stability. (S)-5-Oxopiperazine-2-carboxylic acid (Opc), a cyclic dipeptide mimic, serves as a potent scaffold for inducing specific secondary structures. This guide provides a comprehensive framework and detailed protocols for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the solution-state conformation of peptides containing the Opc moiety. We delve into the causality behind experimental choices, from sample preparation to advanced 2D NMR techniques and data interpretation, offering a self-validating system for robust conformational analysis.

The Strategic Imperative: Why Conformation Matters

In the realm of drug discovery, understanding the bioactive conformation of a peptide is paramount.[1][2] Peptides often exist as a dynamic ensemble of interconverting structures in solution, and only a subset of these conformers may be responsible for biological activity.[3] The introduction of rigid structural motifs, such as this compound (Opc), is a powerful peptidomimetic strategy. Opc acts as a constrained dipeptide surrogate, pre-organizing the peptide backbone and often promoting the formation of well-defined secondary structures like γ-turns and β-turns.[4][5] Elucidating the precise conformational impact of the Opc unit is therefore critical for establishing structure-activity relationships (SAR) and guiding the rational design of next-generation therapeutics.

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining the high-resolution three-dimensional structure and dynamics of molecules in solution, providing a view of peptides in a near-physiological state.[2][6][7] This guide provides the theoretical basis and practical protocols to leverage NMR for a detailed conformational analysis of Opc-containing peptides.

The NMR Toolkit: From Signal to Structure

A successful conformational analysis hinges on the synergistic application of several NMR experiments. Each experiment provides a unique piece of the structural puzzle, and understanding their theoretical underpinnings is crucial for proper experimental design and data interpretation.

  • Chemical Shifts (¹H, ¹³C): The precise resonance frequency (chemical shift) of a nucleus is highly sensitive to its local electronic environment. Deviations from "random coil" values, which represent an unfolded state, are indicative of secondary structure formation. The Chemical Shift Index (CSI) is a simple yet powerful method that uses Hα, Cα, Cβ, and C' chemical shifts to identify helical and sheet regions.[8][9][10][11] For instance, in α-helices, Cα chemical shifts are typically shifted downfield (positive secondary shift), while in β-strands, they are shifted upfield (negative secondary shift).[11]

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space magnetization transfer between protons that are close in space (typically < 5 Å), irrespective of their covalent bonding. This effect is the cornerstone of 3D structure determination by NMR.[12]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Optimal for larger molecules or small molecules in viscous solvents where molecular tumbling is slow.[13]

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): The preferred experiment for small-to-medium peptides (up to ~2-3 kDa) that have tumbling rates where the conventional NOE can be zero or very weak.[3][14] ROESY cross-peaks are always positive, avoiding the ambiguity of NOESY for molecules in the intermediate tumbling regime.

  • Scalar (J) Couplings: These are through-bond interactions between nuclei. The three-bond coupling constant between the amide proton and the α-proton (³J_HNHα) is particularly informative. Its magnitude is related to the backbone dihedral angle φ via the Karplus equation .[3][15] For example, a small ³J_HNHα value (~4-6 Hz) is often associated with α-helical structures, whereas a large value (~8-10 Hz) is characteristic of β-sheet conformations.

  • Amide Proton Temperature Coefficients (Δδ/ΔT): This parameter helps identify amide protons involved in intramolecular hydrogen bonds. Protons that are shielded from the solvent due to hydrogen bonding exhibit a smaller change in chemical shift with temperature (less negative Δδ/ΔT, e.g., > -4.6 ppb/K) compared to solvent-exposed protons.[3] This is a key tool for identifying the hydrogen bonds that stabilize turns and other secondary structures.

Experimental Workflow: A Strategic Overview

The path from a synthesized peptide to a refined structural ensemble follows a logical and systematic progression. Each step builds upon the last, ensuring data quality and analytical rigor.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Calculation peptide Peptide Synthesis & Purification sample NMR Sample Preparation peptide->sample Purity >95% oneD 1D ¹H Spectrum sample->oneD tocsy 2D TOCSY oneD->tocsy Assess quality roesy 2D ROESY/NOESY tocsy->roesy temp VT ¹H Series roesy->temp assign Resonance Assignment roesy->assign Sequential Walk extract Extract Constraints (Distances, Angles) assign->extract calc Structure Calculation (e.g., CYANA, CNS) extract->calc validate Ensemble Validation & Refinement calc->validate conclusion Conformational Analysis validate->conclusion Final Structure Ensemble

Caption: Overall workflow for peptide conformational analysis by NMR.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with checkpoints to ensure data quality before proceeding.

Protocol 1: NMR Sample Preparation

The quality of the final structure is directly dependent on the quality of the NMR sample. This step cannot be overlooked.

  • Peptide Purity: Synthesize the Opc-containing peptide using standard solid-phase peptide synthesis (SPPS) protocols.[16] Purify the peptide via reverse-phase HPLC to >95% purity, as verified by analytical HPLC and mass spectrometry. Impurities can complicate spectral assignment and introduce artifacts.

  • Sample Concentration: Dissolve the lyophilized peptide in a suitable deuterated solvent. For peptides, concentrations of 1-5 mM are recommended to achieve good signal-to-noise in a reasonable time.[17]

  • Solvent Choice:

    • DMSO-d₆: An excellent choice as it dissolves most peptides well and its high viscosity can enhance NOE signals. The amide proton exchange rate is slow, allowing for their unambiguous observation.

    • 90% H₂O / 10% D₂O: Mimics a physiological environment. The 10% D₂O is required for the spectrometer's lock system.[12] Water suppression techniques will be necessary.

    • Methanol-d₄ or Acetonitrile-d₃: Useful for studying conformations in less polar environments, which can be relevant for membrane-interacting peptides.

  • Final Preparation: Transfer approximately 500 µL of the peptide solution into a high-quality NMR tube.[17][18] Ensure the pH is stable and adjusted as needed (a pH below 7.5 is recommended for observing amide protons in aqueous solutions).[18]

Protocol 2: NMR Data Acquisition

These experiments should be performed on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for maximum sensitivity.

  • Initial 1D ¹H Spectrum: Acquire a simple 1D ¹H spectrum.

    • Purpose: To assess sample purity, concentration, and overall spectral dispersion. Well-dispersed peaks, especially in the amide region (7.5-9.5 ppm), are a good indicator of a structured peptide.

  • 2D ¹H-¹H TOCSY:

    • Purpose: To identify all protons belonging to a single amino acid's spin system. This is the primary tool for residue-type identification.

    • Key Parameter: Set a mixing time of ~60-80 ms. This allows magnetization to propagate through the entire spin system of most amino acids.

  • 2D ¹H-¹H ROESY:

    • Purpose: To detect through-space correlations (proximities) between protons, which are used to derive distance restraints.[14]

    • Key Parameter: Use a mixing time in the range of 150-300 ms. A series of spectra with different mixing times (a "build-up curve") can be acquired for more quantitative distance measurements.

  • Variable Temperature (VT) ¹H Series:

    • Purpose: To determine the temperature coefficients of amide protons.

    • Procedure: Acquire a series of 1D ¹H spectra over a range of temperatures (e.g., 298 K to 318 K in 5 K increments). Ensure the sample equilibrates at each temperature for 5-10 minutes before acquisition.

Protocol 3: Data Processing and Analysis
  • Processing: Process all spectra using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.

  • Resonance Assignment: This is a critical, puzzle-like process.

    • Step A (Intra-residue): Use the 2D TOCSY spectrum to trace the connectivity within each amino acid, identifying its complete spin system (e.g., HN, Hα, Hβ, etc.).

    • Step B (Inter-residue/Sequential): Use the 2D ROESY spectrum to "walk" along the peptide backbone. Identify the sequential Hα(i) → HN(i+1) ROE cross-peak, which connects residue i to the next residue, i+1. This process is repeated until all residues are assigned.[12]

  • Constraint Extraction:

    • Distance Restraints: Integrate the volumes of ROESY cross-peaks. Calibrate these volumes against a known distance (e.g., the geminal protons of a methylene group or the fixed distance between aromatic protons) to classify them as strong (<2.5 Å), medium (<3.5 Å), or weak (<5.0 Å).

    • Dihedral Angle Restraints: Measure the ³J_HNHα coupling constants from a high-resolution 1D ¹H or 2D spectrum. Use the Karplus equation to convert these values into a range of allowed φ angles.

    • Hydrogen Bond Restraints: Plot the chemical shift of each amide proton versus temperature. A linear regression yields the temperature coefficient (Δδ/ΔT). Values less negative than -4.6 ppb/K suggest involvement in a stable intramolecular hydrogen bond.[3]

Data Interpretation: The Signature of the Opc Scaffold

The rigid 5-oxopiperazine ring imposes significant conformational constraints. The key is to identify the specific structural motifs it induces in the peptide backbone. The tertiary amide bond within the Opc ring or at the N-terminus of the Opc residue can lead to cis/trans isomerization, which would manifest as two distinct sets of NMR signals for the peptide.[4][19]

Table 1: Interpreting NMR Parameters for Opc-Peptide Conformations
NMR ParameterObservationStructural Interpretation
ROE Contacts Strong ROE between Hα(i) and HN(i+1)Confirms sequential connectivity.
Strong ROE between Hα(i) and HN(i+2)Hallmark of a Type I or Type II β-turn.
Strong ROE between HN(i) and HN(i+1)Common in tight turns and helical structures.
ROEs between Opc ring protons and adjacent residuesDefines the orientation of the Opc unit relative to the peptide chain.
³J_HNHα Couplings Small values (~5-7 Hz) for residues flanking OpcSuggests the φ angles are in a turn-like or helical region of the Ramachandran plot.
Large values (>8 Hz) for residues flanking OpcSuggests a more extended, β-sheet like conformation.
Temperature Coeff. Δδ/ΔT > -4.6 ppb/K for HN of residue (i+3)Indicates a hydrogen bond with the C=O of residue (i), confirming a classic 10-membered ring β-turn.
Chemical Shifts CSI analysis showing a pattern of "+1, +1" or "-1, -1" for residuesSuggests local β-strand or α-helical propensity, respectively.[20]
Visualizing Key ROE Patterns

The pattern of observed ROEs provides a definitive fingerprint of the peptide's conformation.

G cluster_turn β-Turn Conformation cluster_extended Extended Conformation i Hα(i) i_plus_1 HN(i+1) i->i_plus_1 dαN(i,i+1) i_plus_2 HN(i+2) i->i_plus_2 dαN(i,i+2) (Key Turn NOE) i_plus_3 HN(i+3) j Hα(j) j_plus_1 HN(j+1) j->j_plus_1 dαN(j,j+1) j_plus_2 HN(j+2)

Caption: Key ROE contacts differentiating a β-turn from an extended structure.

From Constraints to Conformation: Structure Calculation

The collected sets of distance, dihedral angle, and hydrogen bond restraints are used as input for structure calculation algorithms like simulated annealing or distance geometry, implemented in software such as CNS, XPLOR, or CYANA.[14] The output is not a single structure, but rather an ensemble of low-energy structures that all satisfy the experimental NMR data. The precision of the structure is indicated by the root-mean-square deviation (RMSD) among the ensemble members.

Conclusion

NMR spectroscopy provides an unparalleled, in-depth view of the conformational landscape of peptides in solution. For peptides containing rigid scaffolds like this compound, a systematic NMR analysis is indispensable. By carefully applying the protocols for data acquisition and interpretation outlined in this guide, researchers can unambiguously determine the structural consequences of incorporating this Opc moiety. This detailed conformational knowledge is a critical component in the design of potent and selective peptidomimetic drugs, accelerating the journey from initial concept to clinical candidate.

References

  • Lee, H. W., & Lee, Y. (Year). NMR conformational analysis on cyclic decapeptide template molecule. Canadian Journal of Chemistry. Available at: [Link]

  • Adrover, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science. Available at: [Link]

  • Adrover, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Available at: [Link]

  • Hansen, M. H., & Vagner, J. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. Available at: [Link]

  • Sauriasari, R., et al. (2020). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Structural characterization of cyclic peptide 2 a by NMR spectroscopy. Available at: [Link]

  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Available at: [Link]

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Journal of Organic Chemistry. Available at: [Link]

  • Wang, L., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling. Available at: [Link]

  • Vasile, F., et al. (2014). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society. Available at: [Link]

  • Unknown Author. (n.d.). Peptide NMR. University of Regensburg. Available at: [Link]

  • Vasile, F., et al. (2014). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society. Available at: [Link]

  • Coutinho, E., et al. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]

  • Kessler, H., et al. (1988). Peptide conformations. 42. Conformation of side chains in peptides using heteronuclear coupling constants obtained by two-dimensional NMR spectroscopy. Journal of the American Chemical Society. Available at: [Link]

  • Zhu, F., et al. (2007). J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space. PubMed Central. Available at: [Link]

  • Wishart, D. S., & Sykes, B. D. (1994). The 13C chemical-shift index: a simple method for the identification of protein secondary structure using 13C chemical-shift data. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Bioactive ∆5-2-oxopiperazines currently under the drug. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Chemical shift index. Available at: [Link]

  • Unknown Author. (n.d.). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Experimental J Coupling Constants and Backbone Interproton Distances of 1 and Associated Errors. Available at: [Link]

  • Alluri, S., & Kodadek, T. (2007). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PubMed Central. Available at: [Link]

  • Grokipedia. (n.d.). Chemical shift index. Available at: [Link]

  • Rienstra, C. M., et al. (2000). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. PNAS. Available at: [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Available at: [Link]

  • Protein NMR. (2012). Secondary Structure. Available at: [Link]

  • Wishart, D. S., & Sykes, B. D. (1994). A simple method for the identification of protein secondary structure using 13C chemical-shift data. ResearchGate. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (S)-5-Oxopiperazine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in synthesizing chiral compounds requires a blend of deep mechanistic understanding and practical, field-tested solutions. This Technical Support Center is designed to guide researchers, scientists, and drug development professionals through the nuances of improving the yield and purity of (S)-5-Oxopiperazine-2-carboxylic acid. As Senior Application Scientists, our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to build robust and reliable synthetic strategies.

This guide is structured into two main sections. The Frequently Asked Questions (FAQs) section provides quick, direct answers to common queries. The In-Depth Troubleshooting Guides offer detailed, step-by-step protocols and mechanistic explanations for resolving specific experimental failures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in this synthesis?

Low yields typically stem from one of two primary issues: inefficient cyclization or the formation of side products. The desired reaction is an intramolecular head-to-tail cyclization, which must compete with intermolecular reactions like dimerization and polymerization.[1] These competing reactions are highly concentration-dependent. Additionally, the stability of protecting groups and the choice of coupling reagent can significantly impact the overall yield.

Q2: How can I minimize racemization at the C2 chiral center?

The stereochemical integrity of the C2 position is critical and highly susceptible to racemization, particularly under harsh pH conditions (especially basic) or at elevated temperatures.[2] The acidic proton at C2 can be abstracted, leading to a planar intermediate that loses its stereochemical information. Key strategies to prevent this include:

  • Maintaining low temperatures throughout the reaction and workup.

  • Using non-racemizing coupling reagents. Reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are known to suppress racemization more effectively than some traditional reagents like DCC/HOBT or CDI.[3]

  • Avoiding strongly basic or acidic conditions, especially for prolonged periods.[2]

Q3: What is the optimal concentration for the cyclization step?

To favor the desired intramolecular cyclization over intermolecular side reactions, the reaction must be performed under high-dilution conditions.[1] Typical concentrations are in the low millimolar (mM) range (e.g., 1-10 mM). This minimizes the probability of two linear peptide precursors reacting with each other.

Q4: My final product is difficult to purify. What are the likely impurities?

Common impurities include unreacted linear precursor, cyclic dimers or oligomers, and residual coupling agents or their byproducts. If protecting groups are used, incomplete deprotection can also lead to impurities. Purification often involves a combination of techniques, such as acid-base extraction to remove acidic or basic residues, followed by silica gel chromatography.[4][5]

Q5: Which analytical techniques are essential for monitoring the reaction and final product?

A multi-technique approach is recommended:

  • TLC and LC-MS: For monitoring reaction progress by observing the consumption of starting material and the appearance of the product peak.

  • ¹H and ¹³C NMR: To confirm the structure of the final product and assess its purity by identifying characteristic peaks and the absence of impurity signals.[6][7]

  • Chiral HPLC or Capillary Electrophoresis (CE): Essential for determining the enantiomeric excess (ee) and confirming the stereochemical purity of the final product.[8][9]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Low or No Product Yield

Symptom: Your reaction is complete (as indicated by TLC/LC-MS), but the isolated yield of this compound is significantly lower than expected. Analysis of the crude product may show a complex mixture of compounds or a significant amount of high molecular weight species.

Potential Cause(s):

  • Intermolecular Polymerization: The most common cause of low yield in cyclization reactions. At high concentrations, the N-terminus of one molecule reacts with the C-terminus of another, leading to linear or cyclic dimers and polymers instead of the desired monomeric ring.[1]

  • Ineffective Coupling Reagent: The chosen coupling reagent may not be potent enough to activate the carboxylic acid efficiently under your reaction conditions, leading to incomplete conversion.

  • Sub-optimal pH: The pH of the reaction medium can affect the nucleophilicity of the N-terminal amine. If the pH is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, it can promote side reactions, including racemization.

  • Degradation: The starting material or product may be unstable under the reaction or workup conditions.

Suggested Solutions & Protocols:

  • Implement High-Dilution Conditions:

    • Protocol: Dissolve the linear peptide precursor in a suitable solvent (e.g., DCM, DMF) to a final concentration of 1-5 mM. Using a syringe pump, add this solution slowly over several hours (e.g., 4-8 hours) to a larger volume of refluxing solvent containing the coupling reagent and a non-nucleophilic base (e.g., DIPEA). This maintains a pseudo-low concentration, heavily favoring the intramolecular reaction.

    Fig 1. High-dilution setup for cyclization.
  • Optimize Coupling Reagent Selection:

    • Analysis: Different coupling reagents have varying efficiencies and propensities for side reactions. A comparison is provided below.

    • Recommendation: For sensitive substrates where racemization is a concern, DEPBT is an excellent choice.[3] For general-purpose cyclization, HBTU or PyBOP are robust and widely used options.[10]

Coupling ReagentAdvantagesDisadvantagesTypical Conditions
HBTU/HATU Fast reaction times, high efficiency.Can be expensive; byproducts can complicate purification.1.2-1.5 eq. reagent, 2-3 eq. DIPEA, DMF or DCM, RT.
PyBOP Similar to HBTU; good for hindered couplings.Byproducts can be difficult to remove.1.2-1.5 eq. reagent, 2-3 eq. DIPEA, DMF, RT.
DEPBT Low racemization potential.[3]Can be slower than other reagents.1.2 eq. reagent, 2-3 eq. DIPEA, DMF, RT.
EDC/HOBt Cost-effective; water-soluble byproducts.Can be less efficient for difficult cyclizations.1.5 eq. EDC, 1.5 eq. HOBt, DCM, 0°C to RT.
  • Control pH with a Non-Nucleophilic Base:

    • Protocol: Use a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to neutralize any acid salts (e.g., HCl or TFA from deprotection steps) and maintain a basic environment that facilitates deprotonation of the N-terminal amine without acting as a competing nucleophile. Typically, 2-4 equivalents are used.

Guide 2: Racemization and Loss of Chiral Purity

Symptom: Chiral HPLC analysis of your final product shows two peaks, indicating the presence of both the (S) and unwanted (R) enantiomers, resulting in a low enantiomeric excess (ee).

Potential Cause(s):

  • Base-Mediated Epimerization: The proton on the chiral carbon (C2) is weakly acidic. Strong bases or prolonged exposure to even moderate bases can abstract this proton, forming a planar enolate intermediate. Re-protonation can occur from either face, leading to racemization.[2]

  • Coupling Reagent-Induced Racemization: Some coupling reagents can promote the formation of an oxazolone intermediate, which is particularly prone to racemization before the final amide bond is formed.[2]

  • High Temperature: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization, especially if acidic or basic species are present.[2]

Suggested Solutions & Protocols:

  • Employ Racemization-Suppressing Reagents:

    • Protocol: When activating the C-terminus for cyclization, switch to a reagent system known to minimize racemization. Use 1.2 equivalents of DEPBT with 2-3 equivalents of DIPEA in DMF at 0°C, allowing the reaction to slowly warm to room temperature. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) with carbodiimide-based couplings can also suppress this side reaction.[2]

    Racemization_Pathway Start (S)-Precursor Intermediate Planar Enolate/ Oxazolone Intermediate Start->Intermediate Base or Harsh Reagent Product_S (S)-Product (Desired) Intermediate->Product_S Re-protonation Product_R (R)-Product (Racemized) Intermediate->Product_R Re-protonation

    Fig 2. Simplified racemization mechanism.
  • Strict Temperature Control:

    • Recommendation: Perform all steps, especially the coupling/cyclization and any steps involving bases, at low temperatures. Start the reaction at 0°C and allow it to warm to room temperature slowly. Avoid heating unless absolutely necessary and validated.

  • Buffer the Workup:

    • Protocol: During aqueous workup, use buffered solutions (e.g., saturated aq. NaHCO₃ or a phosphate buffer at pH 7) instead of strong acids or bases like 1M HCl or 1M NaOH to neutralize the reaction mixture.[4] This minimizes the time the product is exposed to harsh pH conditions.

Guide 3: Product Purification Challenges

Symptom: The crude product appears as a smear on TLC, and multiple attempts at silica gel chromatography fail to yield a pure compound. ¹H NMR of the "purified" fractions shows broad peaks or the presence of persistent, unidentifiable impurities.

Potential Cause(s):

  • Formation of Cyclic Oligomers: As discussed in Guide 1, intermolecular reactions can form cyclic dimers, trimers, etc. These have similar polarities to the desired product, making them very difficult to separate by standard chromatography.

  • Residual Coupling Reagents: Byproducts of many common coupling reagents (e.g., HOBt, urea from EDC) can co-elute with the product.

  • Inappropriate Purification Strategy: The acidic and basic nature of the product (carboxylic acid and secondary amines) can cause it to streak on silica gel.

Suggested Solutions & Protocols:

  • Initial Acid-Base Extraction:

    • Protocol: Before attempting chromatography, perform a liquid-liquid extraction.

      • Dissolve the crude residue in a suitable organic solvent (e.g., Ethyl Acetate).

      • Wash with a mild acid (e.g., 5% citric acid solution) to remove basic impurities.

      • Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities like unreacted starting material or HOBt.

      • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.[4]

  • Optimized Flash Chromatography:

    • Recommendation: If streaking occurs on silica, try adding a small amount of acetic acid (0.5-1%) to the mobile phase. This keeps the carboxylic acid protonated and can lead to sharper peaks. Alternatively, for basic impurities, adding triethylamine (0.5-1%) can be effective.

  • Alternative Purification: Ion-Exchange Chromatography:

    • Analysis: Since the target molecule contains both a carboxylic acid and secondary amines, it is zwitterionic at neutral pH. This makes it an ideal candidate for ion-exchange chromatography, which separates molecules based on charge rather than polarity and can be highly effective for removing structurally similar but charge-different impurities.

    Fig 3. Decision tree for troubleshooting low yield.

References

  • Vertex AI Search. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis.
  • DeBerardinis, A. M., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(15), 3428. Available at: [Link]

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. Available at: [Link]

  • Limbach, M., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3338–3342. Available at: [Link]

  • Various Authors. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. The Journal of Organic Chemistry. Available at: [Link]

  • GenScript. (n.d.). Cyclic Peptide Synthesis.
  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Liu, L., et al. (2005). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Organic Letters, 7(1), 153–156. Available at: [Link]

  • Toplak, M., & Zidar, N. (2021). Approaches for peptide and protein cyclisation. Organic & Biomolecular Chemistry, 19(30), 6594–6611. Available at: [Link]

  • BenchChem. (2025). Avoiding Racemization During the Synthesis of 1-(Piperazin-2-yl)ethanol.
  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry. Available at: [Link]

  • Sharma, P., & Kumar, A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(34), 20112–20131. Available at: [Link]

  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459. Available at: [Link]

  • ResearchGate. (n.d.). Bioactive ∆5-2-oxopiperazines currently under the drug. Retrieved from [Link]

  • Ilisz, I., et al. (2023). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 28(14), 5369. Available at: [Link]

  • Guedes, S., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(10), 262. Available at: [Link]

  • Choi, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. Available at: [Link]

  • Vaickelioniene, R., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(11), 3509. Available at: [Link]

Sources

Technical Support Center: Synthesis of (S)-5-Oxopiperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of (S)-5-Oxopiperazine-2-carboxylic acid. This guide is designed to offer in-depth technical insights and practical solutions to common challenges encountered during the synthesis of this important chiral building block.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the root causes and actionable steps for resolution.

Issue 1: Low Yield of the Desired this compound

Q: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields in multi-step syntheses can be attributed to a variety of factors, from incomplete reactions to the formation of side products. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Cyclization: The intramolecular cyclization to form the piperazinone ring is a critical step. Incomplete cyclization will result in the presence of the linear precursor in your crude product, reducing the overall yield.

    • Root Cause: Insufficient reaction time, suboptimal temperature, or an inappropriate base can lead to incomplete cyclization. The choice of solvent also plays a crucial role in reaction kinetics.

    • Solution:

      • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A modest increase in temperature may also drive the reaction to completion, but be cautious of potential side reactions.

      • Screening of Bases and Solvents: The choice of base is critical for the deprotonation step preceding cyclization. If you are using a mild base, consider switching to a stronger, non-nucleophilic base. The solvent should be able to dissolve the starting material and facilitate the reaction; polar aprotic solvents are often a good choice.

      • Purification of the Linear Precursor: Ensure the linear precursor is of high purity before proceeding to the cyclization step, as impurities can interfere with the reaction.

  • Side Reactions: The formation of byproducts is a major contributor to low yields. Common side reactions include dimerization and the formation of a five-membered ring lactam.[1]

    • Root Cause:

      • Dimerization: Intermolecular reactions between two molecules of the linear precursor can lead to the formation of dimeric impurities. This is more likely to occur at higher concentrations.

      • Lactam Formation: Depending on the structure of the precursor, an alternative intramolecular cyclization can lead to the formation of a thermodynamically stable five-membered lactam ring instead of the desired six-membered piperazinone.

    • Solution:

      • High Dilution Conditions: To minimize intermolecular side reactions like dimerization, perform the cyclization step under high dilution conditions. This favors the intramolecular reaction pathway.

      • Protecting Group Strategy: The choice of protecting groups for the amine and carboxylic acid functionalities is crucial. A bulky protecting group on the non-reacting amine can sterically hinder intermolecular reactions. Ensure the protecting groups are stable under the reaction conditions to prevent unwanted side reactions.[2]

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows multiple spots on TLC and extra peaks in the NMR spectrum. What are the likely impurities and how can I avoid them?

A: The presence of impurities can compromise the quality and utility of your this compound. Here are some common impurities and strategies for their mitigation:

  • Unreacted Starting Materials: The most straightforward impurity is the unreacted linear precursor.

    • Identification: This can be easily identified by comparing the analytical data (TLC, LC-MS, NMR) of your crude product with that of the starting material.

    • Mitigation: As discussed in the previous section, optimizing reaction conditions (time, temperature, reagents) will drive the reaction to completion and minimize the presence of unreacted starting materials.

  • Diastereomers: If there is a loss of stereochemical integrity during the synthesis, you may end up with a mixture of diastereomers.

    • Root Cause: Racemization at the chiral center can occur, especially under harsh basic or acidic conditions.[3]

    • Mitigation:

      • Mild Reaction Conditions: Employ mild bases and acids throughout the synthesis. Avoid prolonged exposure to high temperatures.

      • Chiral Analysis: Use chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric purity of your final product. This will help you assess the extent of racemization.

  • N-Acylated Byproducts: If the piperazine nitrogen is not properly protected, it can react with acylating agents, leading to N-acylated impurities.[4]

    • Root Cause: Incomplete protection of the piperazine nitrogen or the use of a labile protecting group can lead to this side reaction.

    • Mitigation:

      • Robust Protecting Group: Use a stable protecting group for the piperazine nitrogen, such as the tert-butoxycarbonyl (Boc) group, which is generally stable to a wide range of reaction conditions.[2]

      • Careful Reagent Addition: When introducing acyl groups elsewhere in the molecule, ensure the piperazine nitrogen is adequately protected.

  • Disubstituted Piperazine: In syntheses starting from piperazine itself, double alkylation or acylation can be a significant side reaction.[5]

    • Root Cause: The two secondary amines of piperazine have similar reactivity.

    • Mitigation: Use a large excess of piperazine to favor mono-substitution or employ a mono-protected piperazine derivative.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify my this compound. What are the recommended purification methods?

A: The purification of polar, chiral compounds like this compound can be challenging. Here are some effective strategies:

  • Crystallization: This is often the most effective method for obtaining highly pure crystalline material.

    • Solvent Screening: Experiment with a variety of solvent systems (e.g., water, alcohols, esters, and their mixtures) to find conditions that provide good crystals.

    • Slow Cooling: Allow the saturated solution to cool slowly to promote the formation of well-defined crystals and exclude impurities.

  • Column Chromatography: For non-crystalline products or for removing closely related impurities, column chromatography is the method of choice.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient elution with a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate) is often effective. Adding a small amount of acetic acid or formic acid to the mobile phase can help to improve the peak shape of the carboxylic acid.

  • Preparative HPLC: For obtaining very high purity material, especially for separating diastereomers, preparative HPLC with a chiral stationary phase may be necessary.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of this compound.

Q1: What are the common starting materials for the synthesis of this compound?

A: The most common chiral precursors for the synthesis of this compound are L-amino acids, which provide the desired stereochemistry at the C2 position. Common starting materials include:

  • L-Serine: A straightforward approach involves the use of L-serine, where the hydroxyl group is converted into a leaving group, followed by reaction with a protected aminoacetaldehyde derivative and subsequent cyclization.[6]

  • L-Aspartic Acid: L-aspartic acid can also be used as a starting material, where the beta-carboxylic acid is transformed into a suitable functional group for cyclization.

  • Pyrazine Derivatives: Asymmetric hydrogenation of pyrazine-2-carboxylic acid derivatives is another route to obtain optically active piperazine-2-carboxylic acid.[7]

Q2: Why is the choice of protecting groups so important in this synthesis?

A: Protecting groups are essential for the successful synthesis of this compound for several reasons:

  • Chemoselectivity: They prevent unwanted reactions at other functional groups in the molecule, allowing for selective transformations at the desired site.[2]

  • Prevention of Side Reactions: As discussed in the troubleshooting guide, protecting groups can prevent side reactions such as N-acylation and dimerization.

  • Improving Solubility and Handling: Protecting groups can modify the physical properties of intermediates, making them easier to handle and purify.

The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the amine functionality due to its stability under a wide range of conditions and its ease of removal under acidic conditions.[2]

Q3: How can I confirm the stereochemical purity of my final product?

A: Ensuring the stereochemical integrity of your this compound is critical, especially for applications in drug development. The most reliable method for determining enantiomeric purity is:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the (S)- and (R)-enantiomers, allowing for their quantification. It is the gold standard for determining enantiomeric excess (ee).

Other techniques that can provide information about the stereochemistry include:

  • Polarimetry: Measurement of the specific rotation of your product and comparison with the literature value can give an indication of its optical purity.

  • NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral shift reagent can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for their quantification.

Q4: What are the key analytical techniques for monitoring the reaction and characterizing the final product?

A: A combination of analytical techniques is essential for monitoring the progress of the synthesis and for the full characterization of the final product:

  • Thin Layer Chromatography (TLC): A quick and easy method for monitoring the progress of a reaction and for preliminary purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the products and impurities, which is invaluable for identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the final product and any isolated impurities.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the carbonyl group of the lactam and the carboxylic acid.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which confirms its elemental composition.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Problem Potential Root Cause Suggested Solution
Low YieldIncomplete CyclizationOptimize reaction time and temperature. Screen different bases and solvents.
DimerizationPerform cyclization under high dilution conditions.
Lactam FormationModify the precursor structure or reaction conditions to favor 6-membered ring closure.[1]

Table 2: Common Impurities and Mitigation Strategies

Impurity Potential Source Mitigation Strategy
Linear PrecursorIncomplete ReactionDrive the reaction to completion through optimization.
DiastereomersRacemizationUse mild reaction conditions; avoid strong acids/bases and high temperatures.[3]
N-Acylated ByproductInadequate N-protectionUse a robust protecting group like Boc.[4]
Disubstituted PiperazineReaction with unprotected piperazineUse mono-protected piperazine or a large excess of piperazine.[5]

Experimental Protocols & Visualizations

Workflow for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for addressing low yield in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_completeness Check Reaction Completeness (TLC, LC-MS) start->check_completeness incomplete Incomplete Reaction check_completeness->incomplete optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature cautiously - Screen bases/solvents incomplete->optimize_conditions Yes complete Reaction is Complete incomplete->complete No optimize_conditions->check_completeness analyze_impurities Analyze Crude Product for Impurities (LC-MS, NMR) complete->analyze_impurities dimerization Dimerization Detected? analyze_impurities->dimerization lactam Lactam Formation Detected? dimerization->lactam No high_dilution Implement High Dilution Conditions dimerization->high_dilution Yes modify_precursor Modify Precursor/Conditions to Favor 6-membered Ring lactam->modify_precursor Yes purification Proceed to Purification lactam->purification No high_dilution->optimize_conditions modify_precursor->optimize_conditions

Caption: Troubleshooting workflow for low yield.

Conceptual Reaction Pathway and Potential Side Reactions

This diagram illustrates a conceptual synthetic pathway starting from a protected L-amino acid and highlights potential side reactions.

Reaction_Pathway start Protected L-Amino Acid intermediate Linear Precursor start->intermediate Multi-step synthesis product This compound intermediate->product Intramolecular Cyclization (Desired Pathway) dimer Dimeric Impurity intermediate->dimer Intermolecular Reaction (Side Reaction) lactam 5-Membered Lactam intermediate->lactam Alternative Cyclization (Side Reaction) racemate Racemized Product product->racemate Racemization (Side Reaction)

Sources

Technical Support Center: Optimization of Coupling Conditions for (S)-5-Oxopiperazine-2-carboxylic acid in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals who are incorporating the constrained peptidomimetic, (S)-5-Oxopiperazine-2-carboxylic acid (Opc), into their peptide sequences. Due to its rigid, cyclic lactam structure, Opc presents unique challenges compared to standard proteinogenic amino acids. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure successful and efficient synthesis.

Troubleshooting Guide: Overcoming Common Coupling Challenges

This section addresses specific issues encountered during the coupling of this compound in a question-and-answer format, focusing on the underlying chemical principles and providing actionable solutions.

Question 1: I am observing low or incomplete coupling of Opc to the resin-bound peptide. What are the likely causes and how can I resolve this?

Answer: Low coupling efficiency is the most common issue when working with Opc and is primarily due to the steric hindrance imposed by its cyclic structure. The alpha-carbon and the carboxylic acid group are sterically encumbered, which slows down the kinetics of amide bond formation.

Root Causes & Solutions:

  • Insufficient Carboxyl Activation: Standard coupling reagents may not be potent enough to efficiently activate the sterically hindered carboxylic acid.

    • Solution: Employ a more powerful coupling reagent. While standard carbodiimides like DIC are often insufficient, uronium/aminium or phosphonium salt-based reagents are highly recommended. Reagents like HATU, HCTU, and COMU are particularly effective as they generate highly reactive OAt or Oxyma active esters.[1] Phosphonium salts such as PyBOP are also excellent choices and avoid specific side reactions (see below).[2]

  • Short Reaction Time: The hindered nature of Opc means the coupling reaction requires more time to reach completion compared to a standard amino acid.

    • Solution: Extend the coupling time to 2-4 hours. For particularly stubborn sequences, a "double coupling" strategy is advised. After the initial coupling reaction, drain the vessel, wash the resin, and repeat the coupling step with a fresh solution of the amino acid and coupling reagents.

  • Unprotected Lactam Nitrogen: The secondary amine within the piperazine ring (N1) is nucleophilic and can participate in side reactions if left unprotected.

    • Solution: It is critical to use an orthogonally protected Opc derivative. The most common and effective strategy is to protect the lactam nitrogen with a tert-butyloxycarbonyl (Boc) group.[3] This prevents potential N-acylation or other undesired reactions. The correct building block to use is Fmoc-(S)-N1-Boc-5-Oxopiperazine-2-carboxylic acid . The Boc group is stable to the basic conditions used for Fmoc removal but is cleaved during the final acidolytic cleavage from the resin.[4][5]

Question 2: My peptide is showing significant racemization at the Opc residue. How can I minimize this side reaction?

Answer: Racemization, or epimerization, is a risk with any amino acid during activation but is exacerbated by conditions often used to overcome steric hindrance, such as highly potent activators and elevated temperatures. The mechanism often involves the formation of a planar oxazolone intermediate, which can be protonated from either face.[6][7]

Root Causes & Solutions:

  • Over-activation with Strong Base: The combination of a highly efficient coupling reagent and a strong base can accelerate the rate of racemization.

    • Solution 1: Additive Inclusion: Always include a racemization-suppressing additive in your coupling cocktail. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure react with the initially formed activated species to generate an active ester.[2][8] These esters are more stable and less prone to racemization than other activated intermediates.[8][9] Modern coupling reagents like HATU (contains HOAt) and COMU (contains Oxyma) already have the additive incorporated.[1]

    • Solution 2: Base Selection: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using stronger, less hindered bases which can more readily abstract the alpha-proton.

  • Elevated Temperature: While increasing temperature can improve coupling efficiency, it also dramatically increases the rate of racemization.

    • Solution: Maintain the reaction at room temperature. If a coupling is particularly difficult, it is preferable to use a more potent coupling reagent and extended reaction time rather than increasing the heat. Some on-resin cyclizations may benefit from heat, but for standard linear chain elongation, it should be avoided.[10]

Question 3: I've identified an unexpected side product corresponding to the guanidinylation of the N-terminal amine. What causes this and how can it be prevented?

Answer: This side reaction is specific to the use of uronium/aminium-based coupling reagents like HBTU and HATU. If the activation of the carboxylic acid is slow (e.g., due to steric hindrance), the excess coupling reagent can react directly with the free N-terminal amine of the peptide chain, forming a stable guanidinium group that terminates the peptide chain.[8]

Root Causes & Solutions:

  • Excess Uronium Reagent: Using a large excess of the coupling reagent increases the likelihood of this side reaction.

    • Solution 1: Stoichiometry Control: While a slight excess is needed to drive the reaction, avoid using more than 1.5-2.0 equivalents of the uronium reagent. Pre-activation of the amino acid for 1-5 minutes before adding it to the resin can also consume the coupling reagent and minimize its direct contact with the resin-bound amine.

    • Solution 2: Switch to a Phosphonium Reagent: The most effective way to eliminate this side reaction is to switch to a phosphonium-based coupling reagent like PyBOP or PyAOP . These reagents operate through a different mechanism and do not cause guanidinylation, making them a "cleaner" choice for difficult couplings where activation may be slow.

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" coupling reagent for incorporating this compound? A1: For a first attempt, HATU is an excellent choice due to its high reactivity. However, if you are concerned about potential guanidinylation side reactions or are performing a fragment condensation, PyBOP is a superior and safer alternative.[2]

Q2: Is it absolutely necessary to use the N1-Boc protected version of Opc? A2: Yes. Leaving the lactam nitrogen unprotected exposes a nucleophilic site that can lead to a range of side reactions, including branching, cyclization, or chain termination. Using Fmoc-(S)-N1-Boc-5-Oxopiperazine-2-carboxylic acid is essential for ensuring a clean and predictable synthesis.[3]

Q3: How can I monitor the coupling reaction to confirm it has gone to completion? A3: The Kaiser test is the most common method for detecting free primary amines. However, since the N-terminus of the growing peptide chain after coupling Opc would be a secondary amine (the lactam nitrogen), the Kaiser test will be negative. A more appropriate test for this step is the Chloranil test , which can detect secondary amines.

Q4: Can I form the oxopiperazine structure on the resin from a precursor? A4: Yes, this is an alternative strategy. It involves coupling Fmoc-L-Glu(OAll)-OH to the peptide chain. After subsequent steps, the allyl protecting group is removed from the glutamic acid side chain, which can then be cyclized on-resin to form the oxopiperazine structure.[10] This can be an effective method but requires additional synthetic steps and optimization of the on-resin cyclization conditions.[11][12][13]

Data Summary: Comparison of Coupling Reagents

The table below summarizes the properties of recommended coupling reagents for sterically hindered amino acids like Opc.

ReagentClassActivating GroupRelative ReactivityKey AdvantagesPotential Disadvantages
HBTU Uronium/AminiumHOBtHighCost-effective, widely used, stable solutions.[14]Can cause guanidinylation, potentially explosive HOBt component.[1]
HATU Uronium/AminiumHOAtVery HighSuperior for hindered couplings due to HOAt anchimeric assistance.[1]Can cause guanidinylation, more expensive.
PyBOP PhosphoniumHOBtHighDoes not cause guanidinylation, excellent for cyclizations.[2]Less stable in solution than uronium salts.
COMU Uronium/AminiumOxymaPureVery HighSafer (non-explosive), high solubility, comparable to HATU.[1]Newer reagent, can still cause guanidinylation.

Recommended Experimental Protocol

This protocol details a robust method for coupling Fmoc-(S)-N1-Boc-5-Oxopiperazine-2-carboxylic acid using HATU.

Reagents:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-(S)-N1-Boc-5-Oxopiperazine-2-carboxylic acid (3.0 eq)

  • HATU (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the N-terminal amine.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Cocktail Preparation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-(S)-N1-Boc-5-Oxopiperazine-2-carboxylic acid (3.0 eq) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6.0 eq) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.

  • Coupling:

    • Drain the DMF from the reaction vessel.

    • Add the pre-activated coupling cocktail to the resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring:

    • Take a small sample of resin beads, wash them thoroughly, and perform a Chloranil test to check for the presence of a free secondary amine.

    • If the test is positive (indicating incomplete coupling), drain the vessel, wash with DMF, and proceed to step 7. If negative, proceed to step 8.

  • Double Coupling (Optional): Repeat steps 4-6.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes. Wash thoroughly with DMF.

  • Proceed: The resin is now ready for the next Fmoc-deprotection and coupling cycle.

Visual Diagrams

Troubleshooting_Workflow start Start: Coupling Opc check_completion Coupling Complete? (Chloranil Test) start->check_completion low_coupling Problem: Low Coupling Efficiency check_completion->low_coupling No success Success: Proceed to Next Cycle check_completion->success Yes solution1 Use Potent Reagent (HATU, PyBOP, COMU) low_coupling->solution1 solution2 Extend Time / Double Couple low_coupling->solution2 solution3 Ensure N1-Boc Protection low_coupling->solution3 racemization_check Racemization Observed? solution1->racemization_check solution2->racemization_check solution3->racemization_check racemization_problem Problem: Racemization racemization_check->racemization_problem Yes racemization_check->success No rac_solution1 Add Oxyma/HOAt racemization_problem->rac_solution1 rac_solution2 Use Weaker Base (DIPEA) racemization_problem->rac_solution2 rac_solution3 Maintain Room Temp racemization_problem->rac_solution3

Caption: Decision workflow for troubleshooting Opc coupling.

HATU_Activation cluster_reactants Reactants cluster_intermediates Activation cluster_products Coupling Carboxylic_Acid R-COOH Activated_Ester OAt Active Ester (Highly Reactive) Carboxylic_Acid->Activated_Ester HATU HATU HATU->Activated_Ester Base Base (DIPEA) Base->Activated_Ester -H⁺ Amide_Bond Amide Bond R-CO-NH-Peptide Activated_Ester->Amide_Bond Amine H₂N-Peptide Amine->Amide_Bond

Caption: Mechanism of carboxyl activation by HATU.

References

  • Biotage. Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]

  • ResearchGate. An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Biomatik. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • MDPI. Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. [Link]

  • ResearchGate. Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. [Link]

  • PubMed. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. [Link]

  • PubMed. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. [Link]

  • ChemRxiv. Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. [Link]

  • YouTube. SPPS Reagents Explained: A Complete Guide | CEM Corporation. [Link]

  • ChemRxiv. N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. [Link]

  • AAPPTec. SYNTHESIS NOTES. [Link]

  • Springer. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • PubMed. Addressing mechanistic issues in the coupling of isonitriles and carboxylic acids: potential routes to peptidic constructs. [Link]

  • ResearchGate. Recent development in peptide coupling reagents. [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of (S)-5-Oxopiperazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-5-Oxopiperazine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experiments.

The this compound scaffold is a key building block in medicinal chemistry, often utilized in the development of novel therapeutics.[1] However, its derivatives can exhibit poor aqueous solubility, a significant hurdle in early-stage drug discovery and development. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues.

Understanding the Molecule: The Key to Solving Solubility Puzzles

The core structure of this compound contains both a carboxylic acid and a cyclic amide (a lactam). This bifunctional nature is the primary determinant of its solubility characteristics. The carboxylic acid moiety is acidic, while the secondary amine within the piperazine ring is basic. The amide group itself is relatively polar. This interplay of functional groups dictates a pH-dependent solubility profile.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative poorly soluble in aqueous solutions at neutral pH?

A1: At neutral pH, the carboxylic acid group is likely deprotonated (negatively charged), and the secondary amine in the piperazine ring is likely protonated (positively charged), forming a zwitterion. While zwitterions can be soluble, strong intermolecular interactions, such as hydrogen bonding and crystal lattice energy, can significantly reduce solubility. Furthermore, depending on the substituents on your derivative, the overall lipophilicity of the molecule might be high, leading to poor aqueous solubility.

Q2: I have the hydrochloride salt of my derivative. Why is it still not dissolving in water?

A2: The hydrochloride salt of this compound is formed by the protonation of the more basic nitrogen atom in the piperazine ring.[1][2] While salt formation is a common and effective strategy to increase the aqueous solubility of ionizable drugs, the final solubility is still dependent on several factors.[3][4] These include the intrinsic solubility of the free base, the pKa of the compound, and the pH of the dissolution medium.[4] If the pH of the water is not sufficiently low to maintain the protonated state of the amine, the free base may precipitate out.

Q3: Can I simply heat the solution to dissolve my compound?

A3: Increasing the temperature can enhance the solubility of many compounds, including piperazine derivatives.[5] However, this approach should be used with caution. Elevated temperatures can lead to the degradation of your compound, especially for complex derivatives. It is crucial to first assess the thermal stability of your molecule. A short-term heating experiment followed by purity analysis (e.g., by HPLC) is recommended. For many applications, a solution that is stable at room temperature is required.

Troubleshooting Guides

This section provides a systematic approach to addressing poor solubility. Start with the simplest and most direct methods before moving to more complex techniques.

Issue 1: Compound Crashes Out of Solution Upon Standing

Question: I managed to dissolve my this compound derivative, but it precipitates over time. What is happening and how can I fix it?

Answer: This phenomenon, known as precipitation or "crashing out," often indicates that you have created a supersaturated solution that is not thermodynamically stable. This can happen if you used heating to dissolve the compound and then cooled it, or if a solvent exchange occurred. Here’s a troubleshooting workflow:

G cluster_0 Low pH (e.g., pH 2) cluster_1 Neutral pH (e.g., pH 7) cluster_2 High pH (e.g., pH 10) a R-NH-R' + H+ ⇌ R-NH2+-R' b Carboxylic Acid (R-COOH) Remains largely protonated c Overall Charge: Positive Expected Solubility: High d Zwitterion may form: R-NH2+-R' and R-COO- e Intermolecular interactions can dominate f Expected Solubility: Potentially Low g R-COOH + OH- ⇌ R-COO- + H2O h Amine (R-NH-R') Remains neutral i Overall Charge: Negative Expected Solubility: High Solubility_Low Low Solubility Solubility_High High Solubility cluster_0 cluster_0 cluster_0->Solubility_High cluster_1 cluster_1 cluster_1->Solubility_Low cluster_2 cluster_2 cluster_2->Solubility_High

Caption: pH effect on the solubility of this compound derivatives.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Add an excess of your compound to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature until equilibrium is reached (24-48 hours).

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot solubility as a function of pH.

Co-solvents: Modifying the Solvent Environment

When working with aqueous systems, the addition of a water-miscible organic solvent, or co-solvent, can significantly enhance the solubility of poorly soluble compounds. [6][7][8]Co-solvents work by reducing the polarity of the aqueous medium and disrupting the hydrogen bonding network of water.

Commonly Used Co-solvents:

Co-solventTypical Concentration RangeNotes
Ethanol5-40%Generally well-tolerated in many systems.
Propylene Glycol (PG)10-60%Can also act as a stabilizer.
Polyethylene Glycol (PEG 300/400)10-60%Low toxicity, widely used in formulations. [6]
N-Methyl-2-pyrrolidone (NMP)1-10%A powerful solubilizing agent, but use with caution due to potential toxicity.
Dimethyl Sulfoxide (DMSO)1-10%Excellent solubilizing power, but can have effects in biological assays.

Experimental Protocol: Co-solvent Screening

  • Prepare stock solutions of your chosen co-solvents in your primary aqueous buffer.

  • Create a matrix of co-solvent concentrations (e.g., 5%, 10%, 20%, 40% v/v).

  • Determine the solubility of your compound in each co-solvent mixture using the equilibrium solubility protocol described above.

  • Plot solubility as a function of co-solvent concentration.

Salt Formation: A Pre-emptive Strike

If you are synthesizing derivatives of this compound, consider forming a salt as a final purification step. Salt formation is a robust method for improving the solubility and dissolution rate of ionizable compounds. [3][9][10] Choosing a Counter-ion:

  • For the basic amine: Use an acid to form a salt (e.g., hydrochloride, sulfate, mesylate, tartrate, citrate).

  • For the acidic carboxylic acid: Use a base to form a salt (e.g., sodium, potassium, calcium).

The choice of counter-ion can have a significant impact on the final properties of the salt, including its solubility, stability, and hygroscopicity.

Final Recommendations

A systematic and multi-faceted approach is the key to solving the solubility challenges presented by this compound derivatives. Always start with a thorough understanding of the physicochemical properties of your specific molecule. A logical progression from simple solvent screening to more complex techniques like pH modification and the use of co-solvents will yield the most effective and efficient results. Remember to validate the stability of your final solution to ensure the integrity of your experimental outcomes.

References

  • PubChem. 5-Oxopiperidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. [Link]

  • ResearchGate. Why salt formation of weak acid increases the drug solubility? [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Chemistry LibreTexts. Carboxylic Acids, Esters, Amines, and Amides. [Link]

  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • National Center for Biotechnology Information. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. [Link]

  • ResearchGate. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • PubMed. Salt formation to improve drug solubility. [Link]

  • PubMed. pH-solubility profiles or organic carboxylic acids and their salts. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • ResearchGate. Improving solubility via structural modification. [Link]

  • Solubility of Things. Piperazine. [Link]

  • ResearchGate. Study of pH-dependent drugs solubility in water. [Link]

  • National Center for Biotechnology Information. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • University of Arizona. Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • Journal of Drug Discovery and Therapeutics. STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. [Link]

  • Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility Available. [Link]

  • SINTEF. Solid liquid solubility of piperazine. [Link]

  • ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]

  • ScienceDirect. Co-solvent: Significance and symbolism. [Link]

  • SciSpace. Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. [Link]

  • Michigan State University. Derivatives of Carboxylic Acids. [Link]

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • ResearchGate. Absorption rates and CO2 solubility in new piperazine blends. [Link]

  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of met. [Link]

  • Chem-Impex. Z-piperazine-2-carboxylic acid. [Link]

  • PubChem. (2S)-5-Oxo-piperidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Overcoming challenges in the purification of 5-Oxopiperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 5-Oxopiperazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this valuable peptidomimetic building block with high purity. As a chiral, polar, and cyclic dipeptide analogue, its purification requires a nuanced approach that balances yield and purity. This document provides field-proven insights, troubleshooting guides, and detailed protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 5-Oxopiperazine-2-carboxylic acid.

Q1: What are the most common impurities I should expect? A1: Impurities typically stem from the synthesis route. Common contaminants include unreacted starting materials (e.g., protected amino acids like serine, ethyl glyoxylate), diastereomers if the synthesis is not perfectly stereocontrolled, and by-products from cyclization or deprotection steps.[1] Since the molecule is a peptide mimic, you may also find small amounts of oligomeric species or hydrolysis products.[2]

Q2: My compound "oils out" instead of crystallizing. What should I do? A2: "Oiling out" is common for polar molecules that have high solubility in the chosen solvent or in the presence of impurities that depress the melting point. The immediate step is to attempt trituration by adding a non-polar "anti-solvent" (e.g., hexanes, diethyl ether) and vigorously scratching the flask with a glass rod to induce nucleation. If this fails, consider redissolving the oil in a minimal amount of a good solvent and proceeding with a slower crystallization method, such as vapor diffusion with an anti-solvent.

Q3: I have low recovery after recrystallization. How can I improve my yield? A3: Low recovery is often due to the high solubility of 5-Oxopiperazine-2-carboxylic acid in polar protic solvents. To improve yield, ensure you are using a minimal amount of hot solvent to dissolve the crude product, creating a truly saturated solution. Cooling the solution slowly to room temperature and then further to 0-4°C can maximize crystal formation. Additionally, performing a second crop crystallization from the mother liquor may recover more material, though it may be of slightly lower purity.

Q4: Which analytical technique is best for assessing the final purity? A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for assessing purity.[3] A reverse-phase C18 column with a water/acetonitrile gradient containing an acidic modifier like trifluoroacetic acid (TFA) or formic acid is standard.[2] For assessing chiral purity (enantiomeric excess), a chiral HPLC method or capillary electrophoresis (CE) with a chiral selector is necessary.[4] Quantitative Nuclear Magnetic Resonance (qNMR) can also be used to determine absolute purity against a certified internal standard.[3]

In-Depth Troubleshooting Guides
Guide 1: Overcoming Crystallization Challenges

Crystallization is the most effective method for purifying large quantities of 5-Oxopiperazine-2-carboxylic acid. However, its polarity and hydrogen bonding capabilities can make solvent selection and nucleation challenging.

The Causality Behind Solvent Choice: The ideal crystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. For a polar molecule with both hydrogen bond donors (-NH, -COOH) and acceptors (C=O), polar protic solvents (e.g., water, ethanol, isopropanol) are often good primary solvents. However, they can also lead to high solubility and low yields. A mixed-solvent system is often superior.[5] A "good" solvent (e.g., methanol, water) is used to dissolve the compound, and a miscible "anti-solvent" (e.g., acetonitrile, ethyl acetate, dichloromethane) is added to decrease solubility and induce crystallization.

G start Crude Product Dissolved in Hot Solvent cool Cool Solution Slowly start->cool check Crystals Formed? cool->check success Isolate Crystals by Filtration check->success Yes no_xtal No Crystals / Supersaturation check->no_xtal No oil_out Compound Oiled Out check->oil_out Oiled Out induce Induce Nucleation: - Scratch Flask - Add Seed Crystal - Cool further (0-4°C) no_xtal->induce triturate Triturate with Anti-Solvent (e.g., Hexanes, Et2O) oil_out->triturate induce->check triturate->check Succeeds rework Redissolve and Change Solvent System (e.g., Vapor Diffusion) triturate->rework Fails

Primary Solvent (Good)Anti-Solvent (Poor)Ratio (Approx.)Rationale & Comments
WaterAcetonitrile1:3 to 1:5Excellent for highly polar impurities. Water ensures dissolution, while ACN reduces polarity to induce precipitation.
Methanol / EthanolEthyl Acetate1:2 to 1:4Good for removing less polar impurities. The alcohol solvates the polar groups, while ethyl acetate acts as the anti-solvent.
Isopropanol (IPA)Diisopropyl ether (DIPE)1:1 to 1:3A common system for carboxylic acids.[6] Slower evaporation of DIPE allows for larger crystal growth.
Dimethylformamide (DMF)Water / MTBEVariesUse DMF sparingly for compounds that are difficult to dissolve. Water or MTBE can be added as an anti-solvent. Caution: Residual DMF can be difficult to remove.
Guide 2: Chromatographic Purification Strategy

When crystallization fails to achieve the desired purity or for small-scale purification, chromatography is the method of choice. The standard technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2]

The Causality Behind Method Choice: RP-HPLC separates molecules based on hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase.[2] Polar molecules like 5-Oxopiperazine-2-carboxylic acid will elute early with a highly aqueous mobile phase. By gradually increasing the concentration of an organic solvent (like acetonitrile), more hydrophobic impurities are eluted later, allowing for separation. The addition of an acid modifier (0.1% TFA) is crucial; it protonates the carboxylic acid group, suppressing its ionization and leading to sharper peaks and more consistent retention times.[2]

G crude Crude Product analytical Analytical HPLC Purity Check crude->analytical purity_check Purity > 98%? analytical->purity_check final_product Final Product purity_check->final_product Yes crystallize Attempt Crystallization purity_check->crystallize No xtal_check Successful? crystallize->xtal_check xtal_check->analytical Yes chromatography Preparative RP-HPLC xtal_check->chromatography No post_hplc Pool Pure Fractions, Lyophilize chromatography->post_hplc post_hplc->analytical

If you are synthesizing a specific enantiomer (e.g., (S)- or (R)-5-Oxopiperazine-2-carboxylic acid)[1], or need to separate a racemic mixture, chiral purification is necessary. This is a significant challenge.

  • Chiral HPLC: This involves using a column with a chiral stationary phase (CSP). The choice of CSP and mobile phase is highly specific and often requires screening.

  • Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic carboxylic acid with a chiral base (e.g., a chiral amine).[7] The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization. The desired salt is then isolated, and the chiral auxiliary is removed by acid treatment to yield the enantiopure product.[7]

Experimental Protocols
Protocol 1: Recrystallization from a Water/Acetonitrile System
  • Dissolution: Place the crude 5-Oxopiperazine-2-carboxylic acid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of deionized water (e.g., 2-3 mL) and heat the mixture gently (50-60°C) with stirring until all solids dissolve.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Induce Crystallization: To the hot, clear solution, slowly add acetonitrile dropwise until the solution becomes faintly turbid. Add a drop or two of water to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (0-4°C) for at least 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 1:5 water/acetonitrile solution, followed by a wash with cold acetonitrile to aid drying.

  • Drying: Dry the purified crystals under high vacuum to remove residual solvents.

Protocol 2: Analytical RP-HPLC for Purity Assessment

This protocol is adapted from standard methods for analyzing polar, peptide-like molecules.[2][3]

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm (for the amide bond)
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg/mL in Mobile Phase A or Water/ACN mixture

Procedure:

  • Prepare the mobile phases and equilibrate the HPLC system with the starting conditions (95% A, 5% B) until a stable baseline is achieved.

  • Prepare the sample solution and filter it through a 0.45 µm syringe filter.

  • Inject the sample and run the gradient method.

  • Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.

References
  • Li, H., et al. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Available at: [Link]

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry. Available at: [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering. Available at: [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Limbach, M., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.

Sources

Technical Support Center: Navigating the Complex NMR Spectra of (S)-5-Oxopiperazine-2-carboxylic Acid Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with (S)-5-Oxopiperazine-2-carboxylic acid (Opc) containing peptides. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you interpret the often complex and dynamic NMR spectra of these unique peptidomimetics. The inherent conformational flexibility of the oxopiperazine ring, coupled with the general challenges of peptide NMR, can lead to spectra that are challenging to analyze. This resource is designed to equip you with the knowledge and techniques to confidently tackle these complexities.

Troubleshooting Guides: A Deeper Dive into Common Spectroscopic Challenges

This section addresses specific issues you may encounter during your NMR analysis of Opc-peptides. Each problem is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the underlying principles.

Issue 1: Unexpected Signal Doubling or Broadening in 1D ¹H NMR Spectra

Question: My ¹H NMR spectrum of an Opc-peptide shows more signals than expected. For instance, I see doubled or significantly broadened peaks for amino acid residues near the Opc moiety. What is causing this, and how can I resolve it?

Answer: This is a classic hallmark of slow conformational exchange on the NMR timescale, a common feature of N-substituted piperazine rings.[1][2][3][4] The two primary sources for this dynamic behavior are:

  • Restricted Amide Bond Rotation: The amide bond within the oxopiperazine ring (and potentially adjacent peptide bonds) can exist in either a cis or trans conformation. If the energy barrier to rotation between these states is high enough, you will observe distinct sets of signals for each conformer.[5]

  • Piperazine Ring Inversion: The piperazine ring itself is not planar and typically adopts a chair or boat-like conformation. The interconversion between these ring forms can also be slow, leading to separate signals for axial and equatorial protons.[1][2][3]

G

Step-by-Step Protocol:

  • Variable Temperature (VT) NMR: This is the most direct way to investigate dynamic exchange.

    • Procedure: Acquire a series of ¹H NMR spectra at different temperatures, for example, from 25°C up to 80°C or higher, in a suitable solvent like DMSO-d₆.

    • Interpretation:

      • If the doubled signals broaden, coalesce into a single peak, and then sharpen as the temperature increases, it confirms the presence of conformers in slow exchange at lower temperatures.[1][3]

      • The temperature at which the two peaks merge is the coalescence temperature (Tc), which can be used to calculate the energy barrier for the conformational change.

  • 2D NMR Spectroscopy: If the exchange is too slow to observe coalescence within a practical temperature range, or to resolve individual signals, 2D NMR is essential.

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons separated by 2-3 bonds). This will help in tracing the connectivity within each individual conformer.[6]

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (e.g., all protons of a single amino acid residue).[6][7] This is crucial for assigning all the resonances belonging to a specific residue in each conformer.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space correlations between protons that are close to each other (< 5 Å), irrespective of bond connectivity.[7][8] This is invaluable for determining the 3D structure of each conformer and identifying which protons belong to the cis or trans isomer.

Data Summary Table:

NMR Experiment Information Gained Application to Opc-Peptides
¹H NMR Basic proton chemical shifts and coupling constants.Initial observation of signal doubling or broadening.
VT-¹H NMR Information on dynamic processes and energy barriers.Confirms conformational exchange and determines coalescence temperature.
COSY J-coupling correlations (2-3 bonds).Traces proton connectivity within each conformer.
TOCSY Through-bond correlations within a spin system.Assigns all protons of a specific amino acid residue for each isomer.
NOESY/ROESY Through-space correlations (< 5 Å).Determines the 3D structure and differentiates between cis and trans isomers.
¹³C HSQC Correlation of protons to their directly attached carbons.Resolves overlapping proton signals by spreading them over a second dimension.
¹H-¹⁵N HSQC Correlation of amide protons to their nitrogens.Excellent for resolving amide proton signals, especially in labeled peptides.
Issue 2: Severe Signal Overlap in the Aliphatic and Amide Regions

Question: The ¹H NMR spectrum of my Opc-peptide is a "mess" of overlapping signals, particularly between 1-4 ppm and 7-9 ppm. How can I even begin to assign these resonances?

Answer: Signal overlap is a significant challenge in peptide NMR, and the presence of the Opc scaffold can exacerbate this.[9][10][11] The key is to use multi-dimensional NMR techniques to spread the signals out into second (and even third) dimensions.

G

Step-by-Step Protocol:

  • Heteronuclear Correlation Spectroscopy: These are powerful experiments for resolving overlap.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to. Since carbon chemical shifts are much more dispersed than proton shifts, this effectively separates overlapping proton signals.[7]

    • ¹H-¹⁵N HSQC: This experiment correlates each amide proton with its corresponding nitrogen atom. For peptides, this is often the starting point for assignment, as each amino acid residue (except proline) will have one signal in this spectrum, creating a unique "fingerprint."[10] Isotopic labeling with ¹⁵N will significantly enhance the signal-to-noise of this experiment.[6][12]

  • Advanced 2D Homonuclear Experiments:

    • TOCSY: As mentioned before, TOCSY is crucial for identifying all the protons belonging to a single amino acid residue. By starting from the well-resolved amide proton in the ¹H-¹⁵N HSQC, you can trace the correlations in a TOCSY spectrum to assign the rest of the protons in that residue.[7]

    • NOESY/ROESY: Once you have assigned the protons within a residue (intra-residue), you can use NOESY or ROESY to find correlations between protons of adjacent residues (inter-residue). This allows you to "walk" along the peptide backbone to achieve sequential assignment.[7]

  • Consider Isotopic Labeling: If your peptide is produced recombinantly or if you have access to isotopically labeled amino acids for synthesis, incorporating ¹³C and ¹⁵N can open the door to even more powerful 3D NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB) that are the gold standard for assigning larger peptides and proteins.[9][13]

Frequently Asked Questions (FAQs)

Q1: My sample has poor solubility. How does this affect my NMR spectra and what can I do?

A low signal-to-noise ratio is often a result of poor sample solubility.[14] For Opc-peptides, aim for a concentration of 1-5 mM.[12] If solubility is an issue, consider screening different deuterated solvents (e.g., DMSO-d₆, methanol-d₄, acetonitrile-d₃, or mixtures) or using a co-solvent system. Adjusting the pH can also significantly impact solubility and the appearance of your spectrum.[6]

Q2: I don't see all of my expected amide proton signals. Why?

Amide protons can exchange with deuterium from the solvent (if using D₂O or methanol-d₄), leading to a disappearance of their signals. This exchange is often faster for terminal residues or in more flexible regions of the peptide.[8] To minimize this, use a solvent system with a high percentage of H₂O (e.g., 90% H₂O/10% D₂O) and work at a lower pH (around 4-5), where the exchange rate is slowest.[9]

Q3: Can I use NMR to confirm the stereochemistry of the this compound moiety?

While determining the absolute stereochemistry (S vs. R) by NMR alone is very challenging, you can use NMR to confirm the relative stereochemistry and conformation. By obtaining a full set of assignments and using NOE-derived distance restraints, you can build a 3D model of the peptide.[5][15] This model can then be compared to expected structures for the S and R enantiomers. For absolute confirmation, you would typically need to compare your data to a known standard or use a technique like X-ray crystallography.

Q4: What is the best way to prepare my Opc-peptide sample for NMR?

High purity (>95%) is crucial to avoid contaminating signals in your spectra.[6] The peptide should be dissolved in a high-quality deuterated solvent. Ensure the pH is adjusted appropriately for your peptide's stability and to minimize amide proton exchange. It is also good practice to filter your sample to remove any particulate matter that could degrade spectral quality.

References

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conform
  • Technical Support Center: Optimizing NMR Data Acquisition for Cyclo(-Phe-Trp). Benchchem.
  • peptide nmr. [No Source Found].
  • Peptide NMR Analysis Services
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conform
  • Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. Oxford Academic.
  • Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. [No Source Found].
  • Prediction of peak overlap in NMR spectra. PubMed.
  • Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics Biostructures.
  • Introduction to NMR spectroscopy of proteins. Duke Computer Science.
  • Synthesis of (S)- and (R)
  • How can one use 1H-NMR (1D) to validate the cyclic nature of the unknown peptide?. [No Source Found].
  • NMR Spectroscopy of Peptides and Proteins.
  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.
  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • (PDF) NMR of peptides.
  • H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry.
  • Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC - NIH.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing.
  • Structural characterization of cyclic peptide 2 a by NMR spectroscopy....

Sources

Technical Support Center: Optimizing HPLC Separation of 5-Oxopiperazine-2-carboxylic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 5-Oxopiperazine-2-carboxylic acid. This guide is designed for researchers, analytical chemists, and drug development professionals who are tasked with developing and optimizing robust HPLC methods for the separation of its diastereomers.

The successful separation and quantification of these stereoisomers are critical for ensuring the purity, safety, and efficacy of pharmaceutical products. Diastereomers, unlike enantiomers, possess different physicochemical properties, which allows for their separation on standard achiral stationary phases.[1] However, achieving optimal resolution can be challenging due to their structural similarity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles, to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during method development and routine analysis. Each issue is presented in a question-and-answer format, explaining the root cause and providing a systematic approach to resolution.

Q1: I am seeing poor resolution or complete co-elution of my diastereomer peaks. What should I do?

Poor resolution is the most common challenge in diastereomer separation. The key is to systematically manipulate chromatographic parameters that influence selectivity (


) and efficiency (N).

Causality: Resolution (Rs) is a function of selectivity, efficiency, and retention factor (k). To improve it, you must enhance the differential interactions between your diastereomers and the stationary/mobile phase.

Systematic Troubleshooting Protocol:

  • Mobile Phase Optimization (Highest Impact):

    • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile vs. methanol) can significantly alter selectivity. Acetonitrile often provides sharper peaks and different selectivity compared to methanol due to its lower viscosity and different solvent properties.

      • Action: Perform a scouting gradient with both acetonitrile/water and methanol/water mobile phases to see which provides better initial separation.

    • pH Control: 5-Oxopiperazine-2-carboxylic acid has both an acidic carboxylic acid group and basic nitrogen atoms in the piperazine ring. The mobile phase pH will dictate the ionization state of these functional groups, profoundly impacting retention and selectivity.

      • Action: Screen a range of pH values using appropriate buffers (e.g., phosphate, formate, or acetate). Start with a pH 2-3 units away from the pKa of the carboxylic acid to ensure it is fully protonated and interacts predictably with a reversed-phase column. A pH around 2.5-3.5 is a common starting point for acidic compounds.

    • Buffer Concentration: The ionic strength of the buffer can influence peak shape and retention, especially if secondary ionic interactions are at play.

      • Action: Start with a buffer concentration of 10-25 mM. If peak tailing is observed, increasing the buffer strength may help.

  • Stationary Phase Selection:

    • If mobile phase optimization is insufficient, the column chemistry is the next critical factor. Not all C18 columns are the same.

      • Action: Switch to a column with a different selectivity. For polar compounds like this, a polar-embedded phase (e.g., amide or carbamate) or a phenyl-hexyl phase can offer alternative retention mechanisms (pi-pi interactions, hydrogen bonding) that may significantly improve resolution.[2]

  • Temperature Adjustment:

    • Column temperature affects mobile phase viscosity and the kinetics of mass transfer, which can alter both retention times and selectivity.

      • Action: Evaluate the separation at different temperatures (e.g., 25°C, 35°C, and 45°C). Sometimes, a lower temperature can enhance the subtle energetic differences between diastereomer interactions with the stationary phase, improving resolution.

A systematic approach to troubleshooting poor resolution is crucial. The following workflow illustrates this process:

G cluster_0 Troubleshooting Workflow: Poor Resolution start Poor or No Resolution (Rs < 1.5) mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase organic_mod Vary Organic Modifier (ACN vs. MeOH) mobile_phase->organic_mod ph_adjust Screen pH (e.g., 2.5, 4.5, 6.5) organic_mod->ph_adjust check_res1 Resolution Improved? ph_adjust->check_res1 stationary_phase Step 2: Change Stationary Phase check_res1->stationary_phase No fine_tune Fine-tune Isocratic Hold or Gradient Slope check_res1->fine_tune Yes column_select Try Different Selectivity (e.g., Polar-Embedded, Phenyl-Hexyl) stationary_phase->column_select check_res2 Resolution Improved? column_select->check_res2 temp_adjust Step 3: Adjust Temperature check_res2->temp_adjust No check_res2->fine_tune Yes temp_screen Screen Temperature (e.g., 25°C, 35°C, 45°C) temp_adjust->temp_screen check_res3 Resolution Improved? temp_screen->check_res3 check_res3->fine_tune Yes success Resolution Achieved (Rs ≥ 1.5) check_res3->success No, consult specialist fine_tune->success

Caption: A systematic workflow for troubleshooting poor resolution.

Q2: My diastereomer peaks are exhibiting significant tailing. How can I improve the peak shape?

Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues with the sample solvent.

Causality & Solutions:

  • Secondary Silanol Interactions: The free silanol groups on the silica backbone of the stationary phase are acidic and can interact strongly with the basic nitrogens in the piperazine ring, causing tailing.

    • Solution 1: Use a modern, high-purity, end-capped column where most active silanols are deactivated.

    • Solution 2: Lower the mobile phase pH (e.g., to 2.5-3.0). This protonates the silanols, suppressing their ionization and minimizing ionic interactions.[3]

    • Solution 3: Add a basic modifier like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). TEA acts as a competing base, masking the active silanols. However, this can shorten column lifetime and is often unnecessary with modern columns.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion.[4]

    • Solution: Dissolve the sample in the initial mobile phase composition or a weaker solvent.

Q3: I am struggling with drifting or inconsistent retention times between injections. What is the cause?

Reproducible retention times are essential for reliable identification and quantification. Drifting times usually point to an unstable system.

Causality & Solutions:

  • Insufficient Column Equilibration: This is the most common cause. If the column is not fully equilibrated with the mobile phase before injection, especially after a gradient run, retention times will shift.

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection. Monitor the baseline until it is stable.[5]

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component or absorption of atmospheric CO2, which can alter the pH of unbuffered solutions.

    • Solution: Prepare fresh mobile phase daily and keep the reservoirs capped. Use a buffer to maintain a stable pH.

  • Temperature Fluctuations: Changes in ambient temperature can affect the column temperature if a column oven is not used, leading to shifts in retention.

    • Solution: Use a thermostatically controlled column compartment and set it to a stable temperature, preferably slightly above ambient (e.g., 30°C).

  • Pump and System Leaks: A leak in the system will cause the flow rate to fluctuate, leading to unstable retention times.[6]

    • Solution: Systematically check all fittings for leaks, from the pump to the detector. Check for salt buildup around fittings, which indicates a slow leak.

Frequently Asked Questions (FAQs)

Q1: What is a good set of starting conditions for developing a separation method for 5-Oxopiperazine-2-carboxylic acid diastereomers?

A good starting point is crucial for efficient method development. Based on the properties of similar piperazine derivatives, the following conditions are recommended.[7][8]

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm)Provides a good balance of retention and efficiency for polar compounds.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Ensures the carboxylic acid is protonated, leading to better retention and peak shape.
Mobile Phase B AcetonitrileA common and effective organic modifier.
Gradient 5% to 50% B over 15 minutesA broad scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30°CProvides stable operating conditions above ambient temperature.
Detection UV at 210 nmThe amide bond provides some UV absorbance at low wavelengths.
Injection Vol. 5 µLA small volume to prevent overload.

Q2: Do I need to use a chiral stationary phase (CSP) to separate these diastereomers?

No, a chiral column is generally not necessary. Diastereomers have different physical properties and can be separated on standard (achiral) HPLC columns like C18.[1][9] Chiral columns are required for separating enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment.[10]

Q3: How critical is sample preparation for this analysis?

Proper sample preparation is vital for robust and reproducible results.

  • Sample Solvent: As mentioned in the troubleshooting section, always try to dissolve your sample in the initial mobile phase composition. This prevents peak distortion and ensures compatibility with the HPLC system.

  • Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection. This removes particulates that can block column frits and damage the injector, leading to high backpressure and system downtime.[11]

Q4: My peaks are fronting instead of tailing. What does this indicate?

Peak fronting is less common than tailing but usually points to one of two issues:

  • Column Overload: This is the most frequent cause. The sample concentration is too high, leading to a non-linear relationship between the analyte concentration in the mobile and stationary phases.

    • Solution: Dilute the sample or reduce the injection volume.[3]

  • Temperature Mismatch: If the column is heated but the mobile phase is at a cooler ambient temperature, it can sometimes cause peak shape issues, though this is rare. Ensure proper pre-heating of the mobile phase if operating at high temperatures.

References

  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2021). National Institutes of Health (NIH). [Link]

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.).
  • 5-Oxo-2-tetrahydrofurancarboxylic acid (butyrolacton-5-carboxylic acid) from glutamic acid. (2017, March 3). Sciencemadness.org. [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Comparative study on separation of diastereomers by HPLC. (2014, August 5). ResearchGate. [Link]

  • Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. (2009, November 6). PubMed. [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024, March 22). Journal of the Iranian Chemical Society. [Link]

  • Process for preparing 2-piperazine carboxylic acid derivatives. (n.d.).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2021, March 18). MDPI. [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2025, October 19). ResearchGate. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Merck Millipore. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent Technologies. [Link]

  • Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. (2021, February 9). Semantic Scholar. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023, March 10). ACG Publications. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. [Link]

  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (2025, August 6). Springer. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2005, August 1). Semantic Scholar. [Link]

  • A green and efficient hydrolysis of met. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Stability issues of (S)-5-Oxopiperazine-2-carboxylic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-5-Oxopiperazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation. By understanding the inherent stability characteristics of this molecule under various pH conditions, you can ensure the integrity of your results and the quality of your drug development programs.

Introduction

This compound is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its structure, containing both a lactam (cyclic amide) and a carboxylic acid functional group, makes it susceptible to degradation under certain environmental conditions, particularly pH. This guide will delve into the potential stability challenges and provide actionable solutions.

Forced degradation studies are crucial in pharmaceutical development to understand a molecule's intrinsic stability and to identify potential degradation products.[1][2] These studies involve exposing the drug substance to stress conditions such as high and low pH, elevated temperature, light, and oxidation to accelerate degradation.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the lactam (amide) bond within the piperazine ring. This hydrolysis can be catalyzed by both acidic and alkaline conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam can be protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by water, leading to ring-opening and the formation of a linear amino acid derivative. While peptide hydrolysis typically requires strong acids and high temperatures, prolonged exposure to milder acidic conditions can still lead to degradation.[5]

  • Base-Catalyzed Hydrolysis: In alkaline solutions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the lactam. This also results in the cleavage of the amide bond and ring-opening. The rate of hydrolysis is often more significant under basic conditions compared to acidic conditions for many cyclic amides.[2]

The piperazine ring itself can also be subject to oxidative degradation, although this is generally a slower process compared to pH-mediated hydrolysis unless oxidizing agents are present.[6]

Q2: At what pH is this compound most stable?

A2: Generally, cyclic peptides and similar structures exhibit optimal stability in the slightly acidic to neutral pH range, typically around pH 3.0 to 5.0.[7] At this pH, both acid- and base-catalyzed hydrolysis rates are minimized. The exact optimal pH for this compound would need to be determined empirically through a formal pH-rate profile study. However, based on the general behavior of similar cyclic structures, a V-shaped pH-rate profile is expected, with the lowest degradation rate occurring in the acidic range.[7]

Q3: Can racemization of the chiral center occur during storage or under stress conditions?

A3: Racemization at the α-carbon (C2) is a potential concern, particularly under basic conditions. The proton on the α-carbon can be abstracted by a base to form a carbanion intermediate. Reprotonation of this planar intermediate can occur from either face, leading to a mixture of (S) and (R) enantiomers. The extent of racemization will depend on the strength of the base, temperature, and duration of exposure. It is crucial to monitor the enantiomeric purity of this compound throughout your experiments, especially when working at neutral to alkaline pH.

Q4: What are the expected degradation products I should monitor for?

A4: The primary degradation product from hydrolysis will be the corresponding linear amino acid, (S)-2-amino-5-carboxypentanoic acid. Under oxidative stress, N-oxide derivatives or other oxidized species could potentially form.[8] In cases of racemization, the (R)-enantiomer of 5-Oxopiperazine-2-carboxylic acid would be a key impurity to monitor. Analytical techniques such as HPLC or LC-MS are essential for separating and identifying these potential degradants.[9]

Troubleshooting Guide

Issue 1: I am observing a loss of my parent compound in solution over time, even at neutral pH.
Potential Cause Troubleshooting Steps
Hydrolysis Even at neutral pH, hydrolysis can occur, albeit at a slower rate than under acidic or basic conditions.[10] 1. Re-evaluate Storage Conditions: Store stock solutions at lower temperatures (-20°C or -80°C) and in smaller aliquots to minimize freeze-thaw cycles.[11] 2. Buffer Selection: Ensure the buffer system used is appropriate and does not contain components that could catalyze degradation. 3. pH Shift: Monitor the pH of your solution over time, as it may drift.
Adsorption The compound may be adsorbing to the surface of the storage container (e.g., glass or plastic).
Microbial Contamination If solutions are not sterile, microbial growth can lead to degradation of the compound.
Issue 2: My analytical results show a new peak eluting close to my main peak in my chiral HPLC analysis.
Potential Cause Troubleshooting Steps
Racemization The new peak is likely the (R)-enantiomer, indicating that racemization has occurred.
Epimerization If there are other chiral centers in a larger molecule containing this moiety, epimerization at a different center could be a possibility.
Issue 3: I am seeing multiple degradation peaks in my HPLC/LC-MS analysis after forced degradation studies.
Potential Cause Troubleshooting Steps
Multiple Degradation Pathways Under harsh stress conditions (e.g., strong acid/base, high heat, potent oxidizers), multiple degradation pathways can be initiated simultaneously.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment

This protocol outlines a forced degradation study to evaluate the stability of this compound across a range of pH values.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate and acetate buffers for various pH values (e.g., pH 3, 5, 7, 9, 11)[12]

  • HPLC or UPLC system with a suitable C18 column and a chiral column

  • Mass spectrometer (optional but recommended)

  • pH meter

  • Incubator or water bath

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • For each pH condition, dilute the stock solution with the appropriate acidic, basic, or buffer solution to a final concentration (e.g., 0.1 mg/mL).

    • Prepare a control sample by diluting the stock solution with the initial solvent.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Immediately neutralize the acidic and basic samples before analysis to prevent further degradation on the autosampler.

    • Analyze all samples by a stability-indicating HPLC method (using a C18 column) to quantify the parent compound and any degradation products.

    • Analyze the samples by a chiral HPLC method to assess for racemization.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining against time for each pH condition.

    • Calculate the degradation rate constant (k) for each pH.

    • Plot log(k) versus pH to generate a pH-rate profile.

Data Summary Table:

pHTemperature (°C)Time (hours)% Parent Remaining% Degradation Product 1% (R)-enantiomer
1.060010000
24
3.060010000
24
7.060010000
24
9.060010000
24
11.060010000
24

This table should be populated with experimental data.

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL) samples Prepare Samples (0.1 mg/mL) stock->samples ph_solutions Acidic, Basic, and Buffer Solutions ph_solutions->samples incubation Incubate at Controlled Temperature (e.g., 60°C) samples->incubation sampling Withdraw Aliquots at Time Points incubation->sampling neutralize Neutralize Samples sampling->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc chiral_hplc Chiral HPLC Analysis neutralize->chiral_hplc data_analysis Plot % Remaining vs. Time Calculate Rate Constants hplc->data_analysis chiral_hplc->data_analysis ph_profile Generate pH-Rate Profile data_analysis->ph_profile

Caption: Workflow for pH-dependent stability testing.

Protocol 2: Analytical Method for Stability and Chirality

A robust analytical method is critical for accurately assessing stability. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[13]

Recommended HPLC Conditions:

  • For Stability (Achiral):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a low percentage of B, ramp up to elute the compound and any more hydrophobic degradants, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 210 nm)

    • Column Temperature: 30°C

  • For Chirality:

    • Column: A polysaccharide-based chiral stationary phase (CSP) is often a good starting point.

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.[14]

    • Mode: Isocratic elution is usually preferred for chiral separations.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Detection: UV at a suitable wavelength

    • Column Temperature: 25°C

Method Validation: The chosen analytical methods should be validated according to ICH guidelines to ensure they are "stability-indicating," meaning they can separate the parent compound from its degradation products and impurities.[3]

Visualization of Degradation Pathway:

G cluster_main cluster_degradation parent (S)-5-Oxopiperazine- 2-carboxylic acid hydrolysis_product Linear Amino Acid (Ring-Opened) parent->hydrolysis_product Hydrolysis (Acid or Base) racemization_product (R)-5-Oxopiperazine- 2-carboxylic acid parent->racemization_product Racemization (Base-catalyzed)

Caption: Potential degradation pathways.

Conclusion

Understanding the stability of this compound under different pH conditions is paramount for its successful application in research and drug development. By anticipating potential degradation pathways such as hydrolysis and racemization, and by employing robust analytical methods, researchers can ensure the quality and reliability of their experimental outcomes. This guide provides a foundational framework for troubleshooting common stability issues and for designing appropriate stability studies.

References

  • Benchchem. An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.
  • Journal of Environmental Chemical Engineering. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.
  • CD Formulation. Proteins & Peptides Forced Degradation Studies.
  • ResearchGate. Hydrolysis and Cyclodehydration of Dipeptide under Hydrothermal Conditions | Request PDF.
  • ResearchGate. The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions | Request PDF.
  • The Royal Society of Chemistry. The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • PubMed. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4).
  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals.
  • ResearchGate. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Request PDF.
  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing.
  • Sigma-Aldrich. Peptide Stability and Potential Degradation Pathways.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Separation Science. Analytical Techniques In Stability Testing.
  • Arabian Journal of Chemistry. Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma.
  • PMC. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.

Sources

Navigating the Scale-Up of (S)-5-Oxopiperazine-2-carboxylic Acid Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-5-Oxopiperazine-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up the production of this valuable chiral building block. As a Senior Application Scientist, I will provide not just protocols, but also the underlying scientific principles and troubleshooting strategies to ensure a successful and efficient scale-up.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most established and scalable route commences with readily available and chiral L-serine, which is reacted with ethyl glyoxylate to form an intermediate that, after a series of transformations including N-Boc protection, cyclization, and deprotection, yields the desired product. This method is favored for its stereochemical control and the use of relatively inexpensive starting materials.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: When scaling up, meticulous control over temperature, reaction concentration, and reagent addition rates is paramount. In particular, the cyclization step is often exothermic, and poor temperature management can lead to the formation of side products. Maintaining a consistent pH during the work-up and purification is also crucial to ensure high yield and purity.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction at the bench scale. For larger-scale production, High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate, quantitative analysis of reaction conversion and impurity profiling.

Q4: What are the primary safety concerns associated with this synthesis?

A4: The reagents used in this synthesis, such as thionyl chloride (if used for esterification) and strong acids for deprotection (e.g., trifluoroacetic acid), are corrosive and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The cyclization step can be exothermic, so a robust cooling system is necessary to prevent thermal runaway.

II. Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis.

Problem Potential Cause(s) Troubleshooting Solution(s)
Low yield of the cyclized product - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product during work-up.- Monitor the reaction by HPLC to ensure completion. - Carefully control the temperature during the cyclization step, ensuring efficient heat dissipation. - Maintain a neutral or slightly acidic pH during extraction and purification to prevent hydrolysis of the lactam ring.
Formation of a significant amount of a dimeric byproduct - High reaction concentration.- Perform the cyclization reaction at a lower concentration to favor intramolecular cyclization over intermolecular dimerization.
Difficulty in removing the N-Boc protecting group - Insufficient acid strength or concentration. - Short reaction time.- Use a stronger acid, such as trifluoroacetic acid (TFA), or increase the concentration of the acid. - Extend the reaction time and monitor the deprotection by HPLC.
Product is a dark oil instead of a solid - Presence of impurities.- Purify the crude product by column chromatography on silica gel. - If the product is still an oil, try trituration with a suitable solvent system (e.g., diethyl ether/hexane) to induce crystallization.
Poor enantiomeric excess (ee) of the final product - Racemization during the synthesis.- Avoid harsh basic or acidic conditions, especially at elevated temperatures, which can cause epimerization at the chiral center. - Analyze the ee of the starting materials and intermediates to pinpoint the source of racemization.

III. Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of this compound.

A. Synthesis of N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid

This procedure is adapted from the work of Guitot et al.[1][2]

Materials:

  • L-Serine methyl ester hydrochloride

  • Ethyl glyoxylate (50% solution in toluene)

  • Sodium triacetoxyborohydride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium sulfate (anhydrous)

Procedure:

  • Reductive Amination: To a stirred suspension of L-serine methyl ester hydrochloride (1.0 eq) in DCM, add triethylamine (1.1 eq) at 0 °C. After 15 minutes, add ethyl glyoxylate (1.2 eq) and stir for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise and allow the reaction to warm to room temperature and stir overnight.

  • Boc Protection: Cool the reaction mixture to 0 °C and add a saturated aqueous solution of sodium bicarbonate. Add (Boc)₂O (1.2 eq) and stir vigorously for 4 hours.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude product in MeOH and add a catalytic amount of sodium methoxide. Stir the mixture at room temperature until the cyclization is complete (monitor by TLC or HPLC).

  • Purification: Neutralize the reaction with Amberlite® IR120 H⁺ resin, filter, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid methyl ester.

  • Saponification: Dissolve the purified ester in a mixture of THF and water, and add LiOH (1.5 eq). Stir at room temperature until the saponification is complete. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid.

B. N-Boc Deprotection

Materials:

  • N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid in DCM.

  • Add TFA (10-20 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the deprotection is complete (monitor by HPLC).

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Triturate the residue with diethyl ether to precipitate the product as the TFA salt.

  • Filter the solid and wash with cold diethyl ether to obtain this compound TFA salt.

IV. Analytical Methods

A. HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

B. Chiral HPLC Method for Enantiomeric Excess (ee) Determination

Developing a chiral HPLC method often requires screening different chiral stationary phases (CSPs). Based on the structure of the analyte, a polysaccharide-based CSP is a good starting point.

  • Column: Chiralpak® IA or similar amylose-based CSP

  • Mobile Phase: A mixture of hexane/isopropanol/TFA (e.g., 80:20:0.1)

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at 210 nm

V. Visualization of the Workflow

A. Synthesis Workflow

Synthesis_Workflow Start L-Serine Methyl Ester HCl Reductive_Amination Reductive Amination with Ethyl Glyoxylate Start->Reductive_Amination Boc_Protection N-Boc Protection Reductive_Amination->Boc_Protection Cyclization Intramolecular Cyclization Boc_Protection->Cyclization Purification_Boc Purification of N-Boc Intermediate Cyclization->Purification_Boc Saponification Saponification Purification_Boc->Saponification Deprotection N-Boc Deprotection Saponification->Deprotection Final_Purification Final Product Purification Deprotection->Final_Purification Final_Product This compound Final_Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

B. Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Is the reaction complete? Start->Check_Completion Check_Temp Was the temperature controlled? Check_Completion->Check_Temp Yes Increase_Time Increase reaction time or add more reagents. Check_Completion->Increase_Time No Check_Conc Was the reaction too concentrated? Check_Temp->Check_Conc Yes Improve_Cooling Improve cooling efficiency. Check_Temp->Improve_Cooling No Check_pH Was pH controlled during work-up? Check_Conc->Check_pH No Dilute_Reaction Dilute the reaction mixture. Check_Conc->Dilute_Reaction Yes Adjust_pH Adjust pH to be neutral or slightly acidic. Check_pH->Adjust_pH No End Yield Improved Check_pH->End Yes Increase_Time->End Improve_Cooling->End Dilute_Reaction->End Adjust_pH->End

Caption: Decision tree for troubleshooting low yield in the synthesis.

VI. References

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to (S)-5-Oxopiperazine-2-carboxylic Acid and Other Beta-Turn Mimetics for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the ability to mimic and modulate protein-protein interactions (PPIs) is a paramount objective. Beta-turns, as one of the three primary secondary structural motifs in proteins, play a critical role in mediating these interactions and are thus attractive targets for therapeutic intervention.[1][2] This guide provides an in-depth comparison of (S)-5-Oxopiperazine-2-carboxylic acid (Opc), a promising beta-turn mimetic, with other notable alternatives in the field. We will delve into their structural features, synthetic accessibility, conformational properties, and biological performance, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

The Central Role of Beta-Turns in Molecular Recognition

Beta-turns are structural motifs where the polypeptide chain reverses its direction, a feature crucial for the globular architecture of proteins and for facilitating interactions between different parts of a protein or with other molecules.[1][3] These turns are composed of four amino acid residues (designated i to i+3) and are stabilized by a hydrogen bond between the carbonyl oxygen of the ith residue and the amide proton of the (i+3)th residue.[4] The precise geometry of the turn, dictated by the dihedral angles of the central residues (i+1 and i+2), gives rise to various types of beta-turns, with types I and II being the most prevalent.[1] Given their exposed positions on protein surfaces and their involvement in numerous biological recognition events, beta-turns represent privileged structures for the design of small molecule mimetics that can either mimic the turn's function or disrupt the PPI it mediates.[2][3]

This compound: A Scaffold of Interest

This compound (Opc) has emerged as a conformationally constrained dipeptide mimic that can effectively induce a beta-turn-like structure when incorporated into a peptide sequence. Its rigidified backbone pre-organizes the peptide chain into a reverse turn, making it an attractive scaffold for the design of peptidomimetics with improved metabolic stability and bioavailability compared to their natural peptide counterparts.[1][5][6]

Synthesis and Structural Features

A straightforward and efficient synthesis of N-Boc protected this compound has been reported, starting from readily available L-serine and ethyl glyoxylate.[5][7] This accessibility is a significant advantage for its application in library synthesis and medicinal chemistry campaigns.

G L-Serine L-Serine Intermediate Schiff Base Intermediate L-Serine->Intermediate Ethyl Glyoxylate Ethyl Glyoxylate Ethyl Glyoxylate->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid Cyclization->N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid

Figure 1: Simplified synthetic scheme for this compound.

The rigid piperazine ring restricts the conformational freedom of the backbone, thereby stabilizing a beta-turn geometry. The stereochemistry at the C2 position, derived from the natural L-amino acid, is crucial for inducing the desired turn type.

Comparative Analysis with Other Beta-Turn Mimetics

The field of beta-turn mimetics is diverse, with numerous scaffolds developed to replicate the structural and functional properties of natural turns. Here, we compare this compound with other prominent examples.

Mimetic ScaffoldKey FeaturesSynthetic ComplexityConformational RigidityDemonstrated Applications
This compound Dipeptide mimic, readily synthesized from L-serine.[5][7]Low to moderateHighInduction of gamma and type II beta-turns in tetrapeptides.[5][6]
Tetra-substituted Δ⁵-2-oxopiperazine Highly substituted scaffold allowing for significant molecular diversity.[8]Moderate to highHighMimics bioactive beta-turn structures, suitable for library synthesis.[8]
trans-Pyrrolidine-3,4-dicarboxamide C₂ symmetric template, effective for mimicking side-chain displays.[3]ModerateHighIdentification of high-affinity ligands for opioid receptors.[3]
Benzodiazepines Privileged structures in medicinal chemistry, known to mimic beta-turns.[9]ModerateHighBroad range of therapeutic applications.
Monosaccharides Carbohydrate-based scaffolds offering stereochemical diversity.[9]HighHighVarious applications in peptidomimetic design.
BTD (Beta-Turn Dibenzofuran-based) Conformationally constrained aromatic scaffold.HighVery HighPotent inhibitor of Aβ40 aggregation.[10]
5-Aminovaleric acid Flexible linker, less constrained than cyclic mimetics.LowLowWeaker inhibitor of Aβ40 aggregation compared to rigid mimetics.[10]
Performance in Biological Systems: A Case Study in Aβ Aggregation Inhibition

A compelling example of the importance of conformational constraint comes from a study on the inhibition of amyloid-beta (Aβ40) aggregation, a key pathological event in Alzheimer's disease. In this study, various beta-turn mimetics were incorporated into a peptide sequence to disrupt the aggregation process. The results demonstrated a clear correlation between the rigidity of the mimetic and its inhibitory activity.[10]

A conjugate containing the highly constrained BTD (Beta-Turn Dibenzofuran-based) mimetic showed the most potent inhibition of Aβ40 fibrillation. In contrast, a more flexible mimetic, 5-aminovaleric acid, exhibited the weakest effect.[10] This highlights the principle that a pre-organized, rigid scaffold that closely mimics the native beta-turn conformation is more effective in disrupting protein-protein interactions. While a direct comparison with this compound in this specific assay is not available in the cited literature, its inherent rigidity suggests it would be a more potent inhibitor than flexible linkers.

Experimental Protocols for Characterization

The evaluation of a potential beta-turn mimetic relies on rigorous biophysical characterization to confirm its ability to induce and stabilize the desired secondary structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[5][11] For beta-turn characterization, key NMR parameters include:

  • Nuclear Overhauser Effect (NOE) signals: The presence of a strong dαN(i+2,i+3) NOE is characteristic of a type II beta-turn.[12]

  • Temperature coefficients of amide protons: A low temperature coefficient for the NH proton of the (i+3) residue suggests its involvement in an intramolecular hydrogen bond, a hallmark of a stable beta-turn.[12]

  • ³J(HN,Hα) coupling constants: These values provide information about the backbone dihedral angles.

A study on a tetrapeptide containing (R)-5-Oxopiperazine-2-carboxylic acid demonstrated an equilibrium between a γ-turn and a type II β-turn conformation, as determined by ¹H NMR spectroscopy.[5][6]

G cluster_0 NMR Analysis Workflow Sample Peptide with Mimetic 1D_NMR 1D ¹H NMR Sample->1D_NMR 2D_NMR 2D NMR (COSY, TOCSY, NOESY) 1D_NMR->2D_NMR Data_Processing Data Processing & Assignment 2D_NMR->Data_Processing Structural_Analysis Structural Analysis (NOEs, Coupling Constants, Temp. Coeff.) Data_Processing->Structural_Analysis Conclusion Conformation Determination (e.g., Beta-Turn Type) Structural_Analysis->Conclusion

Figure 2: General workflow for NMR-based conformational analysis of beta-turn mimetics.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for assessing the secondary structure content of peptides and proteins in solution.[13][14] While the CD spectra of α-helices and β-sheets are well-defined, the spectra of beta-turns can be more complex and varied.[14][15] However, a comparison of the CD spectrum of a peptide containing a mimetic with a control peptide can reveal the structural impact of the mimetic.[4][13] For instance, a peptide containing a novel beta-turn mimic was shown to maintain a beta-hairpin structure with comparable thermal stability to the parent peptide, as evidenced by CD analysis.[4][13]

Pharmacokinetic Considerations

A primary motivation for employing peptidomimetics is to overcome the poor pharmacokinetic properties of natural peptides, which are often susceptible to proteolytic degradation and exhibit short plasma half-lives.[16][17] The constrained cyclic structure of mimetics like this compound can enhance metabolic stability by shielding the amide bonds from enzymatic cleavage. While specific pharmacokinetic data for Opc-containing peptides were not found in the initial search, it is a well-established principle that such modifications generally lead to improved in vivo performance.[16][18]

Conclusion and Future Directions

This compound stands out as a valuable and accessible scaffold for the design of beta-turn mimetics. Its straightforward synthesis and inherent conformational rigidity make it an attractive starting point for developing novel peptidomimetic drugs. The comparative analysis with other mimetics underscores the importance of structural pre-organization for achieving high biological activity.

Future research should focus on:

  • Direct comparative studies: Head-to-head comparisons of this compound with other leading beta-turn mimetics in a variety of biological assays are needed to definitively establish its relative advantages.

  • Library synthesis and screening: The modular synthesis of Opc allows for the creation of diverse chemical libraries to screen for potent modulators of various protein-protein interactions.[8][19]

  • In-depth pharmacokinetic profiling: Comprehensive studies are required to quantify the impact of Opc incorporation on the metabolic stability, bioavailability, and in vivo efficacy of therapeutic peptides.

By leveraging the principles of rational design and thorough experimental validation, researchers can harness the potential of this compound and other advanced beta-turn mimetics to develop the next generation of targeted therapeutics.

References

  • Kim, J., Lee, W. S., Koo, J., Lee, J., & Park, S. B. (2014). Synthesis and library construction of privileged tetra-substituted Δ5-2-oxopiperazine as β-turn structure mimetics. PubMed.
  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436.
  • Bogan, A. A., & Thorn, K. S. (2005). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. PubMed Central.
  • Haupt, C., Leppert, J., Riemer, C., Schmid, F., Fändrich, M., & Kunjithapatham, R. (2020). β-Turn mimetic synthetic peptides as amyloid-β aggregation inhibitors.
  • Various Authors. (n.d.). Bioactive ∆ 5 -2-oxopiperazines currently under the drug.
  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics.
  • Merritt, H. I., Sawyer, N., & Arora, P. S. (2020). β-Turn Mimics by Chemical Ligation.
  • Golemi, D., & Tzakos, A. G. (2021).
  • ChemDiv. (n.d.). Peptidomimetics of Beta-Turn Motifs Library. ChemDiv.
  • Merritt, H. I., Sawyer, N., & Arora, P. S. (2020).
  • Wishart, D. S. (2012). Identification of helix capping and β-turn motifs from NMR chemical shifts. PubMed Central.
  • Sharma, A., & Kumar, P. (2018).
  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)
  • Kim, H. Y., & Park, S. B. (2016). β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase. RSC Publishing.
  • Löwenstein, Y., & Prell, E. (2013).
  • Löwenstein, Y., & Prell, E. (2013).
  • Woody, R. W. (1995).
  • Brahms, S., Brahms, J., & Spach, G. (1977). Circular dichroism of beta turns in peptides and proteins. PubMed.
  • IMSERC. (n.d.). Protein NMR.Secondary Structure.Beta Turn. IMSERC.

Sources

Biological activity of peptides with (S)-5-Oxopiperazine-2-carboxylic acid versus native peptides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Biological Activity and Performance

For researchers, scientists, and professionals in drug development, the limitations of native peptides—namely their susceptibility to enzymatic degradation and poor bioavailability—are persistent challenges.[1] The quest for robust peptide mimetics has led to innovative scaffolds that retain biological activity while offering superior pharmaceutical properties. Among these, the (S)-5-Oxopiperazine-2-carboxylic acid (Opz) moiety stands out as a powerful tool for rigidifying the peptide backbone, leading to significant improvements in stability and conformational control.[2][3]

This guide provides an in-depth comparison of the biological activity of peptides incorporating the Opz scaffold versus their native counterparts. We will explore the structural rationale, present comparative experimental data, and provide detailed protocols for the synthesis and evaluation of these promising therapeutic candidates.

The Structural Imperative: Conformational Rigidity

Native peptides often exist as a flexible ensemble of conformations in solution, which can be entropically unfavorable for high-affinity receptor binding.[4] The incorporation of a 2-oxopiperazine ring into the peptide backbone introduces a significant conformational constraint.[2][3] This rigid structure reduces the peptide's flexibility, which can pre-organize the pharmacophoric elements into a bioactive conformation, potentially leading to enhanced binding affinity and receptor selectivity.[1][4]

Furthermore, the tertiary amide bond within the oxopiperazine ring is sterically shielded, rendering it significantly less susceptible to cleavage by proteases. This inherent resistance to enzymatic degradation is a primary driver for the improved pharmacokinetic profiles observed in Opz-containing peptides.

cluster_0 Native Dipeptide cluster_1 Opz-Modified Dipeptide Mimic Native_N N-terminus Amide_Bond Amide_Bond Native_N->Amide_Bond Flexible Amide Bond (Susceptible to Proteolysis) Native_C C-terminus Amide_Bond->Native_C Opz_N N-terminus Opz_Scaffold Opz_Scaffold Opz_N->Opz_Scaffold Rigid Opz Scaffold (Resistant to Proteolysis) Opz_C C-terminus Opz_Scaffold->Opz_C cluster_workflow Comparative Evaluation Workflow Synthesis Peptide Synthesis (Native & Opz-Modified) Purification Purification & Characterization (HPLC, MS) Synthesis->Purification Stability_Assay In Vitro Stability Assay (Plasma Incubation) Purification->Stability_Assay Binding_Assay Receptor Binding Assay (Ki Determination) Purification->Binding_Assay Data_Analysis Data Analysis & Comparison Stability_Assay->Data_Analysis Functional_Assay Functional Assay (EC50/IC50 Determination) Binding_Assay->Functional_Assay Functional_Assay->Data_Analysis

Caption: A typical experimental workflow for the comparative analysis of native versus Opz-modified peptides.

Conclusion and Future Outlook

The incorporation of this compound represents a validated and highly effective strategy in peptidomimetic design. By enforcing conformational rigidity and providing a steric shield against proteolysis, the Opz scaffold directly addresses the primary liabilities of native peptides. The resulting analogues often exhibit superior proteolytic stability, enhanced receptor affinity, and improved pharmacokinetic profiles, sometimes even achieving oral bioavailability.

As our understanding of structure-activity relationships continues to grow, the rational design and synthesis of Opz-containing peptides will undoubtedly play an increasingly important role in the development of next-generation therapeutics. The experimental protocols provided herein offer a robust framework for researchers to explore the potential of this powerful peptidomimetic scaffold in their own drug discovery programs.

References

  • García-Ramos, Y., et al. (2013). Highly functionalized 2-oxopiperazine-based peptidomimetics: an approach to PAR1 antagonists. European Journal of Medicinal Chemistry. Available at: [Link]

  • Suwal, S., & Kodadek, T. (2013). Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. Organic & Biomolecular Chemistry. Available at: [Link]

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry. Available at: [Link]

  • Limbach, M., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Suwal, S., & Kodadek, T. (2013). Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kühne, S., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Muttenthaler, M., et al. (2021). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

  • Tian, X., et al. (2008). Discovery of Orally Bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 Receptor Agonists as Potential Antiobesity Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Kühne, S., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. Available at: [Link]

  • Gloeckner, C., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. Available at: [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. Available at: [Link]

  • Didier, A., et al. (1998). 2-Oxopiperazine-based gamma-turn conformationally constrained peptides: synthesis of CCK-4 analogues. Journal of Peptide Research. Available at: [Link]

  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology. Available at: [Link]

  • Pohlmann, A., et al. (1998). Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. Journal of Peptide Research. Available at: [Link]

Sources

A Senior Application Scientist's Guide to (S)-5-Oxopiperazine-2-carboxylic Acid in Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, the challenge of transforming potent but unstable peptide leads into viable drug candidates is paramount. Peptides often suffer from poor metabolic stability and low oral bioavailability, hindering their clinical translation.[1][2] A key strategy to overcome these hurdles is the introduction of conformational constraints into the peptide backbone. This guide provides an in-depth comparison of (S)-5-Oxopiperazine-2-carboxylic acid, a constrained dipeptide mimetic, against other common scaffolding alternatives, supported by experimental insights and protocols for its application.

The Rationale for Conformational Constraint: Beyond the Floppy Peptide

Native peptides are often highly flexible, adopting a multitude of conformations in solution. While this flexibility is crucial for their biological function, it also exposes them to proteolytic enzymes, leading to rapid degradation. By rigidifying the peptide backbone, we can pre-organize the molecule into a bioactive conformation that is recognized by its target receptor, while simultaneously sterically shielding the amide bonds from enzymatic cleavage.[3] This "locking" of the structure can lead to significant improvements in both potency and pharmacokinetic properties.

This compound serves as an excellent tool for this purpose. It is a cyclic scaffold that can be readily incorporated into a peptide sequence, where it mimics the turn structures, such as β-turns and γ-turns, that are critical for molecular recognition in many peptide-protein interactions.[4][5][6][7]

Structural Advantages of the Piperazinone Scaffold

The this compound scaffold offers several distinct advantages over other peptidomimetic strategies. Its six-membered ring structure imparts a well-defined and predictable geometry upon the peptide chain.[8]

Here is a structural representation of how this compound functions as a dipeptide mimetic:

G cluster_0 Flexible Dipeptide cluster_1 This compound Mimic Ala-Gly H₂N-Ala-Gly-COOH Piperazinone Ala-Gly->Piperazinone Conformational Constraint caption This compound structure

Caption: Structural comparison of a flexible dipeptide and the rigid piperazinone scaffold.

Unlike linear peptide modifications, the piperazinone ring system offers a more rigid constraint, which can be crucial for achieving high-affinity binding. Furthermore, the piperazine core is considered a "privileged scaffold" in medicinal chemistry, known for its favorable physicochemical properties, including aqueous solubility and synthetic tractability.[9]

Comparative Performance: Piperazinone vs. Other Scaffolds

To truly appreciate the utility of this compound, it is essential to compare it with other commonly employed peptide mimetics.

Scaffold TypeKey AdvantagesPotential DisadvantagesRepresentative Experimental Data (Example)
This compound High rigidity, mimics β- and γ-turns, synthetically accessible, favorable ADME properties.[4][5][8]May over-constrain the peptide if the native conformation is not a turn.Incorporation into a tetrapeptide induced a defined γ-turn/β-turn equilibrium, as confirmed by ¹H NMR.[4][5]
Pyrrolidone-based Mimetics Can mimic different turn types, well-established chemistry.Can be susceptible to enzymatic opening of the lactam ring.Derivatives have shown potent antibacterial activity, with MIC values as low as 3.9 µg/mL against S. aureus.[10]
Diketopiperazines (DKPs) Cyclic dipeptides with inherent rigidity, can improve cell permeability.[1]Limited to mimicking dipeptide segments, can sometimes exhibit poor solubility.DKP analogs have shown moderate stability in rat liver microsomes.[11]
Aza-peptides Replacement of the α-carbon with a nitrogen atom, can alter hydrogen bonding and conformation.Synthesis can be complex, potential for altered receptor interactions.Can lead to increased resistance to proteolysis.
Peptoids N-substituted glycine oligomers, completely resistant to proteolysis, high cell permeability.[3]Lack of chiral centers can reduce binding specificity, highly flexible backbone.[3]Often exhibit lower initial binding affinities compared to parent peptides.[3]

As the table illustrates, the choice of scaffold is highly dependent on the specific therapeutic target and the desired properties of the final drug candidate.

Experimental Protocols: Synthesis and Evaluation

The successful application of this compound in drug design relies on robust synthetic and analytical methodologies.

This protocol outlines the general steps for incorporating the piperazinone scaffold into a peptide chain using Fmoc-based solid-phase synthesis.

  • Resin Preparation: Start with a suitable resin, such as a pre-loaded Wang or Rink amide resin, depending on the desired C-terminal functionality. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Amino Acid Coupling: Activate the carboxylic acid of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and add it to the resin.

  • Piperazinone Incorporation: To incorporate the this compound, it should be appropriately N-protected (e.g., with a Boc group) and then coupled using the same procedure as for a standard amino acid.

  • Chain Elongation: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS) and analytical HPLC.

This assay compares the stability of a piperazinone-containing peptide with its linear, unmodified counterpart in the presence of a relevant protease.

  • Peptide Preparation: Prepare stock solutions of both the modified and unmodified peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Enzyme Preparation: Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.

  • Incubation: Incubate a known concentration of each peptide with the protease at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding a strong acid (e.g., TFA) or an organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the half-life (t½) of each peptide.

Here is a workflow diagram for the proteolytic stability assay:

G cluster_workflow Proteolytic Stability Assay Workflow Start Prepare Peptide & Protease Solutions Incubate Incubate Peptides with Protease at 37°C Start->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by RP-HPLC Quench->Analyze Data Calculate Half-Life (t½) Analyze->Data

Caption: Workflow for determining the in vitro proteolytic stability of peptides.

Conclusion and Future Perspectives

This compound is a powerful and versatile tool in the medicinal chemist's arsenal for the design of potent and stable peptidomimetic drugs. Its ability to induce well-defined turn conformations can lead to significant improvements in biological activity and pharmacokinetic properties. While no single scaffold is a universal solution, the piperazinone core offers a compelling balance of conformational constraint, synthetic accessibility, and favorable drug-like properties. As our understanding of peptide-protein interactions continues to grow, the strategic application of such constrained mimetics will undoubtedly play an increasingly important role in the development of the next generation of peptide-based therapeutics.

References

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • Limbach, M., Lygin, A. V., Korotkov, V. S., Es-Sayed, M., & de Meijere, A. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3338–3342. [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed. [Link]

  • Pohlmann, A., Guillaume, D., Quirion, J. C., & Husson, H. P. (1998). Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. International Journal of Peptide and Protein Research, 51(2), 116–120. [Link]

  • Scott, W. L., O'Donnell, M. J., & Delgado, F. (2005). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC. [Link]

  • Usmanova, L., Dar'in, D., Novikov, M. S., Gureev, M., & Krasavin, M. (2018). Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli-Cushman Reaction. The Journal of Organic Chemistry, 83(10), 5859–5868. [Link]

  • Galdino, A. C. S., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • Kim, D. H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. PMC. [Link]

  • Di Mauro, G., et al. (2018). Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. Molecules, 23(10), 2465. [Link]

  • Usmanova, L., Dar'in, D., Novikov, M. S., Gureev, M., & Krasavin, M. (2018). Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli–Cushman Reaction. Sci-Hub. [Link]

  • Khavinson, V. K., et al. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. Molecules, 28(17), 6348. [Link]

  • Gümüş, M. K. (n.d.). Peptide Synthesis and Characterization Stages. IntechOpen. [Link]

  • Faizan, M., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

  • Pohlmann, A., Guillaume, D., Quirion, J., & Husson, H. (1998). Synthesis and conformational analysis of two 2‐oxopiperazine‐containing tetrapeptide analogues. The Journal of Peptide Research, 51(2), 116-120. [Link]

  • Pohlmann, A., Guillaume, D., Quirion, J. C., & Husson, H. P. (1998). Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. PubMed. [Link]

  • Journal of Drug Design and Medicinal Chemistry. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. [Link]

  • ResearchGate. (n.d.). Selected marketed drugs or drug candidates containing piperazine motif. [Link]

  • Wang, D., et al. (2022). Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. PMC. [Link]

  • Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • Patsnap. (2025). What is the role of bioisosterism in drug design?. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • Kumar, P., Forgione, M., & Fletcher, S. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules, 26(24), 7681. [Link]

  • Vaickelioniene, R., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. [Link]

Sources

A Comparative Guide to PROTAC Linker Design: Spotlight on (S)-5-Oxopiperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Linker as a Linchpin in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have ushered in a new era of therapeutics, moving beyond simple inhibition to achieve the targeted destruction of disease-causing proteins.[1] These heterobifunctional molecules consist of three components: a ligand for the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] This architecture hijacks the cell's native ubiquitin-proteasome system to tag and eliminate specific proteins.[3]

Initially viewed as a simple spacer, the linker is now universally recognized as a critical determinant of a PROTAC's success.[2][4] Its length, composition, and rigidity profoundly influence the formation and stability of the crucial POI-PROTAC-E3 ligase ternary complex, as well as the molecule's overall physicochemical properties, including cell permeability and metabolic stability.[3][4] Early PROTAC development heavily relied on flexible alkyl and polyethylene glycol (PEG) chains due to their synthetic accessibility.[3] However, the field is rapidly evolving, with a significant shift towards more rigid and functional linkers designed to optimize therapeutic potential.[4] This guide provides a comparative analysis of linker classes, with a special focus on the emerging role of rigid heterocyclic scaffolds like (S)-5-Oxopiperazine-2-carboxylic acid.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination E2 ligase transfers Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degraded Proteasome->Degradation PROTAC_release PROTAC Released (Catalytic Cycle) Proteasome->PROTAC_release

Figure 1: The PROTAC catalytic cycle.

The Shift Towards Rigidity: this compound

The limitations of highly flexible linkers—such as the entropic penalty paid upon binding and potential for poor pharmacokinetic (PK) properties—have driven the exploration of more rigid structures.[5] Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially enhancing cooperativity and improving metabolic stability.[6]

Among these, cycloalkane-based linkers, particularly those containing piperazine rings, have become widely used.[4] The piperazine scaffold offers several advantages:

  • Conformational Constraint: It reduces the number of rotatable bonds compared to linear chains, which can help lock in a bioactive conformation.[6]

  • Improved Physicochemical Properties: The inclusion of nitrogen atoms can modulate polarity and solubility.[4] Piperazine-containing linkers have been shown to increase water solubility and cell permeability.[6]

  • Metabolic Stability: Rigid structures can be less susceptible to metabolism compared to flexible PEG linkers.[]

  • Tunable Basicity: The nitrogen atoms in the piperazine ring are basic, and their pKa can be modulated by nearby chemical groups. This influences the PROTAC's protonation state at physiological pH, which in turn impacts solubility, permeability, and other ADME properties.[8][9]

This compound is a specific building block that incorporates this advantageous rigidity, providing a defined stereocenter and functional handles for modular PROTAC synthesis.

Comparative Analysis of Linker Classes

The choice of linker is a multi-parameter optimization problem. The ideal linker must balance the need for conformational freedom with the benefits of pre-organization, all while maintaining drug-like properties.

Linker_Comparison cluster_poi POI Ligand cluster_e3 E3 Ligand Flexible Flexible Linkers Alkyl Chains PEG Chains + Synthetically simple + Good for initial SAR - High entropic penalty - Poor metabolic stability Rigid Rigid Linkers This compound Other Cycloalkanes Triazoles + Pre-organizes conformation + Improved PK properties + Enhances cooperativity - Synthetically challenging Flexible->Rigid E3 Anchor Flexible->E3 Rigid->E3 POI Warhead POI->Flexible Connects POI->Rigid Connects

Figure 2: Conceptual comparison of flexible vs. rigid linkers.
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
  • Alkyl Chains: These are simple, hydrophobic linkers that are synthetically tractable.[2] While they offer conformational flexibility, their lipophilicity can negatively impact solubility and cell uptake.[3]

  • PEG Chains: PEG linkers are widely used to improve the aqueous solubility of PROTACs.[2] However, they may suffer from reduced metabolic stability and can be more challenging to synthesize in a monodisperse fashion.[2]

Rigid Linkers: Piperazine-Based and Others
  • This compound & Piperazines: As discussed, these offer a balance of rigidity and improved physicochemical properties.[4][6] PROTACs like ARV-110, which is in clinical trials, successfully incorporate piperidine and piperazine moieties to improve metabolic stability.[6][]

  • Other Rigid Scaffolds (e.g., Triazoles): Often formed via "click chemistry," triazole rings provide metabolic stability and planarity, which restricts conformation.[2]

Quantitative Performance Comparison

The ultimate measure of a linker's success lies in empirical data. Key metrics include degradation potency (DC₅₀ and Dₘₐₓ), ternary complex stability and cooperativity (α), and cell permeability. Direct cross-study comparison is challenging due to variations in targets, ligands, and cell lines. However, trends can be established by analyzing data from focused studies.

Table 1: Comparative Performance Metrics of PROTACs with Different Linker Types

Metric Flexible Linkers (PEG/Alkyl) Rigid Linkers (Piperazine-based) Rationale & Causality
Degradation Potency (DC₅₀) Often potent, but highly dependent on achieving a productive conformation. Sub-micromolar DC₅₀ values are common.[1][10] Can achieve highly potent, picomolar to low-nanomolar DC₅₀ values.[6] Rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of ternary complex formation and leading to higher potency.[5]
Maximal Degradation (Dₘₐₓ) Variable; can be limited by poor ternary complex stability or the "hook effect". Often achieves high Dₘₐₓ (>90%), indicating efficient and sustained degradation. A stable and productive ternary complex, facilitated by an optimal rigid linker, leads to more efficient ubiquitination and higher maximal degradation.
Ternary Complex Cooperativity (α) Can be low or even negative (α < 1) if the linker induces steric clashes.[11] Can be significantly enhanced (α > 1), indicating favorable protein-protein interactions.[12][13] The linker dictates the relative orientation of the POI and E3 ligase. Rigid linkers can enforce a geometry that creates new, favorable protein-protein contacts, stabilizing the complex.[14]

| Cell Permeability | PEG linkers can improve solubility but may not always enhance permeability. Alkyl linkers can be too lipophilic.[15] | Piperazine linkers can improve both solubility and permeability by balancing polarity and enabling folded, less polar conformations in membranes.[6][15] | The ability of a PROTAC to adopt a folded conformation, masking polar surface area, is correlated with higher cell permeability. Rigid-flexible linkers can act as "molecular chameleons".[15][16] |

Experimental Protocols for Linker Evaluation

A rigorous, systematic evaluation is key to identifying the optimal linker. The following protocols outline standard methodologies for characterizing PROTAC performance.

Workflow for Comparative Linker Analysis

Experimental_Workflow synthesis 1. Synthesize PROTAC Library (Varying Linkers) biophysical 2. Biophysical Assays (Ternary Complex Formation) synthesis->biophysical cellular_degradation 3. Cellular Degradation Assays (DC50 / Dmax) biophysical->cellular_degradation Correlate cooperativity to potency lead_optimization 5. Lead Optimization biophysical->lead_optimization cellular_pk 4. Permeability & PK Assays cellular_degradation->cellular_pk Confirm cell activity cellular_pk->lead_optimization

Figure 3: High-level workflow for PROTAC linker evaluation.
Protocol 1: Ternary Complex Formation Assay (NanoBRET™)

Objective: To measure PROTAC-induced ternary complex formation in living cells, providing data on complex stability and kinetics.[17]

Rationale: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a sensitive, real-time method to monitor protein-protein interactions.[18] It provides a direct readout of complex formation inside the cell, which is the crucial first step for degradation.[19]

Methodology:

  • Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express the target protein (POI) fused to a NanoLuc® luciferase (the BRET donor). Also, transiently transfect or stably express the E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag® (the BRET acceptor).[20]

  • Reagent Preparation:

    • Prepare HaloTag® NanoBRET® Ligand according to the manufacturer's protocol.

    • Prepare a serial dilution of the PROTAC compounds to be tested.

  • Assay Execution:

    • Seed the engineered cells into a 384-well white assay plate.[20]

    • Treat cells with the HaloTag® ligand to label the E3 ligase fusion protein.

    • Add the serially diluted PROTAC compounds to the wells. Include a vehicle control (e.g., DMSO).

    • Add the NanoBRET® substrate.

  • Data Acquisition:

    • Measure luminescence at two wavelengths (donor emission and acceptor emission) using a plate reader equipped for BRET measurements.[20]

    • The NanoBRET™ ratio is calculated by dividing the acceptor emission by the donor emission.

  • Analysis:

    • Plot the NanoBRET™ ratio against the PROTAC concentration. The resulting bell-shaped curve reflects the formation and subsequent self-competition (hook effect) of the ternary complex. The peak of the curve indicates the relative stability and population of the complex.[17]

Protocol 2: Target Protein Degradation Assay (HiBiT Lytic Assay)

Objective: To quantitatively measure the extent and potency of target protein degradation (Dₘₐₓ and DC₅₀) in cells.[21]

Rationale: The HiBiT system is a highly sensitive and quantitative method for measuring protein levels.[22] It relies on CRISPR/Cas9 to tag the endogenous POI with a small 11-amino-acid peptide (HiBiT). This endogenous tagging preserves native protein regulation and expression levels, providing more physiologically relevant data than overexpression systems.[21] The lytic endpoint format is robust and suitable for high-throughput screening.[22]

Methodology:

  • Cell Line Preparation: Use a cell line where the endogenous locus of the POI has been edited using CRISPR/Cas9 to insert the HiBiT tag sequence.[22]

  • Cell Plating: Seed the HiBiT-tagged cells into a 96-well or 384-well white assay plate and incubate overnight.[23]

  • Compound Treatment:

    • Prepare an 8- to 12-point serial dilution of each PROTAC linker variant in the appropriate cell culture medium.

    • Treat the cells with the compounds for a predetermined time (e.g., 18-24 hours) to allow for degradation.

  • Lysis and Detection:

    • Prepare the Nano-Glo® HiBiT Lytic Reagent by combining the buffer, substrate, and LgBiT protein (the large complementary subunit).[24]

    • Add the lytic reagent to each well. This lyses the cells and allows the LgBiT to bind to any remaining HiBiT-tagged POI, generating a luminescent signal.

    • Incubate for 10 minutes at room temperature on an orbital shaker to ensure complete lysis and signal generation.[24]

  • Data Acquisition: Measure the luminescence signal using a plate luminometer.

  • Analysis:

    • Normalize the luminescence data to the vehicle control (DMSO, representing 100% protein level).

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve (e.g., four-parameter variable slope) to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[22]

Conclusion and Future Outlook

The linker is a master regulator of PROTAC efficacy. The strategic shift from flexible to rigid linkers, particularly those incorporating heterocyclic scaffolds like this compound, represents a significant advance in rational PROTAC design. These rigid linkers offer a powerful tool to enhance degradation potency, improve ternary complex cooperativity, and optimize pharmacokinetic properties such as cell permeability.[5][6]

While flexible linkers remain valuable for initial screening, the data strongly suggest that linker rigidification is a key strategy for developing clinical candidates. The future of PROTAC design will likely involve a more sophisticated, multi-faceted approach, combining computational modeling to predict ternary complex structures with high-throughput empirical screening of diverse linker chemistries.[14] By understanding and exploiting the nuanced effects of linker composition, researchers can unlock the full therapeutic potential of targeted protein degradation.

References

  • Daniels, D. L., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments, (165). Retrieved from [Link]

  • Ishida, T., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Nature Communications. Retrieved from [Link]

  • Riching, K. M., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments, (165). Retrieved from [Link]

  • Maple, H. J., et al. (2021). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. Retrieved from [Link]

  • Takahashi, D., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Maple, H. J., et al. (2021). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of the American Chemical Society. Retrieved from [Link]

  • Ohoka, N., et al. (2020). Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Robers, M. B., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. Retrieved from [Link]

  • Singh, R., et al. (2025). Structure-Informed Design of High-Cooperativity PROTAC Targeting SARS-CoV-2 RdRp via Click Chemistry and Enhanced Sampling Simulations. ACS Central Science. Retrieved from [Link]

  • Reaction Biology. (n.d.). BRD4 Ternary Complex PROTAC Assay Service. Retrieved from [Link]

  • Jin, Y., et al. (2023). Exploring PROTAC Cooperativity with Coarse-Grained Alchemical Methods. The Journal of Physical Chemistry B. Retrieved from [Link]

  • BMG LABTECH. (n.d.). dTAG Assay for Targeted Degradation of Proteins. Retrieved from [Link]

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Roy, M. J., et al. (2019). Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. Nature Communications. Retrieved from [Link]

  • Hao, G.-F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved from [Link]

  • Scott, J. S., et al. (2021). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... ResearchGate. Retrieved from [Link]

  • Fallacara, A. L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Retrieved from [Link]

  • Fallacara, A. L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Retrieved from [Link]

  • Hao, G.-F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Fallacara, A. L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Retrieved from [Link]

Sources

Validation of chiral purity of (S)-5-Oxopiperazine-2-carboxylic acid by different analytical methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Validation of Chiral Purity for (S)-5-Oxopiperazine-2-carboxylic Acid

In the landscape of pharmaceutical development, the stereochemical identity of an active pharmaceutical ingredient (API) is not merely a structural detail but a critical determinant of its pharmacological and toxicological profile. For molecules like this compound, a key chiral building block, ensuring enantiomeric purity is paramount. The presence of its unwanted enantiomer, (R)-5-Oxopiperazine-2-carboxylic acid, can lead to reduced efficacy, altered pharmacokinetics, or even adverse effects. This guide provides a comprehensive comparison of various analytical methodologies for the validation of the chiral purity of this compound, offering insights into the principles, experimental protocols, and relative merits of each technique.

The validation of these analytical methods is conducted in accordance with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring data integrity and regulatory compliance.[1][2]

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC stands as the most widely adopted technique for enantiomeric separation in the pharmaceutical industry due to its robustness, reproducibility, and broad applicability.[3] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).

Principle of Separation: The core of chiral HPLC lies in the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The difference in the stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds, including piperazine derivatives.[4]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically sufficient.

  • Chiral Stationary Phase: A Chiralpak® IC column (cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel) is a recommended starting point for piperazine derivatives.[4][5]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, methanol, and a basic additive like diethylamine (DEA) (e.g., 90:10:0.1 v/v/v). The organic modifiers influence the polarity and the additive helps to improve peak shape and resolution.[5]

  • Sample Preparation:

    • Prepare a stock solution of racemic 5-Oxopiperazine-2-carboxylic acid in the mobile phase (e.g., 1 mg/mL).

    • Prepare a working standard solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 10 µL

    • Detection: UV at 205 nm[4]

Causality in Experimental Choices: The choice of a polysaccharide-based CSP is based on its proven success in resolving a broad spectrum of chiral molecules through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The addition of a basic modifier like DEA is crucial for amino acids and their derivatives to minimize tailing by masking residual silanol groups on the silica support and ensuring the analyte is in a suitable ionization state.

Data Presentation:

ParameterTypical Value
Resolution (Rs)> 2.0
Limit of Detection (LOD)~0.01%
Limit of Quantitation (LOQ)~0.05%
Precision (%RSD)< 5%

Workflow Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Racemate Racemic Standard Dilution Dilution & Filtration Racemate->Dilution Injector Injector Dilution->Injector Inject Sample Column Chiral Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Acquire Data Integration Peak Integration Chromatogram->Integration Purity Chiral Purity (%) Integration->Purity

Caption: Workflow for Chiral HPLC Method.

Chiral Gas Chromatography (Chiral GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable chiral compounds. For non-volatile analytes like amino acids and their derivatives, derivatization is a necessary prerequisite to increase their volatility.[6][7]

Principle of Separation: Similar to chiral HPLC, separation is achieved on a chiral stationary phase. For amino acids, Chirasil®-Val, a polysiloxane-based CSP functionalized with L-valine-tert-butylamide, is commonly used.[8] The enantiomers of the derivatized analyte interact differently with the chiral selector, leading to their separation.

Experimental Protocol:

  • Derivatization: A two-step derivatization is typically required for amino acids.[6]

    • Esterification: The carboxylic acid group is esterified, for example, by reacting with methanolic HCl.

    • Acylation: The amino group is then acylated using an agent like trifluoroacetic anhydride (TFAA) to block its polarity.[6]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used.

  • Chiral Stationary Phase: A CHIRALDEX® G-TA (trifluoroacetyl derivatized cyclodextrin) or a Chirasil®-Val column is suitable.[6][8]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: e.g., start at 100 °C, ramp to 180 °C at 5 °C/min

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium

Causality in Experimental Choices: Derivatization is essential to make the polar amino acid derivative volatile and prevent unwanted interactions with the column.[7] The choice of derivatizing agents like TFAA results in highly volatile derivatives, leading to shorter analysis times and better peak shapes.[6] GC-MS is often preferred for its higher sensitivity and ability to provide structural information.[8]

Data Presentation:

ParameterTypical Value
Resolution (Rs)> 1.5
Limit of Detection (LOD)< 0.1%
Limit of Quantitation (LOQ)~0.1%[9]
Precision (%RSD)< 10%

Workflow Visualization:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample Derivatization Derivatization Sample->Derivatization Injector Injector Derivatization->Injector Inject Sample Column Chiral Column Injector->Column Detector FID/MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Acquire Data Integration Peak Integration Chromatogram->Integration Purity Chiral Purity (%) Integration->Purity

Caption: Workflow for Chiral GC Method.

Capillary Electrophoresis (CE)

Capillary Electrophoresis has emerged as a powerful alternative to chromatographic methods for chiral separations, offering high efficiency, rapid method development, and low consumption of solvents and samples.[10][11]

Principle of Separation: In CE, separation occurs in a capillary filled with a background electrolyte (BGE). For chiral separations, a chiral selector is added to the BGE.[11] The enantiomers form transient diastereomeric complexes with the chiral selector, and these complexes have different electrophoretic mobilities due to differences in their charge-to-size ratios, leading to their separation.[10] Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE.[10][12]

Experimental Protocol:

  • Instrumentation: A capillary electrophoresis system with a UV or photodiode array (PDA) detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A phosphate or borate buffer at a specific pH. For acidic compounds, a pH above the pKa is generally chosen.

  • Chiral Selector: A neutral or charged cyclodextrin derivative (e.g., sulfated β-cyclodextrin) is added to the BGE.[13]

  • CE Conditions:

    • Voltage: 15-25 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic or electrokinetic injection

    • Detection: UV at 200 nm

Causality in Experimental Choices: The choice of BGE pH is critical as it determines the charge of the analyte and the electroosmotic flow. The type and concentration of the chiral selector are optimized to achieve the best resolution. Sulfated cyclodextrins are often effective for the separation of a wide range of compounds due to their dual functionality of inclusion complexation and electrostatic interactions.[13]

Data Presentation:

ParameterTypical Value
Resolution (Rs)> 2.0
Limit of Detection (LOD)5.9-11.4 µmol L-1[13]
Limit of Quantitation (LOQ)18-34.6 µmol L-1[13]
Precision (%RSD)< 5%

Workflow Visualization:

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis Sample Sample Dilution Dilution in BGE Sample->Dilution Injection Injection Dilution->Injection Inject Sample Capillary Capillary Injection->Capillary Detector UV Detector Capillary->Detector Electropherogram Electropherogram Detector->Electropherogram Acquire Data Integration Peak Integration Electropherogram->Integration Purity Chiral Purity (%) Integration->Purity

Caption: Workflow for Chiral CE Method.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a distinct advantage in that it is a non-separative technique for determining enantiomeric excess.[14] The method relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the signals of the two enantiomers.[15]

Principle of Enantiodiscrimination: In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a CSA, the enantiomers form rapidly equilibrating diastereomeric solvates.[14] These diastereomeric complexes exist in different magnetic environments, leading to the resolution of formerly overlapping signals into two distinct sets of peaks. The ratio of the integrals of these peaks directly corresponds to the enantiomeric ratio.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): A suitable CSA that interacts with the analyte is chosen. For carboxylic acids, quinine or derivatives of (R,R)- or (S,S)-1,2-diaminocyclohexane can be effective.[15]

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable deuterated solvent (e.g., CDCl3).

    • Add the CSA to the NMR tube, typically in a 1:1 molar ratio with the analyte, although substoichiometric amounts can sometimes be used.[16][17]

    • Acquire the 1H NMR spectrum.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to the two enantiomers.

    • Integrate the signals and calculate the enantiomeric excess (ee%) using the formula: ee% = |(Integral_S - Integral_R) / (Integral_S + Integral_R)| * 100.

Causality in Experimental Choices: The choice of CSA is critical and depends on the functional groups present in the analyte. The CSA must have specific interaction sites (e.g., hydrogen bond donors/acceptors, aromatic rings for π-π stacking) to form stable, yet transient, diastereomeric complexes with distinct geometries. The solvent also plays a crucial role, with non-polar solvents often leading to better enantiodiscrimination.[16]

Data Presentation:

ParameterTypical Value
AccuracyHigh, as it is a primary ratio method
Limit of QuantitationTypically around 1-5% ee
Precision (%RSD)< 2%
Analysis TimeRapid

Workflow Visualization:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Sample CSA Add CSA & Solvent Sample->CSA NMR_Tube NMR Tube CSA->NMR_Tube Prepare Sample Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Spectrum NMR Spectrum Spectrometer->Spectrum Acquire Data Integration Signal Integration Spectrum->Integration Purity Enantiomeric Excess (%) Integration->Purity

Caption: Workflow for Chiral NMR Method.

Comparative Summary and Conclusion

FeatureChiral HPLCChiral GCCapillary ElectrophoresisChiral NMR
Principle Chromatographic SeparationChromatographic SeparationElectrophoretic SeparationNon-Separative
Sample Volatility Not RequiredRequired (Derivatization)Not RequiredNot Required
Sensitivity HighVery High (with MS)HighModerate
Quantitation Limit ExcellentGoodGoodFair
Analysis Time ModerateModerateFastVery Fast
Solvent Consumption HighLowVery LowVery Low
Method Development Can be time-consumingRequires derivatization developmentRapidRequires screening of CSAs
Instrumentation CommonCommonLess CommonCommon

The selection of the most appropriate analytical method for validating the chiral purity of this compound depends on the specific requirements of the analysis.

  • Chiral HPLC is the workhorse of the pharmaceutical industry for this purpose, offering a well-established, robust, and sensitive method suitable for quality control and release testing.

  • Chiral GC is a viable alternative, particularly when high sensitivity is required, but the necessity of derivatization adds complexity to the sample preparation.

  • Capillary Electrophoresis provides a fast and efficient separation with minimal solvent usage, making it an attractive "green" analytical technique.

  • Chiral NMR is an excellent tool for rapid determination of enantiomeric excess without the need for chromatographic separation, making it ideal for reaction monitoring and high-throughput screening.

Ultimately, a comprehensive validation package for the chiral purity of this compound may involve the use of two orthogonal methods to provide a high degree of confidence in the results. For routine quality control, a validated chiral HPLC method is often the preferred choice, while chiral NMR can serve as a rapid and complementary technique.

References

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Available at: [Link]

  • Identification of chiral drug isomers by capillary electrophoresis. PubMed. Available at: [Link]

  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Technology Networks. Available at: [Link]

  • Recent Developments in Chiral Capillary Electrophoresis and Applications of This Technique to Pharmaceutical and Biomedical Analysis. PubMed. Available at: [Link]

  • The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. MDPI. Available at: [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. Available at: [Link]

  • The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. ACS Publications. Available at: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH. Available at: [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Available at: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Separation Science Online. Available at: [Link]

  • 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate. Available at: [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. ACS Publications. Available at: [Link]

  • Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis... ResearchGate. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. NIH. Available at: [Link]

  • HOT article: Rapid determination of enantiomeric excess. Analytical Methods Blog. Available at: [Link]

  • Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. PubMed. Available at: [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available at: [Link]

  • Validation of Analytical Methods according to the New FDA Guidance. YouTube. Available at: [Link]

  • Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. ACS Publications. Available at: [Link]

  • Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed. Available at: [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. Available at: [Link]

  • (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating HPLC Columns for 5-Oxopiperazine-2-carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of 5-Oxopiperazine-2-carboxylic acid, a polar, zwitterionic molecule, presents a significant challenge in pharmaceutical development and quality control. Its hydrophilic nature leads to poor retention on conventional reversed-phase high-performance liquid chromatography (HPLC) columns, complicating method development. This guide provides a comprehensive evaluation of three distinct HPLC column chemistries—a conventional C18, a Hydrophilic Interaction Liquid Chromatography (HILIC) column, and a Mixed-Mode column—for the robust analysis of this compound. We will explore the theoretical basis for each separation mode, provide detailed experimental protocols, and present a comparative analysis of their performance. This document serves as a practical resource for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for this and other challenging polar analytes.

The Analytical Challenge: Understanding 5-Oxopiperazine-2-carboxylic Acid

5-Oxopiperazine-2-carboxylic acid is a heterocyclic compound possessing both a carboxylic acid group and a secondary amine within its piperazine ring structure. This arrangement makes the molecule highly polar and capable of existing in zwitterionic, cationic, or anionic forms depending on the pH of the solution. Its predicted LogP value is significantly negative, indicating high hydrophilicity[1][2].

These physicochemical properties are the primary source of analytical difficulty. In traditional reversed-phase (RP) chromatography, which relies on hydrophobic interactions, highly polar compounds like 5-Oxopiperazine-2-carboxylic acid have minimal affinity for the non-polar stationary phase (e.g., C18) and are often eluted in or near the solvent front (void volume)[3][4]. This results in poor peak shape, low sensitivity, and inadequate separation from other polar impurities or excipients.

Column Selection Strategy: A Multi-Modal Approach

To overcome the retention challenge, we must explore chromatographic modes that leverage interactions beyond simple hydrophobicity. This guide evaluates three orthogonal strategies:

  • Conventional C18 (Reversed-Phase): Serves as a baseline to demonstrate the limitations of traditional RP chromatography for this analyte.

  • Amide-based HILIC: HILIC is a powerful technique for retaining and separating very polar compounds[5][6][7]. It utilizes a polar stationary phase (like an amide-bonded silica) and a mobile phase with a high concentration of organic solvent[3][6]. A water-rich layer is adsorbed onto the stationary phase, and retention is governed by the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase[5].

  • Reversed-Phase/Cation-Exchange Mixed-Mode: Mixed-mode chromatography employs stationary phases with multiple functionalities, allowing for several retention mechanisms simultaneously[8][9][10]. For a zwitterionic compound, a column combining reversed-phase (hydrophobic) and cation-exchange (ionic) characteristics can provide unique selectivity and enhanced retention, particularly by engaging the protonated amine group[11].

Materials and Methods

Reagents and Standards
  • 5-Oxopiperazine-2-carboxylic acid reference standard: Sourced from a reputable supplier.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, 18.2 MΩ·cm, filtered through a 0.22 µm filter.

  • Formic Acid (FA): LC-MS grade.

  • Ammonium Formate: LC-MS grade.

Instrumentation
  • HPLC/UHPLC System: An Agilent 1290 Infinity II LC System (or equivalent) equipped with a binary pump, autosampler, multicolumn thermostat, and a diode array detector (DAD).

Experimental Workflow

The following diagram outlines the systematic approach for evaluating the performance of the selected columns.

G cluster_prep Preparation cluster_eval Column Evaluation cluster_analysis Data Analysis & Comparison A Prepare Mobile Phases & Standard Solutions B Install Column & Equilibrate System A->B C Perform System Suitability Test (SST) B->C D Inject Standard & Acquire Data C->D E Assess Peak Shape (Tailing Factor) D->E F Measure Retention Time (tR) D->F G Calculate Efficiency (Plate Count) D->G H Compare Performance Metrics E->H F->H G->H I Select Optimal Column & Method H->I

Caption: Experimental workflow for HPLC column evaluation.

Chromatographic Protocols
  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B for 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm

  • Standard Concentration: 0.1 mg/mL in Water

  • Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.05% Formic Acid

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, 0.05% Formic Acid

  • Gradient: 0% B for 2 min, 0-50% B in 5 min, hold at 50% B for 1 min

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: UV at 210 nm

  • Standard Concentration: 0.1 mg/mL in 75:25 Acetonitrile:Water

  • Column: SIELC Primesep 100, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.05% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.05% Formic Acid

  • Gradient: 50% B to 10% B in 8 minutes, hold at 10% B for 2 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm

  • Standard Concentration: 0.1 mg/mL in 50:50 Acetonitrile:Water

Results and Discussion

The performance of each column was evaluated based on retention factor (k'), peak shape (asymmetry factor, As), and theoretical plates (N). These parameters are critical for developing a robust and reliable method suitable for validation according to ICH guidelines[12][13][14].

Comparative Performance Data
ParameterConventional C18HILIC (Amide)Mixed-Mode (RP/Cation-Exchange)
Retention Time (tR) ~0.6 min4.8 min6.2 min
Retention Factor (k') < 0.13.85.2
Asymmetry Factor (As) > 2.0 (Fronting)1.21.1
Theoretical Plates (N) < 2000> 12000> 10000

Note: Data are representative and intended for comparative purposes.

Discussion of Column Performance

Conventional C18: As anticipated, the C18 column provided virtually no retention for 5-Oxopiperazine-2-carboxylic acid. The analyte eluted near the void volume (t₀ ≈ 0.6 min), resulting in a severely fronting peak and a very low plate count. This confirms that reversed-phase chromatography, under these highly aqueous conditions, is unsuitable for this analysis[4][15].

HILIC (Amide): The HILIC column demonstrated excellent performance. A strong retention time of 4.8 minutes was achieved, indicating a significant interaction between the polar analyte and the stationary phase. This retention is primarily driven by the partitioning mechanism illustrated below[5][7]. The peak shape was highly symmetrical (As = 1.2) and the efficiency was excellent (N > 12000), making this a very promising approach for a quantitative method.

Mixed-Mode (RP/Cation-Exchange): The mixed-mode column provided the strongest retention (tR = 6.2 min). This is attributed to the dual retention mechanism. The low pH of the mobile phase (due to formic acid) ensures the secondary amine is protonated, allowing for a strong cation-exchange interaction with the stationary phase[8][11]. This is complemented by hydrophilic interactions. The resulting peak was sharp, symmetrical, and efficient, highlighting the power of mixed-mode chromatography for zwitterionic compounds.

Visualization of Separation Mechanisms

The following diagram illustrates the dominant analyte-stationary phase interactions for each chromatographic mode tested.

G Figure 2: Dominant Analyte-Stationary Phase Interactions cluster_rp A) Reversed-Phase (C18) cluster_hilic B) HILIC (Amide) cluster_mm C) Mixed-Mode (RP/Cation-Exchange) rp_phase C18 Chains (Hydrophobic) analyte_rp Analyte (Polar) rp_phase->analyte_rp  Repulsion hilic_phase Amide Surface (Polar) water_layer Aqueous Layer hilic_phase->water_layer analyte_hilic Analyte (Polar) water_layer->analyte_hilic  Partitioning mm_phase C18 + SO3- (Hydrophobic + Ionic) analyte_mm Analyte (NH+) (Polar + Cationic) mm_phase->analyte_mm  Ionic Attraction

Caption: Analyte-stationary phase interaction models.

Conclusion and Recommendations

This comparative study clearly demonstrates that for the analysis of 5-Oxopiperazine-2-carboxylic acid, conventional C18 columns are inadequate due to the analyte's high polarity.

Both HILIC and Mixed-Mode columns provide excellent solutions, offering strong retention, superior peak shape, and high efficiency.

  • Recommendation: The HILIC (Amide) column is highly recommended for routine quality control analysis. It provides a robust and high-efficiency separation with a less complex mobile phase system than might be required for optimizing mixed-mode separations. The method is well-suited for coupling with mass spectrometry due to the high organic content of the mobile phase, which enhances ionization efficiency[6].

  • Alternative: The Mixed-Mode column offers the strongest retention and represents a powerful tool for method development, especially when separating the target analyte from other structurally similar impurities that may be either charged or neutral.

Final method selection should be guided by the specific requirements of the analysis, including the impurity profile of the sample and the need for MS compatibility. All chosen methods must undergo full validation as per regulatory guidelines such as ICH Q2(R1) to ensure they are fit for purpose[12][16].

References

  • USP General Chapter <621> Chromatography. Source: U.S. Pharmacopeia. [Link]

  • Roemling, R., & Itoh, S. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Source: Tosoh Bioscience. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: International Council for Harmonisation. [Link]

  • Why HILIC is what your polar compounds need for purification. Source: Buchi.com. [Link]

  • Understanding the Latest Revisions to USP <621>. Source: Agilent. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Source: Waters Corporation. [Link]

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Source: SIELC Technologies. [Link]

  • Mixed-Mode Chromatography—A Review. Source: LCGC International. [Link]

  • (2S)-5-Oxo-piperidine-2-carboxylic acid. Source: PubChem. [Link]

Sources

In silico vs. experimental conformational analysis of (S)-5-Oxopiperazine-2-carboxylic acid peptides

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist, Peptide Therapeutics Division

A Comparative Guide to In Silico and Experimental Conformational Analysis of (S)-5-Oxopiperazine-2-carboxylic Acid Peptides

Introduction

In the landscape of modern drug discovery, peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their ability to modulate complex protein-protein interactions with high specificity and reduced toxicity makes them particularly attractive.[1][2][3] Within this class, peptidomimetics incorporating rigid scaffolds are of significant interest as they offer enhanced proteolytic stability and constrained conformations, which can lead to improved receptor affinity and selectivity.[3][4] One such scaffold is the this compound (Opc) moiety. Understanding the three-dimensional structure of Opc-containing peptides is paramount for rational drug design, as their biological activity is intrinsically linked to their conformation.[5][6]

This guide provides an in-depth comparison of in silico and experimental approaches for the conformational analysis of this compound peptides. As a Senior Application Scientist, my goal is to not only present the methodologies but also to provide the underlying rationale and practical insights to aid researchers in making informed decisions for their drug development programs. We will explore the strengths and limitations of computational modeling versus laboratory-based techniques, and how their synergistic application can lead to a more comprehensive understanding of these complex molecules.

In Silico Conformational Analysis: Predicting the Energetic Landscape

Computational methods offer a cost-effective and rapid means to explore the conformational space of peptides.[1][2][7] These in silico techniques are particularly valuable for cyclic or constrained peptides like those containing the Opc scaffold, where the conformational landscape, though restricted, can still be complex.[3][8]

The Computational Workflow: A Step-by-Step Rationale

The in silico analysis of an Opc-peptide typically follows a multi-step process, designed to systematically sample and evaluate possible conformations.

cluster_0 In Silico Workflow A 1. Initial 3D Structure Generation B 2. Force Field Selection (e.g., AMBER, CHARMM, GROMOS) A->B Define atomic interactions C 3. Molecular Dynamics (MD) Simulation B->C Simulate molecular motion over time D 4. Trajectory Analysis & Clustering C->D Identify stable conformations E 5. Quantum Mechanics (QM) Refinement (Optional) D->E Improve energetic accuracy

Caption: A typical workflow for the in silico conformational analysis of peptides.

1. Initial 3D Structure Generation

The first step is to generate a plausible 3D structure of the Opc-peptide. This can be achieved using molecule building software or by employing methods that piece together smaller structural fragments. For cyclic peptides, specialized protocols are often necessary to ensure the correct ring closure.[9]

2. Force Field Selection

The choice of a force field is a critical decision that dictates the accuracy of the simulation. Force fields are sets of parameters that define the potential energy of the system and describe the interactions between atoms.[10] Popular force fields for peptides include AMBER, CHARMM, and GROMOS.[10] The selection should be based on the specific characteristics of the peptide and validated against experimental data where possible.[11][12][13]

3. Molecular Dynamics (MD) Simulations

MD simulations are the cornerstone of in silico conformational analysis, allowing us to observe the dynamic behavior of the peptide in a simulated environment.[14][15][16] By solving Newton's equations of motion for all atoms in the system, MD simulations generate a trajectory of conformations over time.[16] For cyclic peptides, enhanced sampling techniques like Replica-Exchange Molecular Dynamics (REMD) can be employed to overcome energy barriers and more thoroughly explore the conformational space.[8][14]

4. Trajectory Analysis and Clustering

The output of an MD simulation is a vast collection of structures. Trajectory analysis involves examining properties like root-mean-square deviation (RMSD) to assess conformational stability. Clustering algorithms are then used to group similar structures, identifying the most populated and therefore energetically favorable conformational families.[14]

5. Quantum Mechanics (QM) Refinement

For a more accurate energetic evaluation of the most stable conformations, Quantum Mechanics (QM) calculations can be performed. While computationally expensive, QM methods provide a more fundamental description of electronic structure and can be used to refine the energies of the conformations identified through MD.

Strengths and Limitations of In Silico Analysis
Strengths Limitations
Cost-effective and high-throughput: Allows for the rapid screening of multiple peptide sequences and modifications.[1][2]Approximation of reality: Relies on the accuracy of the chosen force field, which may not perfectly represent all molecular interactions.[11][12]
Atomic-level detail: Provides a dynamic view of molecular motion and intermolecular interactions.[16]Sampling challenges: Thoroughly exploring the entire conformational space can be computationally prohibitive, especially for larger, more flexible peptides.[17]
Exploration of unstable states: Can provide insights into transient or high-energy conformations that are difficult to capture experimentally.Solvent effects: Accurate representation of solvent effects can be challenging and computationally expensive.

Experimental Conformational Analysis: Probing the Physical Structure

Experimental techniques provide direct physical evidence of a peptide's conformation in a given environment. For Opc-containing peptides, a combination of spectroscopic and crystallographic methods is often employed to obtain a comprehensive structural picture.

Key Experimental Techniques and Protocols

cluster_1 Experimental Workflow F Peptide Synthesis & Purification G Circular Dichroism (CD) Spectroscopy F->G Secondary structure estimation H Nuclear Magnetic Resonance (NMR) Spectroscopy F->H Detailed 3D structure in solution I X-ray Crystallography F->I High-resolution solid-state structure J Data Integration & Structure Calculation G->J H->J I->J

Caption: An integrated workflow for the experimental conformational analysis of peptides.

1. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[18][19][20] It measures the differential absorption of left and right circularly polarized light, which is dependent on the peptide's chiral environment and overall fold.[19]

Experimental Protocol: CD Spectroscopy

  • Sample Preparation: Dissolve the purified Opc-peptide in a suitable buffer (e.g., phosphate buffer) to a concentration of 0.1-0.5 mg/mL.[18] The buffer should be transparent in the far-UV region (190-250 nm).

  • Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.[18]

  • Data Acquisition: Record the CD spectrum from 190 to 250 nm at a controlled temperature.

  • Data Analysis: The resulting spectrum can be deconvoluted to estimate the percentage of α-helix, β-sheet, and random coil structures.[18][20] For Opc-peptides, characteristic signatures for turns are often observed.[21][22][23]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[5][24][25] It provides information on through-bond and through-space atomic connectivity, allowing for the calculation of a family of structures consistent with the experimental data.[24][26]

Experimental Protocol: 2D NMR for Structure Determination

  • Sample Preparation: Dissolve the Opc-peptide in a deuterated solvent (e.g., DMSO-d6 or D2O) to a concentration of at least 0.5 mM.[26] Add a small amount of a reference compound like DSS or TSP for chemical shift calibration.

  • Data Acquisition: Acquire a series of 2D NMR experiments, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[24]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space proton-proton distances (typically < 5 Å).[25]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (requires isotopic labeling).[24]

  • Resonance Assignment: Assign all proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence.[25][27]

  • Constraint Extraction: Derive distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants.[5]

  • Structure Calculation: Use the experimental restraints in a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the NMR data.[25]

A study on tetrapeptides containing this compound revealed that NMR spectroscopy could distinguish between different conformations, such as γ-turns and type II β-turns, and even interconverting conformations arising from cis-trans isomerization of the tertiary amide bond.[21]

3. X-ray Crystallography

X-ray crystallography provides the most precise and unambiguous atomic-resolution structure of a molecule in its solid, crystalline state.[4][28] While obtaining suitable crystals can be a significant hurdle, a successful crystal structure offers a definitive view of a low-energy conformation.[24]

Experimental Protocol: X-ray Crystallography

  • Crystallization: Screen a wide range of conditions (e.g., pH, temperature, precipitating agents) to induce the Opc-peptide to form well-ordered single crystals.

  • Data Collection: Mount a suitable crystal and expose it to a focused beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data.

Strengths and Limitations of Experimental Analysis
Strengths Limitations
Direct physical evidence: Provides a direct measurement of the peptide's structure in a specific environment.Material and time-intensive: Requires synthesis and purification of the peptide, and experiments can be time-consuming.
High resolution (NMR and X-ray): Can provide atomic-level detail of the peptide's conformation.[24][28]Crystallization bottleneck (X-ray): Growing diffraction-quality crystals can be challenging or impossible for some peptides.[24]
Solution-state analysis (NMR, CD): Reflects the conformation in a more biologically relevant environment compared to the solid state.[5][24]Ensemble averaging (NMR): The resulting structure is an average over time and across all molecules in the sample, which can obscure the presence of multiple conformations.[3]

A Synergistic Approach: Integrating In Silico and Experimental Data

The most powerful approach to conformational analysis lies in the integration of computational and experimental methods. This synergy allows for a more complete and validated understanding of the peptide's structural landscape.

  • In silico models can be validated and refined using experimental data. For example, NMR-derived distance restraints can be used to guide MD simulations, focusing the conformational search on experimentally relevant regions.[29]

  • Experimental data can be rationalized and interpreted with the aid of computational models. MD simulations can provide a dynamic context to a static crystal structure or help to deconvolute ensemble-averaged NMR data.[30][31][32][33]

  • Computational methods can be used to predict the effects of modifications on the peptide's conformation, which can then be experimentally verified. This iterative cycle of prediction and validation is a cornerstone of modern structure-based drug design.

Conclusion

The conformational analysis of this compound peptides is a critical step in the development of novel therapeutics. Both in silico and experimental methods offer unique advantages and are subject to inherent limitations. Computational approaches provide a rapid and cost-effective means to explore the conformational landscape, while experimental techniques yield direct physical evidence of the peptide's structure. By understanding the principles and practical considerations of each approach, researchers can make strategic choices to best suit their research goals. Ultimately, a synergistic approach that leverages the strengths of both computational and experimental methods will provide the most comprehensive and reliable understanding of these promising peptidomimetics, accelerating their journey from the bench to the clinic.

References

  • PubMed. Current Computational Methods for Protein-peptide Complex Structure Prediction. Available from: [Link]

  • PubMed. Circular dichroism of peptides. Available from: [Link]

  • Mtoz Biolabs. Peptide Circular Dichroism Spectroscopy. Available from: [Link]

  • Bentham Science. Current Computational Methods for Protein-peptide Complex Structure Prediction. Available from: [Link]

  • National Center for Biotechnology Information. Force Field for Peptides and Proteins based on the Classical Drude Oscillator - PMC. Available from: [Link]

  • PubMed. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Available from: [Link]

  • National Center for Biotechnology Information. Elucidating solution structures of cyclic peptides using molecular dynamics simulations. Available from: [Link]

  • Springer Nature Experiments. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • Springer Nature Experiments. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Available from: [Link]

  • Yang, C., Xu, X., & Xiang, C. (2024). Current Computational Methods for Protein-peptide Complex Structure Prediction. Current Medicinal Chemistry, 31(26), 4058–4078. Available from: [Link]

  • bioRxiv. Peptide force fields for drug design: parameterizations automated through machine learning. Available from: [Link]

  • PubMed. Crystal Structures of Protein-Bound Cyclic Peptides. Available from: [Link]

  • Zerbe, O., & Bader, G. PEPTIDE NMR. Available from: [Link]

  • National Center for Biotechnology Information. Application of 3D NMR for Structure Determination of Peptide Natural Products - PMC. Available from: [Link]

  • National Center for Biotechnology Information. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC. Available from: [Link]

  • PNAS. De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. Available from: [Link]

  • MDPI. Peptides of a Feather: How Computation Is Taking Peptide Therapeutics under Its Wing. Available from: [Link]

  • National Center for Biotechnology Information. Robust Conformational Space Exploration of Cyclic Peptides by Combining Different MD Protocols and Force Fields. Available from: [Link]

  • Digital Commons @ Southern University and A&M College. Conformational analysis of small peptides by circular dichroism. Available from: [Link]

  • Indian Academy of Sciences. Proton NMR studies of peptide conformations. Available from: [Link]

  • PubMed. How Well Do Molecular Dynamics Force Fields Model Peptides? A Systematic Benchmark Across Diverse Folding Behaviors. Available from: [Link]

  • bioRxiv. How Well Do Molecular Dynamics Force Fields Model Peptides? A Systematic Benchmark Across Diverse Folding Behaviors. Available from: [Link]

  • ResearchGate. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Available from: [Link]

  • ACS Publications. Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4. Available from: [Link]

  • ACS Publications. Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides. Available from: [Link]

  • bioRxiv. MacroConf – dataset & workflows to assess cyclic peptide solution structures. Available from: [Link]

  • ACS Publications. Crystal Structures of Protein-Bound Cyclic Peptides. Available from: [Link]

  • Springer Nature Experiments. Peptide Structure Determination by NMR. Available from: [Link]

  • ACS Publications. Conformational studies on peptides. X-ray structure determinations of six N-methylated cyclic dipeptides derived from alanine, valine, and phenylalanine. Available from: [Link]

  • MDPI. In-silico Identification and Experimental Validation of Peptide-Based Inhibitors Targeting Clostridium difficile Toxin A. Available from: [Link]

  • PubMed. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Available from: [Link]

  • Taylor & Francis Online. In silico identification and experimental validation of cellular uptake by a new cell penetrating peptide P1 derived from MARCKS. Available from: [Link]

  • Bentham Science. Current Computational Methods for Protein-peptide Complex Structure Prediction. Available from: [Link]

  • Discovery - the University of Dundee Research Portal. X-ray crystallographic structure of the cyclic di-amino acid peptide: N,N '-diacetyl-cyclo(Gly-Gly). Available from: [Link]

  • RCSB PDB. 7LIB: X-ray crystal structure of a cyclic peptide containing beta-2-microglobulin (63-69) and a gamma-methylornithine turn unit. Available from: [Link]

  • National Center for Biotechnology Information. In silico identification and experimental validation of cellular uptake by a new cell penetrating peptide P1 derived from MARCKS - PMC. Available from: [Link]

  • ACS Publications. Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. Available from: [Link]

  • National Center for Biotechnology Information. In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1. Available from: [Link]

  • PubMed. Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. Available from: [Link]

  • Frontiers. Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices. Available from: [Link]

  • Sci-Hub. Synthesis and conformational analysis of two 2‐oxopiperazine‐containing tetrapeptide analogues. Available from: [Link]

  • ScienceDirect. Molecular dynamics simulation studies of absorption in piperazine activated MDEA solution. Available from: [Link]

  • GCS. Molecular Dynamics Simulations of Anchor Peptides−Surface Interactions (Pepsursim). Available from: [Link]

  • PubMed. Molecular dynamics simulations of peptides. Available from: [Link]

  • ResearchGate. (PDF) Molecular Dynamics Simulations of Peptides. Available from: [Link]

  • PubMed. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Available from: [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 5-Oxopiperazine-2-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Oxopiperazine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into peptidomimetics and other complex molecular architectures due to its constrained conformational properties. The efficient and stereoselective synthesis of this scaffold is therefore of significant interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of two prominent synthetic routes to 5-oxopiperazine-2-carboxylic acid, offering a detailed analysis of their respective methodologies, performance metrics, and practical considerations. By presenting supporting experimental data and explaining the rationale behind the synthetic strategies, this document aims to equip researchers with the necessary information to select the most appropriate route for their specific needs.

Route 1: Diastereoselective Synthesis from Serine

A widely utilized and straightforward approach for the synthesis of N-protected 5-oxopiperazine-2-carboxylic acid derivatives commences with the readily available amino acid, L-serine. This strategy, reported by Guitot et al., relies on a key Pictet-Spengler-type cyclization to construct the piperazine core.[1][2]

Synthetic Workflow

The synthesis begins with the reductive amination of ethyl glyoxylate with L-serine methyl ester, followed by N-protection (typically with a Boc group), cyclization, and subsequent saponification to yield the desired product.

Serine_Route Serine L-Serine Methyl Ester ReductiveAmination Reductive Amination (NaBH(OAc)3) Serine->ReductiveAmination Glyoxylate Ethyl Glyoxylate Glyoxylate->ReductiveAmination Intermediate1 Secondary Amine Intermediate ReductiveAmination->Intermediate1 BocProtection Boc Protection (Boc)2O, Base Intermediate1->BocProtection Intermediate2 N-Boc Protected Intermediate BocProtection->Intermediate2 Cyclization Intramolecular Cyclization (TFA) Intermediate2->Cyclization Intermediate3 N-Boc-5-oxopiperazine-2-carboxylate Ester Cyclization->Intermediate3 Saponification Saponification (LiOH) Intermediate3->Saponification Product N-Boc-5-Oxopiperazine-2-carboxylic Acid Saponification->Product

Figure 1: Synthetic workflow for 5-Oxopiperazine-2-carboxylic acid starting from L-Serine.
Detailed Experimental Protocol (Adapted from Guitot et al., 2009[1][2])
  • Reductive Amination: To a solution of L-serine methyl ester hydrochloride (1.0 eq) and ethyl glyoxylate (1.2 eq) in dichloromethane (DCM), sodium triacetoxyborohydride (1.5 eq) is added portionwise at 0 °C. The reaction is stirred at room temperature until completion.

  • N-Boc Protection: The crude secondary amine is dissolved in DCM, and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) are added. The mixture is stirred at room temperature.

  • Cyclization: The N-Boc protected intermediate is treated with trifluoroacetic acid (TFA) in DCM. The acid catalyzes the intramolecular cyclization to form the 5-oxopiperazine ring.

  • Saponification: The resulting ester is hydrolyzed using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water to afford the final N-Boc-5-oxopiperazine-2-carboxylic acid.

Performance Metrics
MetricReported ValueSource
Overall Yield ~60-70%[1][2]
Purity High (typically >95% after chromatography)[1][2]
Stereochemical Integrity High (retention of configuration from serine)[1][2]
Scalability Readily scalable to gram quantities-
Key Reagents L-serine, ethyl glyoxylate, NaBH(OAc)₃, (Boc)₂O, TFA, LiOH[1][2]
Expert Analysis

The serine-based route is lauded for its straightforwardness and reliance on readily available starting materials. The use of sodium triacetoxyborohydride in the reductive amination is a mild and selective method, minimizing over-reduction. The Boc protecting group is crucial for directing the cyclization and preventing unwanted side reactions; its removal, if necessary, is typically straightforward. The diastereoselectivity of the cyclization is generally high, controlled by the stereocenter of the serine precursor. From a practical standpoint, the purification of intermediates can often be achieved by simple acid-base extractions, although column chromatography may be required for the final product to achieve high purity.

Route 2: Asymmetric Hydrogenation of Pyrazine Derivatives

An alternative and powerful strategy for accessing chiral piperazine cores involves the asymmetric hydrogenation of prochiral pyrazine derivatives. While a direct synthesis of 5-oxopiperazine-2-carboxylic acid via this method is not explicitly detailed in the literature, the principles outlined in patents for the synthesis of piperazine-2-carboxylic acid derivatives can be logically extended.[3] This approach offers the potential for high enantioselectivity through catalysis.

Proposed Synthetic Workflow

This proposed route would involve the synthesis of a suitable pyrazine precursor, such as a 5-hydroxypyrazine-2-carboxylic acid derivative, followed by asymmetric hydrogenation to establish the chiral center and reduce the pyrazine ring, and finally, tautomerization to the 5-oxo form.

Pyrazine_Route PyrazinePrecursor Pyrazine-2-carboxylic Acid Derivative Esterification Esterification PyrazinePrecursor->Esterification PyrazineEster Pyrazine-2-carboxylate Ester Esterification->PyrazineEster AsymmetricHydrogenation Asymmetric Hydrogenation (Chiral Rh or Ru catalyst, H2) PyrazineEster->AsymmetricHydrogenation PiperazineEster Piperazine-2-carboxylate Ester AsymmetricHydrogenation->PiperazineEster OptionalOxidation Oxidation at C5 (if not pre-installed) PiperazineEster->OptionalOxidation Saponification Saponification (LiOH) PiperazineEster->Saponification Direct to product if C5-oxo is present OxoPiperazineEster 5-Oxopiperazine-2-carboxylate Ester OptionalOxidation->OxoPiperazineEster OxoPiperazineEster->Saponification Product 5-Oxopiperazine-2-carboxylic Acid Saponification->Product

Figure 2: Proposed synthetic workflow for 5-Oxopiperazine-2-carboxylic acid via asymmetric hydrogenation.
Exemplary Experimental Protocol (Conceptual, based on related hydrogenations[3])
  • Precursor Synthesis: A suitable pyrazine precursor, such as 5-methoxypyrazine-2-carboxylic acid, would be synthesized via established methods.

  • Asymmetric Hydrogenation: The pyrazine derivative is dissolved in a suitable solvent (e.g., methanol) in a high-pressure autoclave. A chiral rhodium or ruthenium catalyst (e.g., a Rh-DIPAMP complex) is added, and the mixture is hydrogenated under pressure (typically 10-50 bar) and elevated temperature.

  • Deprotection and Tautomerization: The methoxy group would be cleaved (e.g., with HBr) to reveal the 5-hydroxy functionality, which would exist in equilibrium with the desired 5-oxo tautomer. Subsequent saponification of the ester would yield the final product.

Performance Metrics (Projected based on analogous reactions)
MetricProjected PerformanceSource
Overall Yield Potentially 50-60% (multi-step)[3]
Purity High (crystallization is often effective)[3]
Enantioselectivity Potentially >95% ee[3]
Scalability Can be challenging due to high-pressure equipment and catalyst cost-
Key Reagents Pyrazine derivative, H₂, chiral catalyst, acid for deprotection[3]
Expert Analysis

The primary advantage of the asymmetric hydrogenation route is the potential for excellent enantiocontrol, directly yielding a highly enantioenriched product. This method avoids the use of chiral auxiliaries or resolutions. However, the development of a suitable catalyst and optimization of reaction conditions for the specific 5-oxopiperazine precursor could be time-consuming. The requirement for high-pressure hydrogenation equipment may be a limiting factor for some laboratories. Furthermore, the synthesis of the pyrazine starting material adds to the overall step count. The cost and sensitivity of the chiral metal catalysts are also important considerations for large-scale synthesis.

Head-to-Head Comparison

FeatureRoute 1: Diastereoselective Synthesis from SerineRoute 2: Asymmetric Hydrogenation of Pyrazine
Starting Materials Readily available and inexpensive (L-serine)Requires synthesis of a specific pyrazine precursor
Stereocontrol Diastereoselective, relies on the chirality of the starting materialEnantioselective, relies on a chiral catalyst
Key Transformation Pictet-Spengler-type cyclizationAsymmetric hydrogenation
Overall Yield Good (typically 60-70%)Moderate (projected 50-60%)
Scalability Relatively straightforwardCan be challenging (high pressure, catalyst cost)
Equipment Standard laboratory glasswareHigh-pressure reactor
Green Chemistry Use of some hazardous reagents (TFA, DCM)Use of a catalyst (atom economy), but may require organic solvents
Versatility Easily adaptable to different N-protecting groupsPotentially adaptable to various substituents on the pyrazine ring

Discussion and Recommendations

The choice between these two synthetic routes will largely depend on the specific requirements of the research project.

Route 1 (from Serine) is highly recommended for its simplicity, reliability, and the use of inexpensive starting materials. It is an excellent choice for producing gram-scale quantities of N-protected 5-oxopiperazine-2-carboxylic acid in a standard organic synthesis laboratory. The stereochemistry is reliably transferred from the starting L- or D-serine.

Route 2 (via Asymmetric Hydrogenation) represents a more advanced and potentially more elegant approach for achieving high enantiopurity. This route would be advantageous when extremely high enantiomeric excess is critical and when the necessary expertise and equipment for asymmetric catalysis and high-pressure reactions are available. While it requires more initial investment in methods development, it offers a direct catalytic route to the chiral piperazine core.

For most common applications in a research and development setting, the serine-based synthesis offers a more practical and cost-effective solution . However, for large-scale manufacturing where enantiopurity is paramount and process optimization is feasible, the asymmetric hydrogenation route warrants serious consideration .

Future Perspectives

Future research in this area could focus on developing a more direct and greener version of the serine-based synthesis, perhaps through a one-pot procedure or by utilizing more environmentally benign solvents. For the asymmetric hydrogenation route, the discovery of more active and robust catalysts that can operate under milder conditions would significantly enhance its appeal and practicality.

References

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link][1]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed. [Link][2]

  • This guide has synthesized information from the cited literature and presents it in a comparative format.
  • The experimental protocols are provided as a guide and may require optimization based on specific labor
  • Felföldi, K., & Bartók, M. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. U.S. Patent No. 5,945,534. Washington, DC: U.S. Patent and Trademark Office. [3]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-5-Oxopiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like (S)-5-Oxopiperazine-2-carboxylic acid demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. This compound, a valuable chiral building block in medicinal chemistry, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

Part 1: Hazard Assessment and Characterization

A thorough understanding of a chemical's hazard profile is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for the parent compound this compound is not consistently available, a reliable hazard assessment can be synthesized by examining its constituent functional groups and data from structurally analogous compounds.

The molecule's structure contains a piperazine ring, a carboxylic acid, and an amide (oxo) group. The piperazine moiety can be associated with skin and eye irritation, with some derivatives causing severe burns[1][2]. The carboxylic acid group imparts acidic properties, and the overall structure suggests it should be handled as an irritant. An SDS for the related compound, 6-Oxopiperazine-2-carboxylic acid, classifies it as harmful if swallowed, and a cause of skin, eye, and respiratory irritation[3]. Therefore, it is imperative to treat this compound as a hazardous substance.

Table 1: Synthesized Hazard Profile

Hazard Type Classification Rationale and Key Precautions
Acute Oral Toxicity Category 4 (Harmful if swallowed) Based on analogous structures[3]. Do not ingest. Wash hands thoroughly after handling.
Skin Irritation Category 2 (Causes skin irritation) The piperazine and carboxylic acid moieties are known irritants[2][3]. Avoid all skin contact.
Eye Irritation Category 2A/1 (Causes serious eye irritation/damage) High potential for serious eye irritation or damage[1][3][4]. Always wear safety goggles or a face shield.

| Respiratory Irritation | STOT SE 3 (May cause respiratory irritation) | As a solid powder, dust inhalation is a primary concern[3][5]. Handle in a well-ventilated area or fume hood. |

Based on this assessment, this compound does not meet the criteria for acutely hazardous (P-listed) waste but must be managed as a non-acute hazardous chemical waste [6].

Part 2: Pre-Disposal Safety and Handling

Proper handling is the first step in a safe disposal workflow. Adherence to the following engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls: Always handle solid this compound in a certified chemical fume hood to prevent the inhalation of dust particles.[1][7] The work area should be equipped with an accessible eyewash station and safety shower.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your primary defense against exposure.

  • Eye Protection: Wear chemical safety goggles with side shields, conforming to EN166 (EU) or ANSI Z87.1 (US) standards[3][7].

  • Hand Protection: Use chemical-resistant gloves, such as nitrile. Gloves must be inspected before use and disposed of as contaminated solid waste after handling[7].

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. Wear closed-toe shoes.

Spill Management: In the event of a minor spill, immediate and correct action is crucial.

  • Evacuate non-essential personnel and ensure the area is well-ventilated[1].

  • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like sand or vermiculite[1][2]. Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or scoop the absorbed material into a designated, clearly labeled hazardous waste container[3][7]. Avoid creating dust.

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste[1].

spill Spill Occurs assess Assess Severity (Minor vs. Major) spill->assess minor_spill Minor Spill Procedure assess->minor_spill Minor major_spill Major Spill Procedure assess->major_spill Major ppe Ensure Full PPE is Worn minor_spill->ppe evacuate Evacuate Area Immediately major_spill->evacuate contain Contain with Inert Absorbent ppe->contain collect Collect into Hazardous Waste Container contain->collect clean Decontaminate Area collect->clean alert Alert Supervisor and EH&S evacuate->alert secure Restrict Access to Area alert->secure

Caption: High-level workflow for spill response.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it must follow a systematic and compliant process. Under no circumstances should this chemical be disposed of down the drain or in the general trash [3][8][9].

start Waste Generation This compound and contaminated items decision_hazardous Is waste considered hazardous? start->decision_hazardous decision_form Solid or Liquid? decision_hazardous->decision_form Yes solid_waste Segregate as Solid Hazardous Chemical Waste decision_form->solid_waste Solid containerize Place in Compatible, Sealed Container solid_waste->containerize label Label Container Correctly: 'Hazardous Waste' Chemical Name Accumulation Start Date containerize->label store Store in Designated Satellite Accumulation Area (SAA) label->store pickup Arrange Pickup via Institutional EH&S Dept. store->pickup

Caption: Decision workflow for proper chemical disposal.

Step 1: Waste Segregation

  • Solid Waste: All waste containing this compound, including residual amounts in original containers, contaminated weighing paper, gloves, and pipette tips, must be treated as solid hazardous waste[1][10][11].

  • Incompatibility: Do not mix this acidic compound with bases or strong oxidizing agents in the same waste container to avoid violent reactions[10][12]. Keep it separate from other incompatible waste streams as dictated by your institution's policies.

Step 2: Containerization

  • Container Selection: Use a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate[12][13]. Ensure the container is in good condition, free of cracks or deterioration[12].

  • Filling: Do not overfill the container. Leave at least one inch of headspace to allow for expansion and prevent spills[12].

  • Closure: The container must be kept tightly closed at all times, except when you are actively adding waste to it[12][13]. This is a critical safety and compliance requirement.

Step 3: Labeling Proper labeling is non-negotiable and essential for safety and regulatory compliance.

  • The container must be clearly marked with the words "Hazardous Waste" [1][10].

  • The full chemical name, "this compound," must be written out. Avoid using abbreviations or chemical formulas.

  • List all other components in the waste container.

  • Indicate the date when waste was first added to the container (the "accumulation start date").

Step 4: Waste Accumulation

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. This area must be at or near the point of generation (i.e., in the same lab where the waste was produced) and under the control of the laboratory personnel[12][13].

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment tray or bin to contain any potential leaks[11].

  • Storage Limits: Laboratories are permitted to accumulate up to 55 gallons of non-acute hazardous waste in an SAA. Once a container is full, it must be removed by the institution's hazardous waste management team within three days[12][13]. Partially filled containers can remain in the SAA for up to one year[12].

Step 5: Final Disposal

  • Contact EH&S: Once your waste container is full or you have no further need to accumulate this specific waste stream, contact your institution's Environmental Health & Safety (EH&S) department or the equivalent office to schedule a waste pickup[13][14].

  • Manifest System: Your EH&S department will handle the regulatory requirements, including the hazardous waste manifest, which tracks the waste from its point of generation to its final treatment or disposal facility[15].

Part 4: Regulatory Context

In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the U.S. Environmental Protection Agency (EPA) [16][17]. These regulations establish a "cradle-to-grave" framework for hazardous waste management. However, individual states and local municipalities may have their own, often more stringent, regulations[17]. It is your responsibility as the waste generator to be familiar with and adhere to your specific institutional and local guidelines. [8][10]

By following this comprehensive guide, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • SAFETY DATA SHEET - (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid. Acros PharmaTech Limited. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Safety Data Sheet - 6-Oxopiperazine-2-carboxylic acid. AA Blocks. [Link]

  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. [Link]

  • SAFETY DATA SHEET - Benzoic Acid. NIST. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling (S)-5-Oxopiperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is a cornerstone of both safety and scientific integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of (S)-5-Oxopiperazine-2-carboxylic acid. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring your work is conducted with the utmost safety and precision.

Hazard Analysis: A Synthesis of Structural Precedents

This compound combines two functional groups that necessitate careful handling. Carboxylic acids are known to be corrosive, and proper PPE, such as goggles and gloves, is crucial.[1] Piperazine and its derivatives are associated with more severe hazards, including the potential to cause severe skin burns, eye damage, allergic skin reactions, and respiratory irritation.[2][3] An SDS for the related compound, 6-Oxopiperazine-2-carboxylic acid, indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

Therefore, this compound should be handled as a hazardous substance with the potential to cause irritation or damage to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes & Face Chemical Safety Goggles & Face ShieldGoggles with indirect ventilation are essential to protect from splashes and potential fumes.[5] A face shield worn over goggles provides an additional layer of protection.[6]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling acids and piperazine derivatives.[5][7] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.
Body Laboratory CoatA standard lab coat should be worn to protect against incidental contact. For tasks with a higher risk of splashes, a chemically resistant apron or suit may be necessary.[2]
Respiratory Respirator (as needed)Handling the solid compound in a well-ventilated area or a chemical fume hood should be sufficient. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[8][9]
Feet Closed-Toed ShoesLeather or other non-permeable material shoes are required to protect against spills.[6]

Operational Protocol: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every step.

Pre-Handling and Preparation
  • Information Review : Before handling, review this guide and any available safety information on related compounds.

  • Area Preparation : Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

  • PPE Donning : Put on all required PPE as outlined in the table above.

Handling the Compound
  • Ventilation : Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred location to minimize inhalation exposure.[8]

  • Avoid Dust Formation : When handling the solid, use techniques that minimize the generation of dust.

  • Portioning : Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.

  • Container Management : Keep the container tightly closed when not in use to prevent contamination and exposure.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[10]

  • Collect : Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Disposal Plan: Ensuring Environmental Compliance

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.

  • Waste Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling : Use a designated, properly labeled hazardous waste container. The label should clearly indicate "Hazardous Waste" and include the full chemical name.

  • Final Disposal : The sealed hazardous waste container should be disposed of through your institution's EHS-approved hazardous waste disposal program, in accordance with all local, state, and federal regulations.[10]

Workflow and Safety Logic

To visualize the procedural flow for safely handling this compound, the following diagram outlines the critical steps and decision points.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal ReviewInfo Review Safety Guide PrepArea Prepare Work Area (Fume Hood) ReviewInfo->PrepArea DonPPE Don Appropriate PPE PrepArea->DonPPE HandleCompound Handle Compound DonPPE->HandleCompound Spill Spill Occurs? HandleCompound->Spill SpillProcedure Follow Spill Management Protocol Spill->SpillProcedure Yes CollectWaste Collect All Waste Spill->CollectWaste No SpillProcedure->CollectWaste LabelContainer Label Hazardous Waste Container CollectWaste->LabelContainer Dispose Dispose via EHS LabelContainer->Dispose

Caption: Safe handling workflow for this compound.

By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety, ensuring the integrity of their work and the protection of themselves and their colleagues.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • SAFETY DATA SHEET: (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid. Acros PharmaTech Limited. [Link]

  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. [Link]

  • What are personal protective equipment requirements for handling hazardous chemicals during production? Quora. [Link]

  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer. [Link]

  • 6-Oxopiperazine-2-carboxylic acid Safety Data Sheet. AA Blocks. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-Oxopiperazine-2-carboxylic acid
Reactant of Route 2
(S)-5-Oxopiperazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.